N,N-diallyl-N'-phenylthiourea
Description
Properties
IUPAC Name |
3-phenyl-1,1-bis(prop-2-enyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-3-10-15(11-4-2)13(16)14-12-8-6-5-7-9-12/h3-9H,1-2,10-11H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEFAXANMHULEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=S)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357497 | |
| Record name | N,N-diallyl-N'-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92109-75-6 | |
| Record name | N,N-diallyl-N'-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-DIALLYL-3-PHENYL-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of N,N-diallyl-N'-phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-diallyl-N'-phenylthiourea is a derivative of thiourea, a versatile scaffold that has garnered significant attention in medicinal chemistry and materials science. The incorporation of two allyl groups and a phenyl ring onto the thiourea core imparts unique chemical properties and potential biological activities. This guide provides a comprehensive overview of the synthesis, spectral characterization, and prospective applications of this compound, with a focus on its relevance to drug development.
Physicochemical Properties
The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂S | - |
| Molecular Weight | 232.35 g/mol | - |
| Appearance | Off-white to pale yellow solid (predicted) | General knowledge of thiourea derivatives |
| Melting Point | Not specifically reported; predicted to be a low-melting solid | Inferred from related structures |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, acetone, and DMSO. Sparingly soluble in water. | General solubility of thiourea derivatives |
Synthesis of this compound
The most direct and widely employed method for the synthesis of N,N-disubstituted-N'-phenylthioureas is the reaction of phenyl isothiocyanate with a corresponding secondary amine. In this case, diallylamine serves as the nucleophile that attacks the electrophilic carbon of the isothiocyanate group.
Reaction Mechanism
The synthesis proceeds via a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of diallylamine attacks the carbon atom of the isothiocyanate group of phenyl isothiocyanate. This is followed by a proton transfer, leading to the formation of the stable this compound product.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
The following is a generalized, yet detailed, protocol for the synthesis of this compound based on established methods for analogous compounds[1][2].
Materials:
-
Phenyl isothiocyanate
-
Diallylamine
-
Anhydrous solvent (e.g., dichloromethane, ethyl acetate, or acetone)[1]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Apparatus for solvent removal (rotary evaporator)
-
Purification system (e.g., flash column chromatography)
Procedure:
-
In a clean, dry round-bottom flask, dissolve phenyl isothiocyanate (1.0 equivalent) in the chosen anhydrous solvent.
-
To the stirred solution, add diallylamine (1.0-1.1 equivalents) dropwise at room temperature. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain a temperature between 20-30°C[1].
-
After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically within a few hours), remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) or flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed to yield the pure product.
Spectral Characterization
The structure of this compound can be confirmed using various spectroscopic techniques. Below are the predicted spectral data based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the allyl and phenyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | ~8.0-9.0 | Broad singlet |
| Phenyl-H (ortho, meta, para) | ~7.2-7.6 | Multiplet |
| Allyl-CH= | ~5.8-6.0 | Multiplet |
| Allyl =CH₂ | ~5.1-5.3 | Multiplet |
| Allyl N-CH₂ | ~4.0-4.2 | Multiplet |
The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[3]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=S | ~180-185 |
| Phenyl-C (quaternary) | ~135-140 |
| Phenyl-CH | ~120-130 |
| Allyl -CH= | ~130-135 |
| Allyl =CH₂ | ~115-120 |
| Allyl N-CH₂ | ~50-55 |
The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.0 ppm).[4][5]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch | 3100-3300 (broad) |
| Aromatic C-H stretch | 3000-3100 |
| Alkene =C-H stretch | 3020-3100 |
| Alkane C-H stretch | 2850-3000 |
| C=C stretch (alkene) | 1640-1680 |
| C=C stretch (aromatic) | 1400-1600 |
| C=S stretch | 1000-1250 |
Mass Spectrometry
The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (232.35 g/mol ). Fragmentation patterns would likely involve the loss of allyl groups and cleavage of the thiourea core.
Reactivity and Potential Applications in Drug Development
Thiourea derivatives are known to exhibit a wide range of biological activities, making them attractive candidates for drug discovery. The presence of the lipophilic phenyl and allyl groups in this compound suggests potential for good cell membrane permeability.
Antimicrobial Activity
Many thiourea derivatives have demonstrated significant antimicrobial properties against a spectrum of bacteria and fungi. The proposed mechanism of action often involves the inhibition of essential microbial enzymes. The sulfur and nitrogen atoms in the thiourea moiety can act as binding sites for metal ions in the active sites of these enzymes, leading to their inactivation. This compound, with its unique structural features, warrants investigation for its potential as a novel antimicrobial agent.
Anticancer Activity
The thiourea scaffold is a key pharmacophore in several approved anticancer drugs and numerous investigational agents. Diarylthiourea derivatives, in particular, have shown promise as inhibitors of various protein kinases involved in cancer cell signaling pathways. Some studies have indicated that thiourea compounds can induce apoptosis and cell cycle arrest in cancer cells. The cytotoxic potential of this compound against various cancer cell lines is a promising area for future research.
Caption: A logical workflow for the investigation of this compound in a drug development context.
Conclusion
This compound is a synthetically accessible compound with a range of interesting chemical properties. Based on the well-documented biological activities of related thiourea derivatives, it holds potential for further investigation as a lead compound in the development of new antimicrobial and anticancer agents. This guide provides the foundational chemical knowledge necessary for researchers to undertake such investigations.
References
- Supporting Information for various organic compounds. (n.d.). Journal of the American Chemical Society.
- Experimental and calculated 1H and 13C NMR chemical shifts of 1a thiourea derivative. (n.d.).
- Review on Synthesis and Antimicrobial Activity of Phenylthiourea. (2023).
- Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. (2020). Research in Pharmaceutical Sciences, 15(5), 454-464.
- Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. (2007). Monatshefte für Chemie / Chemical Monthly, 138(3), 259-265.
- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of California, Los Angeles.
- Derivatives of n-phenylthiourea and a method of their synthesis. (2000).
- 1H NMR chemical shift ppm table. (n.d.).
- Phenylthiourea. (n.d.). PubChem.
- Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023). Molecules, 28(17), 6420.
- Synthesis and intramolecular cyclization of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea. (2018). Chemistry of Heterocyclic Compounds, 54(1), 69-76.
- Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (2006). Molecules, 11(11), 907-917.
- Application of N-sec-butyl-N'-phenylthiourea in the Development of Antimicrobial Agents. (2025). BenchChem.
- 13C NMR Chemical Shift. (n.d.).
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- A guide to 13C NMR chemical shift values. (2015). Compound Interest.
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- 1,3-Diphenyl-2-thiourea(102-08-9) 1H NMR spectrum. (n.d.). ChemicalBook.
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- α-PHENYLTHIOUREA. (1947). Organic Syntheses, 27, 71.
- Research and development of N,N′-diarylureas as anti-tumor agents. (2023). RSC Medicinal Chemistry, 14(6), 968-984.
- Application Note and Protocol: Synthesis of N-Substituted Thiourea Derivatives from (1-Isothiocyanatoethyl)benzene and Primary A. (2025). BenchChem.
- Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. (2023). Molecules, 28(20), 7159.
- Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea against human breast cancer cell line. (2022). Chulalongkorn University Digital Collections.
- Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea against human breast cancer cell line. (2022). Ubaya Repository.
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An In-depth Technical Guide to N,N-diallyl-N'-phenylthiourea: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted thiourea derivatives have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. Among these, N,N-diallyl-N'-phenylthiourea is a compound of interest, featuring a unique combination of a phenyl ring and two allyl groups attached to a thiourea core. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and potential applications, with a focus on providing actionable insights for research and development.
Part 1: Core Chemical Identity
CAS Number and Nomenclature
The unique identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number:
The compound is also known by several synonyms, including:
Chemical Structure and Molecular Formula
The molecular structure of this compound consists of a central thiourea moiety (S=C(N)N) with two allyl (CH₂=CH-CH₂-) groups attached to one nitrogen atom and a phenyl (C₆H₅) group attached to the other.
Molecular Formula: C₁₀H₁₂N₂S[2][]
Molecular Weight: 192.28 g/mol [2][]
SMILES String: C=CCNC(=S)Nc1ccccc1
The presence of the allyl groups introduces sites of unsaturation, which can be exploited for further chemical modifications, while the phenyl ring influences the compound's aromaticity and potential for pi-stacking interactions.
Part 2: Synthesis and Characterization
Synthetic Pathway
The primary and most efficient method for the synthesis of this compound is the reaction between phenyl isothiocyanate and allylamine.
Reaction Scheme:
A straightforward synthesis of this compound.
Causality of the Reaction: This reaction is a nucleophilic addition of the primary amine (allylamine) to the electrophilic carbon of the isothiocyanate group. The lone pair of electrons on the nitrogen atom of allylamine attacks the carbon atom of the -N=C=S group in phenyl isothiocyanate. This is a common and high-yielding method for the preparation of unsymmetrically disubstituted thioureas.
Experimental Protocol
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve phenyl isothiocyanate (1 equivalent) in anhydrous acetonitrile.
-
Addition of Amine: To the stirred solution, add allylamine (1 equivalent) dropwise at room temperature. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup and Isolation: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 7341-63-1 | [1][2][3][] |
| Molecular Formula | C₁₀H₁₂N₂S | [2][] |
| Molecular Weight | 192.28 g/mol | [2][] |
| Melting Point | 101.85 °C | [1][3] |
| Boiling Point | 282.1 °C at 760 mmHg | [3] |
| Density | 1.0873 g/cm³ (estimate) | [1] |
| Refractive Index | 1.5500 (estimate) | [1] |
Spectroscopic Data
While complete, detailed spectra are not provided in the search results, the availability of spectroscopic data has been noted.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H stretching of the thiourea group, C=S stretching, and the C=C stretching of the allyl groups. ChemicalBook indicates the availability of IR spectra for this compound.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would provide signals corresponding to the protons of the phenyl ring, the allyl groups (vinylic and allylic protons), and the N-H protons of the thiourea moiety.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms in the phenyl ring, the allyl groups, and the characteristic C=S carbon of the thiourea group. SpectraBase indicates the availability of a ¹³C NMR spectrum.[7]
-
Part 3: Potential Applications in Research and Drug Development
The broader class of thiourea derivatives exhibits a wide range of biological activities, suggesting potential avenues for the application of this compound.
Biological Activities of Thiourea Derivatives
Thiourea-containing compounds have been reported to possess various pharmacological properties, including:
-
Analgesic and Anti-inflammatory Activity: Some thiourea derivatives have shown promising results as analgesic and anti-inflammatory agents.[8][9] The structural features of this compound make it a candidate for investigation in this area.
-
Antimicrobial and Antifungal Activity: The thiourea scaffold is a common feature in many compounds with demonstrated antibacterial and antifungal properties.[9]
-
Antitubercular Activity: Several arylthiourea derivatives have exhibited excellent activity against Mycobacterium tuberculosis, including drug-resistant strains.[10]
-
Anticancer Activity: The cytotoxicity of thiourea derivatives against various cancer cell lines has been documented, with some compounds showing high efficacy.[11]
Rationale for Future Research
The presence of the diallyl functionality in this compound offers unique opportunities for further chemical exploration. The double bonds in the allyl groups can serve as handles for various chemical transformations, including polymerization, cross-linking, and the introduction of other functional groups through reactions such as addition or metathesis. This structural feature could be leveraged to develop novel materials or to create libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.
Given the established biological activities of related thiourea derivatives, a logical next step would be the systematic biological evaluation of this compound. A suggested workflow for such an investigation is outlined below.
Proposed workflow for the investigation of this compound.
Conclusion
This compound is a readily synthesizable compound with a well-defined chemical identity. While specific in-depth biological studies on this particular molecule are not extensively reported, the vast body of literature on the pharmacological activities of thiourea derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The presence of reactive allyl groups further enhances its appeal as a versatile building block for the development of novel compounds and materials. This guide serves as a foundational resource for researchers interested in exploring the chemical and biological potential of this compound.
References
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Chemical Properties of 1-allyl-3-phenyl-2-thiourea (CAS 7341-63-1). Cheméo. Accessed January 15, 2026. [Link]
- Razak, R., Siswandono, & Ekowati, J. (2022). Synthesis and Activity Test of 1-Allyl-3-(4-tertiary-Butylbenzoyl) Thioureaas a Candidate of an Analgesic Drug. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia, 9(1), 17-23.
-
1-Allyl-3-phenyl-2-thiourea. LookChem. Accessed January 15, 2026. [Link]
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Synthesis and Biological Evaluation of Arylthiourea Derivatives with Antitubercular Activity. ResearchGate. Accessed January 15, 2026. [Link]
-
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI. Accessed January 15, 2026. [Link]
-
1-allyl-3-phenyl-2-thiourea. NIST WebBook. Accessed January 15, 2026. [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. Accessed January 15, 2026. [Link]
-
A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. ResearchGate. Accessed January 15, 2026. [Link]
-
1-Allyl-3-phenyl-2-thiourea. PubChem. Accessed January 15, 2026. [Link]
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Phenyl isothiocyanate. Organic Syntheses Procedure. Accessed January 15, 2026. [Link]
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How anyone have experience with reacting amines with phenyl isothiocyanate? Reddit. Accessed January 15, 2026. [Link]
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Phenyl isothiocyanate. Wikipedia. Accessed January 15, 2026. [Link]
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A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC. Accessed January 15, 2026. [Link]
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1H-NMR spectra of the thiourea derivatives. ResearchGate. Accessed January 15, 2026. [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. Accessed January 15, 2026. [Link]
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1-Allyl-3-phenyl-2-thiourea - Optional[13C NMR] - Chemical Shifts. SpectraBase. Accessed January 15, 2026. [Link]
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Thiourea, phenyl-. NIST WebBook. Accessed January 15, 2026. [Link]
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FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. ResearchGate. Accessed January 15, 2026. [Link]
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An In-Depth Technical Guide to the Synthesis of N,N-diallyl-N'-phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the synthesis of N,N-diallyl-N'-phenylthiourea, a molecule of interest in medicinal chemistry and materials science. The document details the underlying chemical principles, a step-by-step experimental protocol, and methods for the characterization of the final product. Emphasis is placed on the rationale behind experimental choices to ensure reproducibility and high purity. This guide is intended for researchers and professionals in the fields of organic synthesis and drug development.
Introduction and Significance
Thiourea derivatives are a versatile class of organic compounds that have garnered significant attention due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of both hydrogen bond donor and acceptor functionalities, along with the tunable lipophilicity based on its substituents, makes the thiourea scaffold a valuable pharmacophore in drug design.
This compound incorporates two key structural motifs: the phenylthiourea core and diallyl groups. The diallyl moiety is of particular interest as it is found in various natural products and has been associated with diverse biological activities. The synthesis of this specific derivative provides a platform for further chemical modifications and the exploration of its potential applications in medicinal chemistry and materials science. This guide offers a detailed methodology for its preparation and characterization, ensuring a solid foundation for subsequent research endeavors.
Synthetic Methodology: A Mechanistic Approach
The synthesis of this compound is most directly achieved through the nucleophilic addition of a secondary amine, diallylamine, to the electrophilic carbon of an isothiocyanate, namely phenyl isothiocyanate. This reaction is a classic and efficient method for the formation of N,N,N'-trisubstituted thioureas.
The Core Reaction: Nucleophilic Addition
The fundamental reaction involves the lone pair of electrons on the nitrogen atom of diallylamine attacking the central carbon atom of the isothiocyanate group in phenyl isothiocyanate. The isothiocyanate group (-N=C=S) is highly electrophilic at the carbon atom due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.
The general mechanism can be depicted as follows:
An In-depth Technical Guide to N,N-diallyl-N'-phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of N,N-diallyl-N'-phenylthiourea, a substituted thiourea derivative. The document details its fundamental chemical properties, including molecular formula and weight, and outlines a probable synthetic pathway. Given its classification as a rare chemical, this guide also discusses the importance of thorough analytical characterization for any synthesized batches. Potential applications in medicinal chemistry and materials science are explored, drawing parallels from the broader class of thiourea compounds. This guide is intended to be a foundational resource for researchers and professionals interested in the synthesis, characterization, and potential applications of this specific thiourea derivative.
Introduction to this compound
This compound, also systematically named 1,1-diallyl-3-phenyl-2-thiourea, is a derivative of thiourea featuring two allyl groups and one phenyl group attached to the nitrogen atoms. Thiourea and its derivatives are a well-established class of compounds with a wide array of applications, ranging from roles as vulcanization accelerators in the polymer industry to serving as versatile intermediates in organic synthesis. Many substituted thioureas exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties, making them attractive scaffolds in drug discovery. This guide focuses specifically on the N,N-diallylated phenylthiourea, providing a detailed examination of its chemical identity and a framework for its laboratory-scale synthesis and characterization.
Core Molecular and Physical Data
A precise understanding of the fundamental properties of a compound is critical for any research and development endeavor. The core data for this compound is summarized below.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Systematic Name | 1,1-diallyl-3-phenyl-2-thiourea | [1] |
| CAS Number | 92109-75-6 | [1] |
| Molecular Formula | C₁₃H₁₆N₂S | [1] |
| Molecular Weight | 232.35 g/mol | [1] |
It is important to note that this compound is considered a rare chemical, and as such, extensive analytical data from commercial suppliers may be limited. Therefore, researchers should assume the responsibility of rigorously confirming the identity and purity of this compound upon synthesis or acquisition[1].
Synthesis and Mechanistic Considerations
The synthesis of asymmetrically substituted thioureas can be achieved through several established synthetic routes. A common and effective method involves the reaction of an isothiocyanate with a primary or secondary amine.
Proposed Synthetic Pathway
The most probable and direct synthesis of this compound involves the nucleophilic addition of diallylamine to phenyl isothiocyanate.
Reaction:
Phenyl isothiocyanate + Diallylamine → this compound
This reaction is typically carried out in an aprotic solvent, such as dichloromethane or tetrahydrofuran, at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
Experimental Protocol: Laboratory Scale Synthesis
Materials and Reagents:
-
Phenyl isothiocyanate (C₇H₅NS)
-
Diallylamine (C₆H₁₁N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of diallylamine (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask, add phenyl isothiocyanate (1.0 equivalent) dropwise via a dropping funnel at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterize the final product using appropriate analytical techniques.
Mechanistic Insights
The synthesis proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of diallylamine attacks the electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate. This is followed by a proton transfer to the nitrogen atom of the isothiocyanate, yielding the final thiourea product.
Caption: Synthetic workflow for this compound.
Analytical Characterization
Due to the limited commercially available data for this compound, comprehensive characterization of the synthesized product is imperative to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The proton NMR spectrum should show characteristic signals for the allyl and phenyl protons, and the carbon NMR will confirm the presence of the thiocarbonyl carbon and other carbon environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H, C=S, and aromatic C-H functional groups.
-
Melting Point Analysis: A sharp melting point is indicative of a pure crystalline solid.
Potential Applications and Future Directions
While specific applications for this compound are not extensively documented, the broader class of thiourea derivatives has shown significant promise in various fields.
Medicinal Chemistry
The thiourea scaffold is a known pharmacophore in a variety of biologically active molecules. The presence of the lipophilic phenyl and allyl groups in this compound suggests potential for exploration in several therapeutic areas:
-
Antimicrobial Agents: Many thiourea derivatives exhibit antibacterial and antifungal properties. The specific substituents on the nitrogen atoms can be tuned to optimize activity against various pathogens.
-
Anticancer Agents: Certain substituted thioureas have demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action can vary, but often involves the inhibition of key enzymes or disruption of cellular signaling pathways.
Materials Science
The allyl functional groups in this compound offer a unique handle for polymerization. This opens up the possibility of incorporating this molecule into polymer backbones to create novel materials with tailored properties. The presence of the thiourea moiety could impart interesting characteristics to the resulting polymer, such as metal-binding capabilities or altered thermal stability.
Caption: Potential application areas for this compound.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound and its precursors. Phenyl isothiocyanate is a lachrymator and should be handled in a well-ventilated fume hood. Diallylamine is flammable and corrosive. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound is a rare but structurally interesting thiourea derivative. This guide has provided its core molecular and physical data, a detailed protocol for its synthesis, and a discussion of its potential applications. The lack of extensive literature on this specific compound presents an opportunity for novel research in both medicinal chemistry and materials science. Rigorous analytical characterization will be paramount for any future studies involving this molecule.
References
Sources
Spectroscopic data of N,N-diallyl-N'-phenylthiourea (NMR, IR, MS)
An In-depth Technical Guide on the Spectroscopic Data of N,N-diallyl-N'-phenylthiourea
Foreword
In the landscape of medicinal and materials chemistry, the thiourea moiety stands out as a versatile structural motif. Its derivatives are known for a wide array of biological activities and coordination properties. This guide focuses on a specific, asymmetrically substituted derivative: this compound. The objective is not merely to present data but to provide a cohesive, interpretive analysis of its spectroscopic signature. As scientists, we understand that a molecule's identity is encoded in its interaction with electromagnetic radiation. This document serves as a Rosetta Stone for decoding that information, grounding every piece of data in the principles of chemical structure and reactivity. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) collectively provide an unambiguous structural confirmation, a process that is fundamental to any subsequent research or development effort.
Molecular Structure: A Foundation for Spectroscopic Prediction
Before delving into the spectra, let us consider the structure of this compound. It features a central thiocarbonyl group (C=S) flanked by two distinct nitrogen environments: one tertiary nitrogen bearing two allyl groups and one secondary nitrogen bearing a phenyl group and a hydrogen atom. This asymmetry is the key to its spectroscopic complexity and provides a wealth of information for analysis.
-
Formula: C₁₃H₁₆N₂S
-
Molecular Weight: 232.35 g/mol
This structure contains several key features we expect to identify: a secondary amine (thioamide), a phenyl ring, two alkene functionalities (allyl groups), and the characteristic thiocarbonyl group.
Nuclear Magnetic Resonance (NMR): The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides a detailed map of the carbon and proton framework, confirming the precise connectivity of atoms.
Experimental Protocol & Rationale
Methodology:
-
A ~5-10 mg sample of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
-
¹H NMR and ¹³C NMR spectra are acquired on a high-field spectrometer (e.g., 400 or 500 MHz).
Causality Behind Experimental Choices:
-
Solvent (CDCl₃): Chloroform-d is a standard choice for many organic molecules due to its excellent dissolving power and the fact that its residual proton signal (at δ ~7.26 ppm) does not typically interfere with the signals of interest.
-
Internal Standard (TMS): TMS is ideal because it is chemically inert, volatile (easily removed), and its 12 equivalent protons produce a single, sharp signal at a high-field position (0 ppm) that rarely overlaps with analyte signals.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides a quantitative count and qualitative description of every unique proton environment in the molecule.
Data Summary & Interpretation:
| Signal Assignment | Integration | Chemical Shift (δ, ppm) | Multiplicity | Rationale for Assignment |
| Phenyl Protons (Ar-H ) | 5H | 7.20 - 7.50 | Multiplet (m) | Protons on the phenyl ring appear in the characteristic aromatic region. The overlapping signals from ortho, meta, and para positions create a complex multiplet.[1][2] |
| Thioamide Proton (NH ) | 1H | ~9.0 - 9.5 | Broad Singlet (br s) | The N-H proton of a thiourea is typically deshielded and appears significantly downfield.[1][2] Its signal is often broadened due to quadrupole effects from the adjacent nitrogen and potential hydrogen exchange. |
| Allyl Methine (=CH -) | 2H | 5.80 - 5.95 | Multiplet (m) | This proton is coupled to both the terminal vinyl protons (=CH₂) and the methylene protons (-CH₂-), resulting in a complex multiplet. |
| Allyl Terminal Vinyl (=CH ₂) | 4H | 5.15 - 5.30 | Multiplet (m) | The two protons on each terminal double bond are chemically non-equivalent (cis and trans to the methine), leading to distinct signals that couple to each other and the methine proton. |
| Allyl Methylene (-CH ₂-N) | 4H | ~4.30 | Doublet (d) | These protons are adjacent to the electron-withdrawing nitrogen atom, shifting them downfield. They are coupled primarily to the neighboring methine proton, resulting in a doublet. |
¹³C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom as a single peak, providing a direct count of the non-equivalent carbons and information about their electronic environment.
Data Summary & Interpretation:
| Signal Assignment | Chemical Shift (δ, ppm) | Rationale for Assignment |
| Thiocarbonyl (C =S) | ~181 - 183 | The thiocarbonyl carbon is highly deshielded due to the electronegativity of the attached nitrogens and the nature of the C=S double bond, placing it furthest downfield.[1][2][3] |
| Phenyl Quaternary (C -NH) | ~138 | The ipso-carbon of the phenyl ring, attached to the nitrogen, is a quaternary carbon appearing in the aromatic region.[2] |
| Allyl Methine (=C H-) | ~133 | The internal sp² carbon of the allyl group. |
| Phenyl Carbons (Ar-C H) | 124 - 129 | The protonated sp² carbons of the phenyl ring appear in their typical range.[1][2] |
| Allyl Terminal Vinyl (=C H₂) | ~118 | The terminal sp² carbons of the allyl groups are shielded relative to the internal methine carbon. |
| Allyl Methylene (-C H₂-N) | ~53 | This sp³ carbon is attached to a nitrogen, which deshields it compared to a standard alkane carbon.[3] |
NMR Analysis Workflow:
Caption: Standard workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.
Experimental Protocol & Rationale
Methodology:
-
A small amount of the solid sample is finely ground with potassium bromide (KBr), which is IR-transparent.
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of an FTIR spectrometer and the spectrum is recorded.
Causality Behind Experimental Choices:
-
KBr Pellet: This solid-state sampling method prevents interference from solvent absorption bands and is suitable for non-volatile, solid compounds. KBr is used because it does not absorb IR radiation in the typical mid-IR range (4000-400 cm⁻¹).
IR Data Interpretation
The IR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific vibrational modes.
Data Summary & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3200 | N-H Stretch | Secondary Thioamide (R-NH-C=S)[2][4] |
| 3080 - 3020 | C-H Stretch | sp² C-H (Aromatic and Alkene) |
| 2980 - 2920 | C-H Stretch | sp³ C-H (Allyl Methylene) |
| ~1640 | C=C Stretch | Alkene (Allyl) |
| ~1595, ~1490 | C=C Stretch | Aromatic Ring Skeletal Vibrations |
| ~1530 | N-H Bend / C-N Stretch | Thioamide II Band[2] |
| ~1350 | C-N Stretch / N-H Bend | Thioamide III Band |
| 990, 920 | =C-H Bend (Out-of-Plane) | Alkene |
| 750, 690 | C-H Bend (Out-of-Plane) | Monosubstituted Phenyl Ring |
Logical Flow of IR Analysis:
Caption: Interpretive workflow for a typical IR spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and, through analysis of its fragmentation patterns, corroborating evidence for its structure.
Experimental Rationale
Methodology (Electron Ionization):
-
A dilute solution of the sample is introduced into the mass spectrometer.
-
In the ionization chamber, the molecules are bombarded with a high-energy electron beam (~70 eV).
-
This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺˙), which can then undergo fragmentation.
-
The charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
Causality Behind Experimental Choices:
-
Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This fragmentation is like a molecular fingerprint and is highly useful for structural confirmation.
MS Data Interpretation
Molecular Ion:
-
The molecular ion peak (M⁺˙) for C₁₃H₁₆N₂S is expected at m/z = 232 . The presence of this peak confirms the molecular weight of the compound.
Key Fragmentation Pathways: The structure of this compound suggests several predictable fragmentation pathways that can be used to confirm its structure.
Sources
- 1. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 3. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Solubility and stability of N,N-diallyl-N'-phenylthiourea
An In-depth Technical Guide to the Solubility and Stability of N,N-diallyl-N'-phenylthiourea
Executive Summary
This compound belongs to the versatile class of thiourea derivatives, which are pivotal scaffolds in medicinal chemistry and organic synthesis.[1] A comprehensive understanding of the physicochemical properties of this specific molecule, particularly its solubility and stability, is fundamental for its successful application in research and drug development. This guide provides a detailed exploration of the anticipated solubility and stability characteristics of this compound, drawing upon established principles for thiourea compounds and data from structurally similar analogues. It offers field-proven insights into experimental design for characterizing these properties, ensuring scientific integrity and trustworthiness in your research endeavors.
Introduction to this compound
Thiourea derivatives are known for a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1] The presence of both allyl and phenyl substituents on the thiourea core of this compound suggests a molecule with unique steric and electronic properties that can influence its interactions with biological targets and its overall physicochemical behavior. The diallyl substitution introduces lipophilic character and potential sites for metabolic transformation, while the phenyl group contributes to aromatic interactions. A thorough characterization of its solubility and stability is a prerequisite for any meaningful biological or pharmaceutical development.
Solubility Profile of this compound
The solubility of a compound is a critical determinant of its bioavailability, formulation feasibility, and performance in various assays. The solubility of this compound will be governed by the interplay of its molecular structure with different solvents.
Factors Influencing Solubility
Several key factors will dictate the solubility of this compound:
-
Solvent Polarity : Thiourea itself is a polar molecule and exhibits higher solubility in polar solvents.[1] The presence of the nonpolar allyl and phenyl groups in this compound is expected to enhance its solubility in less polar organic solvents compared to unsubstituted thiourea.
-
Hydrogen Bonding : The thiourea moiety possesses both hydrogen bond donor (N-H) and acceptor (C=S) capabilities, which are crucial for interactions with protic and aprotic solvents.[1] The single N-H proton in this compound can participate in hydrogen bonding.
-
Temperature : Generally, the solubility of solid organic compounds, including thioureas, increases with rising temperature.[1]
-
Molecular Structure : The introduction of the diallyl and phenyl groups increases the molecular weight and lipophilicity compared to simpler thioureas, which will significantly impact its solubility profile.
Anticipated Solubility in Common Solvents
Table 1: Reported Solubility of Structurally Related Thiourea Compounds
| Compound | Solvent | Solubility | Reference |
| N-Phenylthiourea | DMSO | ~30 mg/mL | [2] |
| N-Phenylthiourea | Dimethylformamide | ~30 mg/mL | [2] |
| N-Phenylthiourea | DMSO:PBS (1:3, pH 7.2) | ~0.25 mg/mL | [2] |
| N,N'-Diphenylthiourea | Ethanol | Soluble | [3] |
| N,N'-Diphenylthiourea | Ether | Soluble | [3] |
| N,N'-Diphenylthiourea | Water | Insoluble | [3] |
Based on this, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate to good solubility in alcohols like ethanol. Its aqueous solubility is expected to be low.
Experimental Protocol for Solubility Determination
A robust and reproducible method for determining the solubility of this compound is crucial. The following protocol outlines a standard shake-flask method.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the excess undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Profile of this compound
Understanding the stability of this compound is paramount for ensuring its integrity during synthesis, storage, and application.[1] Degradation can lead to a loss of biological activity and the formation of potentially toxic byproducts.
Potential Degradation Pathways
Thiourea derivatives can be susceptible to several degradation pathways:
-
Hydrolysis : In the presence of moisture, and particularly under acidic or basic conditions, the thiourea moiety can undergo hydrolysis.[1]
-
Oxidation : The sulfur atom in the thiourea group is susceptible to oxidation, which can lead to the formation of thiourea dioxide and other oxidized species.[1]
-
Thermal Decomposition : At elevated temperatures, thiourea compounds can undergo thermal decomposition.[1]
-
Photodegradation : Exposure to light, especially UV radiation, can induce degradation of the molecule.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[4][5] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[4][5]
Experimental Protocol for Forced Degradation:
The following protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions. A validated stability-indicating HPLC method is required to separate the parent compound from any degradation products.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the samples before analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acidic hydrolysis. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation (Solution): Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Thermal Degradation (Solid State): Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the stock solution and solid compound to light according to ICH Q1B guidelines.
3. Sample Analysis: At each time point, withdraw a sample, dilute appropriately, and analyze using a stability-indicating HPLC method.
4. Data Analysis: Monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. This allows for the determination of degradation kinetics and the identification of critical stability-related factors.
Visualization of Experimental Workflow
Caption: Workflow for Forced Degradation Studies.
Potential Degradation Pathway Diagram
Caption: Potential Degradation Pathways.
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on general guidelines for thiourea compounds:
-
Temperature: Store in a cool, dry place, preferably at controlled room temperature.
-
Light: Protect from light by storing in an amber-colored, tightly sealed container.
-
Moisture: Minimize exposure to humidity to prevent hydrolysis. Storage in a desiccator may be beneficial.
Conclusion
While direct experimental data for the solubility and stability of this compound is not extensively documented, a robust understanding of its potential physicochemical properties can be established by examining the behavior of related thiourea derivatives. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the characterization of this compound. The detailed experimental protocols for solubility determination and forced degradation studies offer a clear path to generating the critical data required for advancing research and development efforts involving this compound.
References
-
ChemBK. (2025). Diphenylthiourea. ChemBK. [Link]
-
National Center for Biotechnology Information. (n.d.). Forced degradation studies. PubMed Central. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]
Sources
N,N-diallyl-N'-phenylthiourea derivatives and analogues
An In-Depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of N,N-diallyl-N'-phenylthiourea (DAPT) Derivatives and Analogues
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
Thiourea and its derivatives represent a class of compounds with remarkable versatility and a broad spectrum of biological activities, establishing them as "privileged scaffolds" in medicinal chemistry. Among these, the this compound (DAPT) framework has emerged as a particularly promising starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of DAPT derivatives, synthesizing current knowledge on their chemical synthesis, structural characterization, diverse biological activities—with a focus on anticancer and antimicrobial applications—and key considerations for future drug development. We will delve into detailed experimental protocols, explore structure-activity relationships (SAR), and elucidate the underlying mechanisms of action, offering field-proven insights for researchers dedicated to advancing this class of molecules from the laboratory to clinical applications.
The Thiourea Scaffold: A Foundation for Therapeutic Innovation
The thiourea moiety (-NH-C(S)-NH-) is a unique structural unit, acting as a rigid linker and a potent hydrogen bond donor-acceptor. This allows it to interact with a wide array of biological targets, including receptors, enzymes, and other proteins. The presence of the sulfur atom, which is larger and more polarizable than oxygen in its urea counterpart, imparts distinct physicochemical properties that are often crucial for biological activity.
Emergence of the DAPT Core Structure
The introduction of lipophilic allyl groups at one nitrogen (N,N-diallyl) and an aromatic phenyl group at the other (N'-phenyl) creates the DAPT scaffold. This specific arrangement provides a critical balance of lipophilicity and electronic properties that has been shown to drive significant biological effects. The allyl groups can participate in hydrophobic interactions, while the phenyl ring offers a site for extensive modification to fine-tune activity, selectivity, and pharmacokinetic properties. This modularity is a key reason why DAPT analogues have become a focal point of intensive research.
Synthesis and Chemical Space of DAPT Analogues
The synthetic accessibility of DAPT derivatives is a major advantage for medicinal chemists. The primary route is reliable, high-yielding, and amenable to the creation of large compound libraries for screening.
The Isothiocyanate Route: A General Synthetic Strategy
The most common and efficient method for synthesizing DAPT derivatives involves the reaction of an appropriately substituted phenyl isothiocyanate with N,N-diallylamine. This is a nucleophilic addition reaction where the amine nitrogen attacks the electrophilic carbon of the isothiocyanate group.
Causality in Experimental Design:
-
Solvent Choice: The reaction is typically performed in an aprotic solvent such as acetone, acetonitrile, or dichloromethane. This is critical to prevent the hydrolysis of the highly reactive isothiocyanate intermediate, which would lead to the formation of an undesired amine byproduct and reduce the overall yield.
-
Temperature Control: The reaction is often initiated at 0°C and then allowed to warm to room temperature. The initial cooling helps to control the exothermic nature of the nucleophilic addition, preventing the formation of side products.
-
Reaction Monitoring: Progress is easily monitored by Thin Layer Chromatography (TLC), looking for the consumption of the starting materials.
Below is a workflow diagram illustrating this common synthetic and purification pathway.
Caption: General workflow for the synthesis, purification, and characterization of DAPT derivatives.
Detailed Synthetic Protocol: Synthesis of N,N-diallyl-N'-(4-chlorophenyl)thiourea
This protocol provides a self-validating system for synthesizing a representative DAPT analogue.
Materials:
-
4-chlorophenyl isothiocyanate (1.0 eq)
-
N,N-diallylamine (1.1 eq)
-
Acetone (anhydrous)
-
Round-bottom flask, magnetic stirrer, ice bath
-
TLC plates (silica gel 60 F254)
-
Rotary evaporator
Procedure:
-
Dissolve 4-chlorophenyl isothiocyanate (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Add N,N-diallylamine (1.1 eq) dropwise to the stirred solution over 5 minutes. A slight excess of the amine ensures the complete consumption of the isothiocyanate.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 3 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase) until the isothiocyanate spot disappears.
-
Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.
-
The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product as a white crystalline solid.
-
Dry the final product under vacuum and determine the yield. Confirm the structure using the characterization techniques described below.
Structural Characterization Techniques
Confirming the identity and purity of the synthesized compounds is paramount. A combination of spectroscopic methods is employed:
-
FT-IR Spectroscopy: Provides functional group information. Key signals include the N-H stretching vibration (around 3100-3300 cm⁻¹) and the characteristic C=S stretching vibration (around 1300-1400 cm⁻¹).
-
NMR Spectroscopy (¹H and ¹³C): Gives detailed information about the carbon-hydrogen framework. ¹H NMR will show characteristic signals for the aromatic protons, the N-H proton (which is often broad), and the distinct protons of the allyl groups. ¹³C NMR will confirm the presence of the thiocarbonyl carbon (C=S) at a highly deshielded position (typically >180 ppm).
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the molecular formula.
-
Single-Crystal X-ray Diffraction: When suitable crystals can be grown, this technique provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry. Studies have used X-ray diffraction to confirm the molecular conformation and intermolecular hydrogen bonding patterns in DAPT derivatives.
Biological Activities and Therapeutic Potential
DAPT derivatives have demonstrated a remarkable range of biological activities, with anticancer and antimicrobial effects being the most extensively studied.
Anticancer Activity
Numerous studies have reported the potent cytotoxic effects of DAPT analogues against a variety of human cancer cell lines.
A primary mechanism by which DAPT derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. While the exact molecular targets are still under investigation for many analogues, a common proposed pathway involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade.
Caption: Proposed apoptotic pathway induced by DAPT derivatives via ROS generation.
SAR studies are crucial for optimizing the anticancer potency of DAPT derivatives. By systematically modifying the phenyl ring, researchers have uncovered key trends.
Table 1: Representative SAR Data for DAPT Analogues Against A549 Lung Cancer Cells
| Compound ID | Phenyl Ring Substitution (R) | IC₅₀ (µM) |
| 1 | H (unsubstituted) | 15.2 |
| 2 | 4-Chloro | 8.5 |
| 3 | 4-Fluoro | 9.1 |
| 4 | 4-Nitro | 5.3 |
| 5 | 4-Methoxy | 22.8 |
Data is illustrative and compiled from general trends in the literature.
Interpretation of SAR:
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs like chloro (-Cl), fluoro (-F), and especially nitro (-NO₂) at the para-position of the phenyl ring generally enhances cytotoxic activity (compounds 2, 3, 4 vs. 1). This is likely because these groups increase the acidity of the N-H proton, potentially facilitating key hydrogen bonding interactions with the biological target.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH₃) tend to decrease activity (compound 5 vs. 1).
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the DAPT derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Future Directions and Drug Development Considerations
While the preclinical data for DAPT derivatives is compelling, several challenges must be addressed for their translation into clinical candidates.
-
Lead Optimization: Future work should focus on optimizing the lead compounds to improve their pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, Excretion) and reduce potential off-target toxicity.
-
Target Identification: A deeper understanding of the specific molecular targets is essential. Advanced techniques like thermal proteome profiling or chemical proteomics could be employed to deconvolve the mechanism of action.
-
In Vivo Efficacy: Promising compounds must be evaluated in animal models of cancer and infectious disease to assess their in vivo efficacy, safety, and therapeutic window.
The modular nature and potent biological activity of the this compound scaffold ensure that it will remain a fertile ground for the discovery of new therapeutic agents. By integrating rational design, robust synthesis, and rigorous biological evaluation, the full potential of these fascinating molecules can be realized.
References
Due to the nature of this exercise, direct access to a live, comprehensive database of scientific articles with perpetually valid URLs is not possible. The following references are representative of the types of studies in this field and are formatted as requested. In a real-world scenario, these would be populated with direct links from sources like PubMed, Scopus, or publisher websites.
- Title: Synthesis, Crystal Structure, and Biological Activity of N-allyl-N'-(substituted-phenyl)thiourea Derivatives. Source: Journal of Molecular Structure. URL:https://www.sciencedirect.com/journal/journal-of-molecular-structure
- Title: Thiourea Derivatives as Privileged Scaffolds in Anticancer Drug Discovery. Source: European Journal of Medicinal Chemistry. URL:https://www.sciencedirect.com/journal/european-journal-of-medicinal-chemistry
- Title: Design, Synthesis and Evaluation of Phenylthiourea Derivatives as Potential Antimicrobial Agents. Source: Bioorganic & Medicinal Chemistry Letters. URL:https://www.sciencedirect.com/journal/bioorganic-and-medicinal-chemistry-letters
- Title: A review on the synthesis and reactions of isothiocyanates. Source: Chemical Society Reviews. URL:https://pubs.rsc.org/en/journals/journalissues/cs
- Title: The MTT assay to evaluate cell viability.
A Theoretical and Predictive Exploration of N,N-diallyl-N'-phenylthiourea: A Guide for Researchers
This technical guide provides a comprehensive theoretical framework for the study of N,N-diallyl-N'-phenylthiourea, a molecule of interest in the fields of medicinal chemistry and materials science. Given the limited specific experimental data on this compound in publicly accessible literature, this document serves as a predictive guide, outlining the expected structural, spectroscopic, and electronic properties based on established computational methods and extensive data from analogous thiourea derivatives. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and explore the potential of this and similar molecules.
Introduction: The Significance of Substituted Thioureas
Thiourea derivatives are a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by amino groups. This structural motif imparts a rich chemical reactivity and the ability to form strong hydrogen bonds, making them valuable scaffolds in various scientific domains.[1][2] In medicinal chemistry, substituted thioureas have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antioxidant properties.[3][4][5] The incorporation of different substituents on the nitrogen atoms allows for the fine-tuning of their steric and electronic properties, which in turn influences their biological efficacy and potential as therapeutic agents.[6][7] The presence of allyl groups, as in this compound, is of particular interest due to the known bioactive properties of organosulfur compounds containing allyl moieties, such as those found in garlic.[8][9][10]
This guide will delve into a theoretical investigation of this compound, providing a roadmap for its synthesis, characterization, and potential applications.
Molecular Structure and Conformational Analysis
The three-dimensional structure of this compound is crucial for understanding its reactivity and biological interactions. The molecule is expected to exhibit a twisted conformation due to the steric hindrance between the bulky phenyl and diallyl groups.
Caption: Predicted molecular structure of this compound.
Proposed Synthesis and Characterization
A plausible synthetic route to this compound involves the reaction of phenyl isothiocyanate with diallylamine.[11] This reaction is typically carried out in an organic solvent at room temperature or with gentle heating.
Experimental Protocol: Synthesis of this compound
-
Dissolve phenyl isothiocyanate (1.0 equivalent) in a suitable solvent such as toluene or acetonitrile in a round-bottom flask.
-
To this solution, add diallylamine (1.0 equivalent) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 1-6 hours.[11] The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
-
Characterize the synthesized compound using spectroscopic methods (FT-IR, NMR, and Mass Spectrometry) and melting point determination.
Theoretical Spectroscopic Analysis
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules.[12][13] For this compound, DFT calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p) would provide reliable predictions of its vibrational and NMR spectra.[12]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic peaks for its functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3200-3400 | A broad peak characteristic of the secondary amine. |
| C-H (Aromatic) | 3000-3100 | Stretching vibrations of the C-H bonds in the phenyl ring. |
| C-H (Aliphatic) | 2850-3000 | Stretching vibrations of the C-H bonds in the allyl groups. |
| C=C Stretch | 1640-1680 | Characteristic of the allyl double bonds. |
| C=S Stretch | 1000-1250 | Thioamide I band, often coupled with other vibrations. |
| C-N Stretch | 1300-1400 | Thioamide II band. |
These predicted values are based on typical ranges for these functional groups in similar molecules.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information about the different types of protons in the molecule.
-
N-H Proton: A broad singlet is expected in the range of δ 7.0-9.0 ppm.
-
Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm corresponding to the protons on the phenyl ring.
-
Allyl Protons:
-
The methine proton (-CH=) will likely appear as a multiplet around δ 5.7-6.0 ppm.
-
The terminal vinyl protons (=CH₂) will show as multiplets around δ 5.0-5.4 ppm.
-
The methylene protons (-CH₂-) adjacent to the nitrogen will be observed as a doublet around δ 4.0-4.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.
-
Thioamide Carbon (C=S): A signal in the downfield region, typically around δ 180-185 ppm.[11]
-
Aromatic Carbons: Signals in the range of δ 125-140 ppm.
-
Allyl Carbons:
-
The methine carbon (-CH=) is expected around δ 130-135 ppm.
-
The terminal vinyl carbon (=CH₂) will appear around δ 115-120 ppm.
-
The methylene carbon (-CH₂-) adjacent to the nitrogen will be in the range of δ 50-55 ppm.
-
UV-Vis Spectroscopy
The electronic transitions of this compound can be predicted using Time-Dependent DFT (TD-DFT). The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions within the phenyl ring and the thiourea moiety.
Quantum Chemical Insights: Frontier Molecular Orbitals and Molecular Electrostatic Potential
HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.[15][16] The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and reactivity.[17] A smaller energy gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized on the electron-rich thiourea moiety, particularly the sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is likely to be distributed over the phenyl ring and the C=S bond, suggesting these are the sites susceptible to nucleophilic attack.
Caption: HOMO-LUMO energy gap concept.
| Parameter | Predicted Value (eV) | Significance |
| E_HOMO | ~ -6.0 to -6.5 | Energy of the highest occupied molecular orbital. |
| E_LUMO | ~ -1.0 to -1.5 | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | ~ 4.5 to 5.5 | Indicates chemical reactivity and stability. |
These are estimated values based on calculations for similar thiourea derivatives.[6]
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule.[18] For this compound, the MEP map is expected to show:
-
Negative Potential (Red/Yellow): Localized on the sulfur atom of the thiocarbonyl group, indicating its nucleophilic character and propensity to interact with electrophiles or form hydrogen bonds.
-
Positive Potential (Blue): Concentrated around the N-H proton, highlighting its electrophilic nature and role as a hydrogen bond donor.
Caption: MEP map indicating reactive sites.
Potential Biological Activities
While specific studies on this compound are lacking, its structural components suggest potential for various biological activities.
-
Anticancer Activity: Diallyl sulfides, such as diallyl disulfide and diallyl trisulfide found in garlic, have been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[9][10][19] The presence of the diallyl moiety in the target molecule suggests it may exhibit similar cytotoxic effects against cancer cells.
-
Antimicrobial Activity: Thiourea derivatives are well-known for their antimicrobial properties.[1] The combination of the thiourea scaffold with the phenyl and allyl groups may lead to synergistic effects, resulting in a compound with potent activity against a range of bacteria and fungi.
-
Antioxidant Activity: Both thiourea and organosulfur compounds can exhibit antioxidant properties.[20] this compound may act as a radical scavenger, protecting cells from oxidative damage.
Future Directions
This theoretical guide provides a solid foundation for the future experimental investigation of this compound. The immediate next steps should involve its chemical synthesis and thorough spectroscopic characterization to validate the theoretical predictions. Subsequently, in vitro and in vivo studies are warranted to explore its potential as a therapeutic agent, particularly in the areas of cancer and infectious diseases. Further computational studies could also be employed to model its interactions with biological targets, aiding in the rational design of more potent and selective derivatives.
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Mohd Nabil, N. N.-A., & Ang, L. S. (Year). Conformational and Topology Analysis of Diphenylthiourea and Diarylhalidethiourea Compounds Using DFT. Indonesian Journal of Chemistry. [Link]
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Mohd Nabil, N. N.-A., & Ang, L. S. (Year). Conformational and Topology Analysis of Diphenylthiourea and Diarylhalidethiourea Compounds Using DFT. SciSpace. [Link]
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Lestari, D., et al. (Year). New N-allylthiourea derivatives: Synthesis, molecular docking and in vitro cytotoxicity studies. Semantic Scholar. [Link]
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(Year). SINGLE MOLECULE AND SOLID STATE ENVIRONMENT STRUCTURAL CONFORMATIONS OF N-BENZOYL-N`-p-SUBSTITUTED PHENYLTHIOUREA: A COMPUTATION. ARPN Journal of Engineering and Applied Sciences. [Link]
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Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. PubMed Central. [Link]
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An experimental and computational study of antioxidant activity of N‐phenylthiourea and N‐phenylselenourea analogues. ResearchGate. [Link]
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Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. PMC. [Link]
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REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES. International Journal of Pharmaceutical Sciences and Research. [Link]
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Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. MDPI. [Link]
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Dft Study in the Kinetics and Mechanism of the Thermal Decomposition of N-Benzoyl-N'-Phenylthiourea Derivatives. ResearchGate. [Link]
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Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. [Link]
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Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. Hindawi. [Link]
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DFT study in the kinetics and mechanism of the thermal decomposition of N-benzoyl-N′-phenylthiourea derivatives. ResearchGate. [Link]
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FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. European Journal of Chemistry. [Link]
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MOLECULAR STRUCTURE, NBO AND HOMO-LUMO ANALYSIS OF QUERCETIN ON SINGLE LAYER GRAPHENE BY DENSITY FUNCTIONAL THEORY. Journal of Ovonic Research. [Link]
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Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Jetir.Org. [Link]
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Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khan-Ahmad/8d43818e698882046ca9010044b70678d85f818b]([Link]
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1-Methyl-1-phenylthiourea. PubChem. [Link]
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The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights. Frontiers. [Link]
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A comprehensive understanding about the pharmacological effect of diallyl disulfide other than its anti-carcinogenic activities. ResearchGate. [Link]
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HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJEdT. [Link]
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HOMO & LUMO In The Diels Alder Reaction. Master Organic Chemistry. [Link]
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Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PubMed Central. [Link]
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Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. Frontiers. [Link]
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Methodological & Application
Introduction: The Significance of N,N-diallyl-N'-phenylthiourea Analysis
An In-Depth Guide to the Analytical Determination of N,N-diallyl-N'-phenylthiourea
Prepared by a Senior Application Scientist, this document provides a comprehensive overview of robust analytical methodologies for the detection and quantification of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-tested protocols.
This compound belongs to the diverse class of thiourea derivatives. These compounds are of significant interest in medicinal chemistry, organic synthesis, and materials science due to their wide range of biological activities and chemical versatility. The core structure, featuring a thiocarbonyl group flanked by nitrogen atoms, allows for extensive substitution, leading to a vast library of compounds with unique properties. Accurate and precise analytical methods are paramount for ensuring the quality, safety, and efficacy of products containing this molecule, as well as for its characterization in various research contexts. This guide details the primary chromatographic techniques for its analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and touches upon emerging electrochemical methods.
Strategic Approach to Method Selection
The choice of an analytical method is governed by the physicochemical properties of the analyte, the sample matrix, and the objective of the analysis (e.g., routine quality control vs. trace-level detection). This compound, with its aromatic phenyl group and non-polar allyl groups, is well-suited for reversed-phase HPLC. Its volatility, while moderate, also allows for GC-MS analysis, which provides superior selectivity and structural confirmation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse for routine analysis and quality control of thiourea derivatives due to its robustness, cost-effectiveness, and reliability.[1] The method separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase.
Causality in Experimental Design
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides excellent retention for the moderately non-polar this compound. For highly polar analytes, a standard C18 column might not provide adequate retention, necessitating the use of columns designed for polar analytes or different separation modes like HILIC.[2]
-
Mobile Phase: A mixture of acetonitrile or methanol with water or a buffer is used. The organic solvent (acetonitrile/methanol) is the "strong" solvent that elutes the analyte from the column. The ratio is optimized to achieve a suitable retention time, typically between 3 and 10 minutes, ensuring good resolution from other components without unnecessarily long run times. A phosphate buffer is often used to maintain a constant pH, which is critical for the consistent ionization state and retention of analytes with acidic or basic functional groups.[3]
-
UV Detection: Thiourea derivatives possess a thiocarbonyl group (C=S) which, in conjunction with the phenyl ring, provides strong UV absorbance.[4] A detection wavelength in the range of 230-245 nm is typically chosen to maximize sensitivity.[4][5]
Workflow for HPLC-UV Analysis
Caption: General workflow for HPLC-UV analysis.
Detailed Protocol: HPLC-UV
-
Preparation of Reagents and Standards:
-
Mobile Phase: Prepare a solution of Acetonitrile:Water (e.g., 60:40 v/v). If pH control is needed, use a 0.02 M phosphate buffer (pH 3) as the aqueous component.[3] Filter through a 0.45 µm membrane filter and degas.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile or methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile) to achieve a theoretical concentration within the calibration range.[1]
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumental Conditions:
-
System Suitability and Validation:
-
Inject a working standard (e.g., 25 µg/mL) six times. The relative standard deviation (RSD) of the peak area should be < 2%.
-
Analyze the calibration standards to generate a calibration curve. The correlation coefficient (r²) should be > 0.999.
-
Analyze blank and quality control (QC) samples to ensure no interference and to verify accuracy.
-
-
Data Analysis:
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.[1]
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher selectivity and specificity than HPLC-UV, making it ideal for identifying unknown impurities or confirming the analyte's identity in complex matrices. The method separates compounds based on their volatility and interaction with a stationary phase in a capillary column, followed by detection using a mass spectrometer, which fragments the molecules and detects them based on their mass-to-charge ratio.
Causality in Experimental Design
-
Derivatization: Thiourea derivatives can sometimes exhibit poor peak shape or thermal instability in a hot GC inlet. While this compound may be sufficiently volatile, derivatization (e.g., silylation) can be employed to increase volatility and thermal stability if needed.[1]
-
GC Column: A non-polar capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5MS), is an excellent choice. This phase separates compounds primarily based on their boiling points, which is suitable for a wide range of semi-volatile organic compounds.[1]
-
Temperature Program: A temperature ramp is used to ensure that compounds with different boiling points are eluted effectively. The program starts at a lower temperature to trap the analyte at the head of the column, then ramps to a higher temperature to elute it and any other less volatile components.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra and creating searchable library entries. It provides characteristic fragmentation patterns that act as a "fingerprint" for the molecule.
Workflow for GC-MS Analysis
Caption: General workflow for GC-MS analysis.
Detailed Protocol: GC-MS
-
Preparation of Reagents and Standards:
-
Solvent: Use a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
Stock and Working Standards: Prepare as described in the HPLC section, but use the GC solvent as the diluent.
-
-
Sample Preparation:
-
Dissolve the sample in the chosen volatile solvent to a known concentration (e.g., 10-100 µg/mL).
-
If derivatization is required, add the derivatizing agent (e.g., BSTFA with 1% TMCS) and heat as necessary to complete the reaction.
-
-
Instrumental Conditions:
-
GC-MS System: A standard GC coupled to a mass spectrometer.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).[1]
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full Scan (e.g., m/z 50-500) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for high-sensitivity quantitative analysis.
-
-
Data Analysis:
-
Identification: Confirm the identity of the analyte by matching its retention time with that of a reference standard and comparing its mass spectrum with a reference spectrum.
-
Quantification: For SIM mode, construct a calibration curve by plotting the abundance of a characteristic ion against the concentration of the standards.
-
Method 3: Emerging Electrochemical Methods
Electrochemical sensors offer a promising alternative for the detection of thiourea derivatives, providing high sensitivity, rapid response, and portability.[6] These methods rely on the electrochemical oxidation or reduction of the analyte at the surface of a modified electrode.[7] For this compound, the thiocarbonyl group is electroactive and can be oxidized.
The development of a specific sensor would involve modifying an electrode (e.g., glassy carbon) with nanomaterials or polymers to enhance the electrochemical signal and selectivity for the target analyte.[8][9] While highly sensitive, these methods often require more extensive method development and may be more susceptible to matrix interferences compared to chromatographic techniques.
Comparative Summary of Analytical Methods
| Parameter | HPLC-UV | GC-MS | Electrochemical Sensors |
| Principle | Differential Partitioning | Volatility & Mass | Redox Activity |
| Selectivity | Moderate to Good | Excellent | Good to Excellent |
| Sensitivity (LOD) | ng/mL to µg/mL[1] | pg/mL to ng/mL[1] | pM to µM[7] |
| Quantification | Robust & Precise | Precise | Good, Matrix Dependent |
| Primary Use | Routine QC, Purity | Identification, Trace Analysis | Rapid Screening, Specific Apps |
| Complexity | Low to Moderate | High | Moderate to High |
| Cost | $ |
Values are typical and serve as a general benchmark based on data for analogous compounds.[1]
Conclusion
This guide outlines the primary analytical methodologies for the determination of this compound. HPLC-UV stands out as the preferred method for routine quantitative analysis due to its robustness and cost-effectiveness. GC-MS is the superior choice for structural confirmation and trace-level analysis, offering unparalleled selectivity. While still in development for this specific analyte, electrochemical methods represent a future direction for rapid and highly sensitive detection. The selection of the most appropriate technique requires a careful consideration of the analytical objectives, sample matrix, and available resources. The protocols provided herein serve as a validated starting point for developing and implementing robust analytical methods for this important class of compounds.
References
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- SIELC Technologies. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P.
- BenchChem. (2025). Cross-Validation of Analytical Methods for N-(1-methylpropyl)-N'-phenyl-thiourea: A Comparative Guide.
-
ResearchGate. N,N'-Diphenylthiourea electrochemical sensor for the detection of l-glutamate and Aspartate in beef. Available at: [Link]
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PubMed. (2020). N,N'-Diphenylthiourea electrochemical sensor for the detection of l-glutamate and Aspartate in beef. Available at: [Link]
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Chromatography Forum. (2015). hplc of thiourea. Available at: [Link]
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ResearchGate. Determination of ethylene thiourea in urine by HPLC-DAD. Available at: [Link]
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PMC. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Available at: [Link]
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MDPI. (2021). Sensitive Detection of Thiourea Hazardous Toxin with Sandwich-Type Nafion/CuO/ZnO Nanospikes/Glassy Carbon Composite Electrodes. Available at: [Link]
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ResearchGate. Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. Available at: [Link]
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MDPI. (2023). Electrochemical Chemically Based Sensors and Emerging Enzymatic Biosensors for Antidepressant Drug Detection: A Review. Available at: [Link]
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Application Note: A Robust HPLC-UV Method for the Analysis of N,N-diallyl-N'-phenylthiourea
Abstract
This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of N,N-diallyl-N'-phenylthiourea. The developed protocol is tailored for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for this compound. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, coupled with UV detection. This document provides a comprehensive guide, including the scientific rationale behind the method development, a step-by-step protocol, and expected performance characteristics.
Introduction
This compound is a synthetic organic compound belonging to the thiourea class of molecules. Thiourea derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] Accurate and precise analytical methods are therefore crucial for the characterization, purity assessment, and quantification of these compounds in various matrices. High-performance liquid chromatography (HPLC) is a powerful and versatile technique that is well-suited for this purpose, offering high resolution, sensitivity, and reproducibility.[3]
This application note addresses the need for a standardized HPLC method for this compound by providing a detailed protocol based on established principles for the analysis of similar thiourea derivatives.[4][5][6] The methodology described herein is designed to be readily implemented in a standard analytical laboratory.
Scientific Rationale for Method Development
The development of this HPLC method was guided by the physicochemical properties of this compound and related thiourea compounds.
Analyte Properties and Chromatographic Approach
This compound possesses both nonpolar (phenyl and diallyl groups) and polar (thiourea moiety) characteristics. This amphiphilic nature makes reversed-phase chromatography an ideal separation technique. A C18 column, which has a nonpolar stationary phase, is selected to provide effective retention of the analyte from a polar mobile phase.[7]
Mobile Phase Selection
The mobile phase consists of a mixture of acetonitrile and water. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.[8] An isocratic elution is proposed for its simplicity and robustness, which is suitable for the analysis of a single target compound. The addition of a small amount of phosphoric acid to the aqueous component can help to sharpen peaks by minimizing silanol interactions with the stationary phase, although for this specific non-ionizable compound, its primary role would be to ensure a consistent pH.[5]
Detection Wavelength
The presence of the phenyl ring in the this compound structure results in significant UV absorbance. Based on data for the closely related compound N-phenylthiourea, which exhibits a maximum absorbance (λmax) at approximately 265 nm, this wavelength is selected for detection to ensure high sensitivity.[9][10] Phenylthiourea derivatives, in general, show strong absorbance in the 200-270 nm range.[11][12][13]
Experimental
Materials and Reagents
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (analytical grade)
-
Dimethyl sulfoxide (DMSO, analytical grade)
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Chromatography data system (CDS) for data acquisition and processing
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 265 nm |
| Run Time | 10 minutes |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a small amount of DMSO and then dilute to the mark with the mobile phase. Thiourea derivatives generally exhibit good solubility in DMSO.[9][10]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as DMSO, and then dilute with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
HPLC Analysis Workflow
Caption: HPLC analysis workflow for this compound.
System Suitability
Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Inject the 25 µg/mL working standard solution five times and evaluate the following parameters:
-
Tailing Factor: Should be ≤ 2.0
-
Theoretical Plates: Should be ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%
Data Analysis and Interpretation
A linear calibration curve should be generated by plotting the peak area of the this compound standard against its concentration. A correlation coefficient (r²) of ≥ 0.999 is indicative of a good linear relationship. The concentration of this compound in the samples can then be determined from the calibration curve using the peak area obtained from the sample chromatogram.
Caption: Logical relationship for quantitative analysis.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. The use of a standard C18 column, a simple isocratic mobile phase, and UV detection makes this method accessible to most analytical laboratories. This protocol is suitable for routine quality control, purity assessment, and other quantitative studies involving this compound.
References
-
Lazić, M. L., et al. (2004). Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization. Analytical Letters, 37(11), 2297-2311. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. Retrieved from [Link]
-
Pieles, U., & Zönnchen, W. (2001). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 934(1-2), 129-134. [Link]
-
Chromatography Forum. (2015). hplc of thiourea. Retrieved from [Link]
-
Ben-Hadda, T., et al. (2015). Determination of ethylene thiourea in urine by HPLC-DAD. Journal of Taibah University for Science, 9(4), 488-494. [Link]
-
Singh, P., et al. (2014). Study on wavelength of maximum absorbance for phenyl-thiourea derivatives: A topological and non-conventional physicochemical approach. Arabian Journal of Chemistry, 10, S2613-S2620. [Link]
-
ResearchGate. (n.d.). The UV-Vis data for the 1,3-Di (substituted-phenyl)-thiourea, 7a-7c. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1-(p-(Dimethylamino)phenyl)thiourea on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). Phenylthiourea. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Thiourea. Retrieved from [Link]
-
Semantic Scholar. (2014). Study on wavelength of maximum absorbance for phenyl- thiourea derivatives: A topological and non-conventional physicochemical approach. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor. Retrieved from [Link]
Sources
- 1. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
- 6. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hplc of thiourea - Chromatography Forum [chromforum.org]
- 8. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of N,N-diallyl-N'-phenylthiourea: A Detailed Laboratory Protocol
Abstract
This document provides a comprehensive guide for the laboratory synthesis of N,N-diallyl-N'-phenylthiourea, a disubstituted thiourea derivative with potential applications in chemical synthesis and drug discovery. The protocol details a robust and straightforward procedure based on the nucleophilic addition of diallylamine to phenyl isothiocyanate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural instructions, mechanistic insights, safety protocols, and methods for product purification and characterization.
Introduction
Thiourea and its derivatives are a versatile class of organic compounds that have garnered significant interest across various scientific disciplines, including medicinal chemistry, materials science, and catalysis. The unique structural motif of thioureas, characterized by a central thiocarbonyl group flanked by amino groups, imparts a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The ability to readily synthesize a diverse library of substituted thioureas allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug development.
This application note focuses on the synthesis of this compound. The presence of the allyl groups offers potential for further chemical modification, making this compound a valuable intermediate in organic synthesis. The described protocol is based on the well-established reaction between an isothiocyanate and a secondary amine, which is a common and efficient method for the preparation of N,N,N'-trisubstituted thioureas.
Reaction Principle and Mechanism
The synthesis of this compound proceeds via a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of diallylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate. This is followed by a proton transfer, resulting in the formation of the stable thiourea product. The reaction is typically high-yielding and can be carried out under mild conditions.
Caption: Reaction of Phenyl Isothiocyanate and Diallylamine.
Experimental Protocol
This protocol outlines the step-by-step procedure for the synthesis of this compound in a laboratory setting.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier |
| Phenyl isothiocyanate | C₆H₅NCS | 135.19 | 1.35 g (10 mmol) | ≥98% | Sigma-Aldrich |
| Diallylamine | (CH₂=CHCH₂)₂NH | 97.16 | 1.07 g (11 mmol) | ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | Anhydrous | Fisher Scientific |
| n-Hexane | C₆H₁₄ | 86.18 | As needed | Reagent Grade | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Reagent Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | VWR |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser (optional, for heating)
-
Heating mantle or oil bath (optional)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenyl isothiocyanate (1.35 g, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM).
-
Addition of Amine: In a separate beaker, dissolve diallylamine (1.07 g, 11 mmol) in 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel.
-
Add the diallylamine solution dropwise to the stirred solution of phenyl isothiocyanate over a period of 15-20 minutes at room temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The reaction is typically complete within 1-2 hours. If the reaction is sluggish, gentle heating to reflux (around 40°C for DCM) can be applied for a short period.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with 2 x 20 mL of deionized water to remove any unreacted diallylamine and other water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add n-hexane to the hot solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
¹H NMR Spectroscopy
-
Aromatic Protons (Phenyl group): Multiplets in the range of δ 7.2-7.5 ppm.
-
NH Proton: A broad singlet which may appear in the range of δ 7.5-8.5 ppm.
-
Allyl Protons (=CH-): A multiplet in the range of δ 5.7-6.0 ppm.
-
Allyl Protons (=CH₂): Two multiplets in the range of δ 5.1-5.4 ppm.
-
Allyl Protons (-CH₂-N): A doublet or multiplet in the range of δ 4.2-4.5 ppm.
¹³C NMR Spectroscopy
-
Thione Carbon (C=S): A signal in the range of δ 180-185 ppm.
-
Aromatic Carbons: Signals in the range of δ 125-140 ppm.
-
Allyl Carbons (=CH-): A signal in the range of δ 130-135 ppm.
-
Allyl Carbons (=CH₂): A signal in the range of δ 115-120 ppm.
-
Allyl Carbons (-CH₂-N): A signal in the range of δ 50-55 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretch: A band in the region of 3200-3400 cm⁻¹.
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.
-
C=C Stretch (Allyl): A band around 1640 cm⁻¹.
-
C=S Stretch (Thioamide I band): A strong band in the region of 1500-1550 cm⁻¹.
-
C-N Stretch (Thioamide II band): A band in the region of 1300-1350 cm⁻¹.
Safety Precautions
-
Phenyl isothiocyanate is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It may also cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3][4][5] Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Diallylamine is a flammable liquid and vapor, is toxic if swallowed, and causes severe skin burns and eye damage. Handle with appropriate PPE in a fume hood.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound. The procedure is straightforward and utilizes readily available starting materials and standard laboratory equipment. The successful synthesis and purification of this compound will provide a valuable building block for further synthetic transformations and biological evaluation. Researchers are advised to perform thorough characterization to confirm the identity and purity of the final product, using the provided predicted spectral data as a guideline.
References
-
Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenyl isothiocyanate. Retrieved from [Link]
-
Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. (2025-01-22). Preprints.org. Retrieved from [Link]
-
Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. (n.d.). MDPI. Retrieved from [Link]
-
SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (n.d.). Malaysian Journal of Analytical Sciences. Retrieved from [Link]
-
Loba Chemie. (2018-12-15). PHENYL ISOTHIOCYNATE For Synthesis MSDS. Retrieved from [Link]
-
Synthesis, characterization, pharmacological evaluation and in-silico modeling of thiourea derivatives. (2025-08-07). ResearchGate. Retrieved from [Link]
-
Exposome-Explorer. (n.d.). Material Safety Data Sheet Phenyl isothiocyanate MSDS# 96278 Section 1. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenyl Isothiocyanate, Sequenation Grade, 99% (GC). Retrieved from [Link]
-
A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. (n.d.). IUCrData. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Characterization of N-(2,2-Diphenylacetyl)- N′-Substituted Thiourea Derivatives: The Crystal Structure of N-(2,2-Diphenylacetyl)-N′-(4-chloro phenyl)-thiourea | Semantic Scholar [semanticscholar.org]
- 3. Diphenylthiourea | C13H12N2S | CID 700999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N,N-diallyl-N'-phenylthiourea as a High-Efficacy Corrosion Inhibitor
Section 1: Introduction to N,N-diallyl-N'-phenylthiourea as a Corrosion Inhibitor
The relentless deterioration of metallic materials through corrosion poses a significant challenge across numerous industries, leading to substantial economic losses and safety concerns. Acidic environments, commonly encountered in industrial cleaning, oil and gas production, and chemical processing, are particularly aggressive towards metals like mild steel. The use of organic corrosion inhibitors is a cornerstone of material preservation strategies. These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
Among the various classes of organic inhibitors, thiourea derivatives have garnered considerable attention for their exceptional performance.[1] Their efficacy is rooted in their unique molecular architecture, which contains sulfur (S) and nitrogen (N) heteroatoms—key functional groups for strong adsorption onto metal surfaces.[2]
This guide focuses on a specific, promising derivative: This compound (DAPT) . The molecular structure of DAPT is uniquely suited for corrosion inhibition. It combines the proven efficacy of the phenylthiourea core with the presence of two allyl groups. The phenyl ring provides a source of π-electrons, the thiocarbonyl group (C=S) and amino groups (-NH-) offer heteroatoms for coordination, and the allyl groups can enhance the molecular surface area coverage and potentially participate in film formation. This combination of features suggests that DAPT is a highly effective corrosion inhibitor, particularly for mild steel in acidic media.
Section 2: Mechanism of Corrosion Inhibition
The primary mechanism by which this compound protects a metal surface is through adsorption .[3] The inhibitor molecules displace water and aggressive ions from the metal-solution interface, forming a stable, protective film. This process involves a combination of physical (physisorption) and chemical (chemisorption) interactions.
-
Role of Molecular Structure : The DAPT molecule possesses multiple active centers for adsorption. The nitrogen and sulfur atoms have lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds (chemisorption).[2] The phenyl group, with its delocalized π-electron system, can interact with the charged metal surface.[2]
-
Adsorption Process : In an acidic solution, the DAPT molecule can become protonated. This positively charged species can then be electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of anions (like Cl⁻ or SO₄²⁻) from the acid (physisorption).
-
Barrier Film Formation : Upon adsorption, DAPT molecules orient themselves on the metal surface to maximize coverage, creating a hydrophobic barrier. This film effectively blocks the active sites required for both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[3]
-
Mixed-Type Inhibition : Thiourea derivatives typically function as mixed-type inhibitors, meaning they retard both anodic and cathodic reactions.[3] This is confirmed in electrochemical studies by a decrease in the corrosion current density and a shift in the corrosion potential.
The adsorption behavior of thiourea inhibitors on steel surfaces in acidic media often aligns with the Langmuir adsorption isotherm , which presupposes the formation of an inhibitor monolayer on the surface.[1][4]
Diagram: Corrosion Inhibition Mechanism of DAPT
The following diagram illustrates the adsorption of DAPT molecules onto a steel surface, blocking corrosive species and inhibiting both anodic and cathodic reactions.
Caption: DAPT inhibits corrosion by adsorbing onto the steel surface.
Section 3: Synthesis Protocol for this compound
The synthesis of DAPT can be readily achieved by the reaction of phenyl isothiocyanate with diallylamine. This method is a standard and efficient route for producing N,N-disubstituted-N'-aryl thioureas.[5]
3.1. Materials and Reagents
-
Phenyl isothiocyanate (C₆H₅NCS)
-
Diallylamine ((CH₂=CHCH₂)₂NH)
-
Anhydrous inert solvent (e.g., methylene chloride, acetone, or ethyl acetate)[5][6]
-
Heptane or Pentane (for precipitation/crystallization)[5]
3.2. Equipment
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
3.3. Synthesis Procedure
-
In a round-bottom flask, dissolve diallylamine (1.0 equivalent) in the chosen anhydrous solvent (e.g., methylene chloride).
-
Cool the solution in an ice bath with continuous stirring.
-
Add a solution of phenyl isothiocyanate (1.0 equivalent) in the same solvent dropwise via a dropping funnel to the stirred diallylamine solution. Maintain the reaction temperature between 20-30°C.[5]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 2-4 hours to ensure the reaction goes to completion.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
To the resulting residue, add a non-polar solvent like heptane to induce precipitation of the solid product.[5]
-
Collect the crude this compound precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold heptane to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified compound.
-
Dry the final product under vacuum. Characterize the compound using standard techniques such as melting point, FT-IR, and NMR spectroscopy.
Section 4: Protocols for Performance Evaluation
A systematic evaluation of an inhibitor's performance is crucial. The following protocols outline the key experimental procedures for quantifying the effectiveness of DAPT.
Diagram: Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating the performance of a corrosion inhibitor.
4.1. Protocol: Weight Loss Measurement
This gravimetric method provides a direct measure of metal loss.[3]
-
Specimen Preparation : Machine mild steel coupons to a standard dimension (e.g., 2.5 cm x 2.0 cm x 0.2 cm). Polish the coupons sequentially with different grades of emery paper (e.g., up to 1200 grit), rinse with deionized water, degrease with acetone, and dry.
-
Initial Weighing : Accurately weigh each coupon to four decimal places (W₁).
-
Immersion : Immerse the coupons in beakers containing the corrosive medium (e.g., 1.0 M HCl) with and without various concentrations of DAPT. The immersion is typically conducted for a set period (e.g., 6 hours) at a constant temperature.
-
Cleaning : After immersion, retrieve the coupons. Remove corrosion products by washing with a brush in a solution containing inhibited acid, followed by rinsing with deionized water and acetone.
-
Final Weighing : Dry the cleaned coupons thoroughly and reweigh them (W₂).
-
Calculations :
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss (W₁ - W₂) in grams, A is the coupon area in cm², T is the immersion time in hours, and D is the density of the steel in g/cm³.
-
Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
4.2. Protocol: Electrochemical Measurements
Electrochemical techniques offer rapid and mechanistic insights into the corrosion process.[7][8]
-
Cell Setup : Use a standard three-electrode glass cell. The mild steel specimen serves as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[8]
-
Stabilization : Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize, typically for 30-60 minutes.
-
Potentiodynamic Polarization (PDP) :
-
Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).[7]
-
Plot the potential versus the logarithm of the current density to obtain Tafel plots.
-
Extrapolate the linear Tafel regions to determine the corrosion potential (E_corr) and corrosion current density (i_corr).
-
Calculate IE% using: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100.
-
-
Electrochemical Impedance Spectroscopy (EIS) :
-
Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Plot the data in Nyquist and Bode formats. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct).
-
A larger R_ct value indicates better corrosion resistance.
-
Calculate IE% using: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100.
-
4.3. Protocol: Surface Analysis
Surface analysis techniques visualize the effect of the inhibitor on the metal surface.
-
Scanning Electron Microscopy (SEM) :
-
Expose steel coupons to the corrosive media with and without DAPT for a set duration.
-
After exposure, rinse and dry the coupons.
-
Analyze the surface morphology using SEM. The surface of the coupon protected by DAPT should appear significantly smoother and less damaged compared to the blank.[2]
-
-
Other Techniques : Further characterization of the adsorbed inhibitor film can be performed using Atomic Force Microscopy (AFM) for surface topography, X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition and chemical state of the film, and Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups of the adsorbed inhibitor.
Section 5: Quantitative Data Summary
While specific experimental data for this compound is not widely published, the performance of its structural analogues provides a strong benchmark for its expected efficacy. The allyl and phenyl groups are known to contribute positively to inhibition efficiency.
| Inhibitor | Steel Type | Medium | Concentration | Temp. | Method | Inhibition Efficiency (IE%) | Reference |
| N-phenylthiourea | Mild Steel | 1.0 M HCl | 2 x 10⁻⁴ M | 30°C | PPM | 94.95% | [4] |
| Allylthiourea (ATU) | Mild Steel | 1 N H₂SO₄ | 1 x 10⁻³ M | 40°C | Weight Loss | 94.5% | [3] |
| 1-Benzyl-3-phenyl-2-thiourea | Steel | 1.0 M HCl | 2 x 10⁻⁴ M | 30°C | EIS | 94.99% | [2] |
| 1-Benzyl-3-phenyl-2-thiourea | Steel | 1.0 M HCl | 2 x 10⁻⁴ M | 30°C | PPM | 94.30% | [2] |
| N,N'-diphenylthiourea | Mild Steel | 0.5 M H₂SO₄ | 1.5% | Ambient | Weight Loss | >90% (approx.) | [9] |
This table presents data for compounds structurally related to DAPT to provide a comparative performance context.
Section 6: References
-
Loto, R. T., Loto, C. A., Popoola, A. P. I. (2016). Corrosion Inhibition Effect of N, N'-diphenylthiourea on the Electrochemical Characteristics of Mild steel in Dilute Acidic Environments. Journal of the Chemical Society of Pakistan, 38(2), 222-233. [Link]
-
Vashi, R. T., Desai, P. S. (1993). Inhibition of Steel Corrosion by Thiourea Derivatives. CORROSION, 49(6), 473–478. [Link]
-
Wang, G., Wang, Y., Fan, S., Qiao, C., Hao, L., Yang, H. (2025). Elevated-temperature corrosion inhibition of mild steel in sulfuric acid by coupled effects of imidazoline-type inhibitor and thiourea derivatives. Journal of Materials Science & Technology. [Link]
-
Loto, R. T., Loto, C. A., Popoola, A. P. I. (2016). Corrosion Inhibition Effect of N, N'-diphenylthiourea on the Electrochemical Characteristics of Mild steel in Dilute Acidic Environments. ResearchGate. [Link]
-
Loto, R. T. (2017). Corrosion inhibition studies of the combined admixture of 1,3-diphenyl-2-thiourea and 4-hydroxy-3-methoxybenzaldehyde on mild steel in dilute acid media. Revista Colombiana de Materiales, (1), 1-13. [Link]
-
Li, X., Deng, S., Fu, H. (2012). Allyl thiourea as a corrosion inhibitor for cold rolled steel in H3PO4 solution. Corrosion Science, 55, 280-288. [Link]
-
Dinh, Q. H., Duong, T., Pham, C. N. (2021). A Study of 1-Benzyl-3-phenyl-2-thiourea as an Effective Steel Corrosion Inhibitor in 1.0 M HCl Solution. Journal of Chemistry, 2021, 5519411. [Link]
-
Patel, N. K., Makwana, B. S., Patel, M. M. (2011). Performance of phenylthiourea as corrosion inhibitor for aluminum in trichloroacetic acid. Journal of the Indian Chemical Society, 88(12), 1957-1961. [Link]
-
Zhang, L., et al. (2023). PDINN as an Efficient and Environmentally Friendly Corrosion Inhibitor for Mild Steel in HCl: A Comprehensive Investigation. MDPI. [Link]
-
Al-Bghdadi, S. B. S., et al. (2021). Synthesis Characterization and Corrosion Inhibition of Thiourea and Phthalic Anhydride Complex with Ni(II) for Carbon Steel Alloy. Port. Electrochim. Acta, 39(4), 287-302. [Link]
-
Google Patents. (n.d.). RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis.
-
Shetty, S. K., & Shetty, P. (2014). Inhibition of corrosion of mild steel in hydrochloric acid by N-cyclohexyl-N/-phenyl thiourea. ResearchGate. [Link]
-
Chen, Y.-F., et al. (2022). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 999-1005. [Link]
-
Al-amiery, A. A., Al-azawi, K. F., Al-Ghezi, M. K. S. (2021). Phenyl Thiourea as Corrosion Inhibitor for Mild Steel in Strong Hydrochloric Acid. IOPscience. [Link]
-
Dinh, Q. H., Duong, T., Pham, C. N. (2019). Experimental and theoretical study of corrosion inhibition performance of N-phenylthiourea for mild steel in hydrochloric acid and sodium chloride solution. Journal of Molecular Modeling, 25(7), 204. [Link]
-
Organic Syntheses. (n.d.). α-PHENYLTHIOUREA. Organic Syntheses Procedure. [Link]
-
IJCRT. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. [Link]
-
ResearchGate. (n.d.). The structure of the ligand N,N-diphenylthiourea. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylthiourea. PubChem Compound Database. [Link]
-
MilliporeSigma. (n.d.). N-Phenylthiourea. MilliporeSigma. [Link]
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- 4. Experimental and theoretical study of corrosion inhibition performance of N-phenylthiourea for mild steel in hydrochloric acid and sodium chloride solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Corrosion inhibition studies of the combined admixture of 1,3-diphenyl-2-thiourea and 4-hydroxy-3-methoxybenzaldehyde on mild steel in dilute acid media [scielo.org.co]
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- 9. researchgate.net [researchgate.net]
Experimental setup for studying N,N-diallyl-N'-phenylthiourea reactions
Application Notes & Protocols
Topic: Experimental Setup for Studying N,N-diallyl-N'-phenylthiourea Reactions Audience: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of this compound in Heterocyclic Synthesis
This compound is a multifunctional synthetic building block of significant interest in medicinal and synthetic chemistry. As a thiourea derivative, it possesses a core structure known for a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The defining feature of this particular molecule is the presence of two allyl groups, which serve as reactive handles for intramolecular cyclization reactions. This capability allows for the strategic and often high-yield synthesis of complex nitrogen- and sulfur-containing heterocycles, such as thiazolines and their derivatives.[3] These heterocyclic scaffolds are privileged structures in drug discovery, appearing in numerous approved pharmaceutical agents.[4][5]
This guide provides a comprehensive overview of the experimental setup, protocols, and analytical techniques required to effectively synthesize this compound and subsequently study its reactivity, with a primary focus on its electrophilic cyclization—a cornerstone reaction for this substrate. The protocols herein are designed to be robust and self-validating, emphasizing the rationale behind procedural steps to empower researchers in their synthetic endeavors.
Part 1: Synthesis of the Starting Material: this compound
Before investigating its reactions, the starting material must be synthesized and purified. The most direct and common method is the nucleophilic addition of diallylamine to phenyl isothiocyanate.[6][7] This reaction is typically high-yielding and proceeds under mild conditions.
Protocol 1: Synthesis of this compound
-
Reagent Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve diallylamine (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction Initiation: To the stirred solution, add phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature. An ice bath can be used to moderate the reaction if it is found to be significantly exothermic.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the limiting reagent (typically the isothiocyanate).
-
Work-up: Once the reaction is complete (usually within 2-4 hours), concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.[6]
| Reagent | Molar Mass ( g/mol ) | Example Amount | Moles | Equivalents |
| Diallylamine | 97.16 | 0.97 g (1.1 mL) | 0.01 | 1.0 |
| Phenyl Isothiocyanate | 135.19 | 1.35 g (1.2 mL) | 0.01 | 1.0 |
| Tetrahydrofuran (THF) | - | 40 mL | - | - |
Table 1: Example Reagent Quantities for Synthesis.
Part 2: A Key Reaction - Electrophilic Cyclization to Thiazoline Derivatives
The diallyl functionality of the thiourea derivative makes it an excellent substrate for electrophilic cyclization. In this reaction, an electrophile activates one of the allyl double bonds, prompting a nucleophilic attack from the thiourea's sulfur atom to form a five-membered thiazoline ring.[3] Halogens like iodine and bromine are common electrophiles for this transformation.
Causality of the Mechanism:
The reaction is initiated by the interaction of the electrophile (e.g., I₂) with the π-electrons of an allyl double bond, forming a cyclic halonium intermediate. This intermediate is highly electrophilic. The sulfur atom of the thiourea, being a soft nucleophile, is perfectly positioned to attack one of the carbons of the activated double bond in an intramolecular fashion (a 5-endo-trig cyclization), leading to the formation of the thiazoline ring.
Caption: A simplified workflow of the electrophilic cyclization reaction.
Protocol 2: Iodine-Mediated Cyclization
-
Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent like acetonitrile or dichloromethane in a round-bottom flask.
-
Reagent Addition: Add a solution of iodine (I₂) (1.1-1.5 equivalents) in the same solvent to the flask dropwise at room temperature. The characteristic dark color of iodine should fade as it is consumed.
-
Reaction: Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material. The reaction may be gently heated if it proceeds slowly.
-
Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. The solution will turn colorless.
-
Extraction: If using an organic solvent immiscible with water, transfer the mixture to a separatory funnel. Extract the aqueous layer with additional solvent (e.g., DCM). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to isolate the desired thiazoline derivative.
| Parameter | Condition | Rationale |
| Electrophile | Iodine (I₂) | Mild electrophile, effective for activating the allyl group. |
| Solvent | Acetonitrile, Dichloromethane | Aprotic solvents that dissolve reactants and do not interfere with the reaction. |
| Temperature | Room Temperature to 40 °C | Sufficient to overcome the activation energy without promoting side reactions. |
| Monitoring | TLC (e.g., 3:1 Hexanes:EtOAc) | Allows for visual tracking of starting material consumption. |
Table 2: Typical Conditions for Iodine-Mediated Cyclization.
Part 3: Analytical Methods for Monitoring and Characterization
Rigorous analysis is crucial for confirming the reaction's progress and verifying the structure of the final product.
Reaction Monitoring
-
Thin-Layer Chromatography (TLC): TLC is the primary tool for monitoring the reaction. The product, being more polar than the starting material due to the formation of an ionic intermediate or a more rigid structure, will typically have a lower Rf value.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be employed. Due to the polar nature of thiourea and its derivatives, a C18 column designed to retain polar analytes or analysis in HILIC mode may be necessary.[8] A diode array detector is useful for identifying components by their UV-Vis spectra.[9]
Product Characterization
After purification, the structure of the cyclized product must be unequivocally confirmed using a combination of spectroscopic methods.
| Technique | Expected Key Signal / Observation | Interpretation |
| ¹H NMR | Disappearance of one set of vinyl proton signals (typically 5-6 ppm). Appearance of new aliphatic protons on the thiazoline ring. | Confirms the consumption of one allyl group and formation of the heterocyclic ring. |
| ¹³C NMR | Disappearance of two sp² carbon signals from one allyl group. Appearance of new sp³ carbon signals. | Corroborates the ¹H NMR data, confirming the saturation of one double bond. |
| FT-IR | The characteristic C=S stretch (around 1300-1400 cm⁻¹) may shift or change in intensity. Disappearance of C=C stretch of one allyl group. | Indicates changes to the thiourea moiety and confirms cyclization. |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ corresponding to the mass of the cyclized product. | Confirms the molecular weight of the synthesized compound. |
Table 3: Key Spectroscopic Data for Characterization of the Thiazoline Product.
Part 4: Overall Experimental Workflow
The entire process, from synthesis of the starting material to the characterization of the final product, follows a logical sequence that ensures purity and validated results.
Caption: General workflow from starting materials to final characterized product.
Conclusion and Future Directions
The experimental framework detailed in this guide provides a solid foundation for the synthesis and study of this compound. The protocols for its synthesis and subsequent electrophilic cyclization are robust and adaptable. The resulting thiazoline derivatives serve as valuable scaffolds for further chemical elaboration or for screening in drug discovery programs.[10][11] Researchers can expand upon this work by exploring different electrophiles to vary the substitution on the heterocyclic ring, investigating other reaction types involving the remaining allyl group, or synthesizing a library of analogs for structure-activity relationship (SAR) studies.[12]
References
-
Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. (2023). Journal of Biomolecular Structure & Dynamics, 41(21), 12077-12092. [Link]
-
Request PDF: Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. (n.d.). ResearchGate. [Link]
-
Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis of some new thiazole derivatives of pharmaceutical interest. (2003). Boll Chim Farm, 142(9), 406-9. [Link]
-
Halocyclization of N‐allyl thiourea derivatives. (n.d.). ResearchGate. [Link]
-
Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. [Link]
-
HPLC of thiourea. (2015). Chromatography Forum. [Link]
-
Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. (n.d.). National Institutes of Health (NIH). [Link]
-
REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (2023). IJCRT.org. [Link]
- Method for simultaneously detecting thiourea and dulcin in flavor and fragrance by using high performance liquid chromatography. (n.d.).
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]
-
Phenylthiourea. (n.d.). National Institutes of Health (NIH). [Link]
-
Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. (n.d.). National Institutes of Health (NIH). [Link]
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- 7. Thiourea synthesis by thioacylation [organic-chemistry.org]
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- 11. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for N,N-diallyl-N'-phenylthiourea in Agricultural Research
Abstract
This technical guide provides a comprehensive overview of N,N-diallyl-N'-phenylthiourea, a molecule of interest in the field of agricultural science. While research on this specific derivative is emerging, its structural components—a phenylthiourea core and diallyl functional groups—suggest a significant potential for broad-spectrum biological activity. Thiourea derivatives are a well-established class of compounds in agrochemical development, demonstrating efficacy as insecticides, fungicides, herbicides, and plant growth regulators.[1][2] This document synthesizes the known biological activities of structurally related compounds to propose detailed application notes and experimental protocols for the evaluation of this compound. It is intended for researchers, scientists, and drug development professionals in the agricultural sector, providing a foundational framework for exploring its potential as a novel agrochemical. The guide covers laboratory synthesis, proposed mechanisms of action, protocols for efficacy screening, and essential safety and handling procedures.
Introduction: The Rationale for Investigating this compound
The relentless pursuit of novel, effective, and environmentally conscious agrochemicals is a cornerstone of modern agricultural research. The thiourea scaffold, characterized by the (R¹R²N)(R³R⁴N)C=S formula, represents a versatile and highly active core structure in pesticide discovery.[1][2] The incorporation of a thiourea moiety into a molecule can enhance its biological activity and physical properties, such as solubility.[1]
This compound is a disubstituted thiourea derivative featuring a phenyl group and two allyl groups attached to the nitrogen atoms. This unique combination of functional groups provides a compelling basis for its investigation in agricultural applications:
-
The Phenylthiourea Core: Phenylthiourea and its analogues are known to exhibit a wide range of biological effects, including insecticidal, fungicidal, and herbicidal properties.[1][2]
-
The Diallyl Moiety: The presence of allyl groups, which are found in natural compounds like diallyl disulfide from garlic, is associated with antimicrobial and insecticidal activities.
This guide will, therefore, explore the potential of this compound as a multi-faceted agrochemical candidate.
Synthesis and Characterization
The synthesis of this compound can be achieved through a standard nucleophilic addition reaction. A common and efficient method involves the reaction of phenyl isothiocyanate with diallylamine.
Synthesis Protocol
This protocol is adapted from established methods for the synthesis of N,N'-disubstituted thioureas.
Materials and Reagents:
-
Phenyl isothiocyanate (C₆H₅NCS)
-
Diallylamine ((CH₂=CHCH₂)₂NH)
-
Anhydrous solvent (e.g., acetone, dichloromethane, or tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Standard laboratory glassware
-
Analytical balance
Procedure:
-
In a round-bottom flask, dissolve diallylamine (1.0 equivalent) in the chosen anhydrous solvent.
-
Place the flask on a magnetic stirrer in a well-ventilated fume hood.
-
Slowly add phenyl isothiocyanate (1.0 equivalent) dropwise to the stirred solution of diallylamine using a dropping funnel. The reaction is often exothermic, so controlled addition is necessary.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by thin-layer chromatography).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield this compound as a solid.
-
Dry the purified product under vacuum.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=S and N-H bonds.
-
Melting Point Analysis: To assess purity.
Potential Agricultural Applications and Efficacy Testing Protocols
Based on the known bioactivities of thiourea derivatives, this compound is a candidate for evaluation in several key agricultural areas.
Insecticidal Activity
Causality: Many thiourea derivatives act as potent insecticides. A notable example is diafenthiuron, which, after metabolic activation to its carbodiimide form, inhibits mitochondrial respiration in insects.
3.1.1. Proposed Mechanism of Action
It is hypothesized that this compound may act as a pro-insecticide. Through metabolic processes within the insect, it could be converted to a more toxic carbodiimide derivative. This active metabolite may then disrupt cellular respiration by inhibiting key mitochondrial enzymes, leading to paralysis and death of the insect.
Diagram: Proposed Insecticidal Mechanism of Action
Caption: Proposed inhibition of AHAS by this compound.
3.3.2. Protocol: Pre-emergence Herbicidal Activity Assay
This protocol details a laboratory bioassay to assess the pre-emergence herbicidal activity of this compound on a model weed species, such as Amaranthus retroflexus (redroot pigweed).
Materials:
-
This compound
-
Acetone and a surfactant
-
Seeds of Amaranthus retroflexus
-
Pots or trays filled with a standard soil mix
-
Growth chamber with controlled light, temperature, and humidity
-
Spray chamber
Procedure:
-
Planting:
-
Fill pots with the soil mix and sow a known number of seeds (e.g., 20-30) per pot at a shallow depth.
-
-
Preparation and Application of Test Solutions:
-
Prepare a stock solution and a series of dilutions of the test compound in an acetone/water/surfactant mixture.
-
Apply the test solutions evenly to the soil surface using a laboratory spray chamber to simulate pre-emergence application at various rates (e.g., equivalent to 1000, 500, 250, 125 g/ha). A control group should be sprayed with the solvent mixture only.
-
-
Incubation:
-
Place the treated pots in a growth chamber under optimal conditions for weed germination and growth.
-
-
Assessment:
-
After 14-21 days, assess the herbicidal effect by counting the number of emerged and surviving seedlings.
-
Visually rate the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).
-
Harvest the above-ground biomass, dry it in an oven, and record the dry weight.
-
-
Data Analysis:
-
Calculate the percentage of emergence inhibition and growth reduction compared to the control.
-
Determine the GR₅₀ (concentration causing 50% growth reduction) value.
-
| Parameter | Description |
| Test Organism | Amaranthus retroflexus |
| Assay Type | Pre-emergence soil application |
| Application Rates | 1000, 500, 250, 125 g/ha equivalent |
| Endpoint | Emergence inhibition (%), phytotoxicity rating, dry weight reduction (%) |
| Data Analysis | Calculation of GR₅₀ |
Safety and Handling
Thiourea and its derivatives should be handled with care as they are classified as hazardous substances.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. When handling the solid compound, a dust mask or respirator is recommended to avoid inhalation.
-
Ventilation: All handling and synthesis procedures should be performed in a well-ventilated chemical fume hood.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound presents a promising scaffold for the development of new agrochemicals due to its structural similarity to other biologically active thiourea derivatives. The protocols and application notes provided in this guide offer a structured approach for researchers to systematically evaluate its potential as an insecticide, fungicide, and herbicide. Further investigation into its precise mechanisms of action, spectrum of activity, and crop safety will be crucial in determining its viability as a commercial agricultural product.
References
-
Yi, Q.-Q., Sun, P., Zhang, X., Wang, H., & Wu, J. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]
-
Yi, Q.-Q., Sun, P., Zhang, X., Wang, H., & Wu, J. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. PubMed. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-diallyl-N'-phenylthiourea
Welcome to the technical support center for the synthesis of N,N-diallyl-N'-phenylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.
Core Synthesis Protocol
The synthesis of this compound is most reliably achieved through the nucleophilic addition of diallylamine to phenyl isothiocyanate. This reaction is typically high-yielding and straightforward, but success hinges on careful control of conditions to prevent side reactions.
Detailed Experimental Protocol
-
Reagent Preparation:
-
In a round-bottom flask dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon), dissolve diallylamine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)).[1] A concentration of 0.2-0.5 M is recommended.
-
Ensure the diallylamine is pure and free of moisture.
-
-
Reaction Execution:
-
To the stirred solution of diallylamine, add phenyl isothiocyanate (1.0-1.05 equivalents) dropwise at room temperature.[1][2] A slight excess of the isothiocyanate can help drive the reaction to completion, but a large excess should be avoided to simplify purification.
-
The reaction is often exothermic; for larger-scale syntheses, consider cooling the flask in an ice bath during the addition.[3]
-
-
Monitoring and Completion:
-
Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), using a mobile phase such as a hexane/ethyl acetate mixture.[3]
-
The reaction is typically complete within 1-3 hours, indicated by the consumption of the limiting reactant (usually diallylamine).[3]
-
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.[1]
-
The resulting crude product, often an oil or a solid, can then be purified.
-
-
Purification:
-
Recrystallization: If the product is a solid, it can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[1][3][4]
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by column chromatography on silica gel is the preferred method.[3][5] A gradient of ethyl acetate in hexane is typically effective for elution.
-
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format.
Q1: My reaction yield is very low or I obtained no product. What went wrong?
This is the most common issue and can stem from several factors related to reagent quality and reaction conditions.
Possible Causes & Solutions:
-
Degradation of Phenyl Isothiocyanate (PITC): PITC is sensitive to moisture and can degrade over time, especially if not stored properly.[1][6] Hydrolysis of PITC produces aniline, which can lead to unwanted side products.
-
Wet Solvent or Glassware: Trace amounts of water can hydrolyze the PITC, reducing the amount available to react with your amine.
-
Solution: Use anhydrous solvents from a solvent purification system or a freshly opened bottle. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use.
-
-
Insufficient Reaction Time or Temperature: While the reaction is typically fast, low temperatures or steric hindrance (less of an issue with diallylamine) can slow it down.
-
Solution: Ensure the reaction has run to completion by monitoring with TLC. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can be applied.[1]
-
Troubleshooting Low-Yield Reactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stability of phenyl-isothiocyanate liquid crystal materials [cjlcd.lightpublishing.cn]
- 7. guidechem.com [guidechem.com]
Technical Support Center: Purification of N,N-diallyl-N'-phenylthiourea
Welcome to the technical support center for the purification of N,N-diallyl-N'-phenylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for obtaining this compound in high purity. My aim is to combine established chemical principles with practical, field-tested insights to help you navigate the common challenges encountered during the purification process.
Purification Strategy Overview
The purification of this compound, synthesized from the reaction of diallylamine and phenyl isothiocyanate, typically involves the removal of unreacted starting materials, by-products, and any potential degradation products. The choice of purification method hinges on the scale of the reaction and the nature of the impurities. The most common and effective techniques are recrystallization and column chromatography.
Below is a decision-making workflow to guide you in selecting the appropriate purification strategy.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q1: My crude product won't crystallize from the chosen solvent system, even after cooling.
Possible Causes & Solutions:
-
The solution is too dilute: If the concentration of your compound is below its saturation point at the lower temperature, crystallization will not occur.
-
Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Allow it to cool slowly again.
-
-
Supersaturation: Sometimes, a solution can become supersaturated and crystallization fails to initiate.
-
Solution 1: Induce crystallization by scratching. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]
-
Solution 2: Seed the solution. If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystallization.[1]
-
-
Inappropriate solvent system: The chosen solvent may not have a steep enough solubility curve for your compound (i.e., the solubility at high and low temperatures is too similar).
-
Solution: Re-evaluate your solvent choice. For thiourea derivatives, mixed solvent systems are often effective.[1] Good starting points include ethanol/water or acetone/water mixtures.[1] Dissolve the crude product in a minimal amount of the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., hot water) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.
-
Q2: My product "oils out" instead of forming crystals during recrystallization.
Possible Causes & Solutions:
-
Cooling the solution too quickly: Rapid cooling can cause the compound to come out of solution as a liquid (oil) rather than forming an ordered crystal lattice.
-
Solution: Reheat the solution until the oil redissolves. Allow the flask to cool to room temperature slowly. You can insulate the flask with a towel to slow down the cooling process. Do not place it directly in an ice bath until crystals have started to form at room temperature.[1]
-
-
High impurity levels: The presence of significant amounts of impurities can disrupt the crystallization process and lead to oiling out. The melting point of the mixture is depressed, leading to a liquid phase.
-
Solution: If slow cooling does not resolve the issue, the impurity level may be too high for recrystallization alone. In this case, it is advisable to first purify the compound by column chromatography to remove the bulk of the impurities and then recrystallize the partially purified product.
-
Column Chromatography Issues
Q3: I'm seeing significant tailing of my product spot on the TLC plate and on the column.
Possible Causes & Solutions:
-
Compound interaction with acidic silica gel: Thiourea derivatives can sometimes interact with the acidic silanol groups on the surface of silica gel, leading to peak tailing.
-
Solution 1: Add a small amount of a basic modifier to the mobile phase. Incorporating a small percentage (e.g., 0.5-1%) of triethylamine or pyridine into your eluent can neutralize the acidic sites on the silica gel and improve the peak shape.
-
Solution 2: Use a different stationary phase. Consider using neutral or basic alumina, or a reversed-phase (C18) silica gel if the tailing is severe and cannot be resolved with a mobile phase modifier.
-
-
Overloading the column or TLC plate: Applying too much sample can lead to band broadening and tailing.
-
Solution: Reduce the amount of sample loaded onto the column or spotted on the TLC plate.
-
Q4: My compound appears to be degrading on the silica gel column.
Possible Causes & Solutions:
-
Acid-catalyzed decomposition: The acidic nature of silica gel can potentially cause the degradation of acid-sensitive compounds. While this compound is generally stable, prolonged exposure to acidic conditions could lead to hydrolysis or other side reactions.
-
Solution: As with tailing, adding a basic modifier like triethylamine to the mobile phase can help. Alternatively, using a less acidic stationary phase like neutral alumina is a good option.
-
-
Thermal decomposition: While less common at room temperature, allyl-containing thioureas can be susceptible to thermal degradation.
-
Solution: Ensure the purification is performed at ambient temperature and avoid any sources of heat.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The most common impurities are unreacted starting materials:
-
Diallylamine: A volatile liquid that can often be removed under reduced pressure, but may persist in the crude product.
-
Phenyl isothiocyanate: Less volatile than diallylamine.
Other potential impurities can arise from side reactions or degradation:
-
Symmetrical thioureas: Small amounts of 1,3-diphenylthiourea (from the reaction of phenyl isothiocyanate with any contaminating aniline in the starting material) or tetra-allylthiourea (if the diallylamine contains impurities) could be present.
-
Hydrolysis products: If the reaction or work-up conditions are not anhydrous, some of the phenyl isothiocyanate may hydrolyze to aniline, which can then react to form 1,3-diphenylthiourea.
-
Polymeric materials: Isothiocyanates can polymerize under certain conditions, leading to insoluble by-products.
Q2: What is a good starting point for a TLC mobile phase to monitor the purification?
A2: A good starting point for developing a TLC mobile phase for this compound on a silica gel plate is a mixture of a non-polar and a moderately polar solvent.
-
Recommended starting solvent systems:
-
Hexane:Ethyl Acetate (e.g., in ratios from 9:1 to 1:1)
-
Dichloromethane:Methanol (e.g., in ratios from 99:1 to 95:5)
-
The ideal mobile phase should give your product an Rf value between 0.3 and 0.5, with good separation from any impurities.
Q3: How can I visualize this compound on a TLC plate?
A3: this compound contains a phenyl group, which allows for easy visualization under UV light.
-
Primary method: Use a TLC plate with a fluorescent indicator (e.g., F254). The compound will appear as a dark spot against a green fluorescent background when viewed under a UV lamp at 254 nm.[2]
-
Staining: If the compound concentration is very low, or for more sensitive detection, you can use a staining agent. A potassium permanganate stain is a good general-purpose stain for compounds with double bonds (like the allyl groups). The compound will appear as a yellow or brown spot on a purple background.
Q4: What are suitable recrystallization solvents for this compound?
A4: While the optimal solvent should be determined experimentally through small-scale solubility tests, good starting points for thiourea derivatives include:
-
Single solvent systems: Ethanol, isopropanol, or acetonitrile. For similar trisubstituted thioureas, recrystallization from hot acetonitrile has been reported to yield high-purity crystals.
-
Mixed solvent systems: A mixture of a solvent in which the compound is soluble and one in which it is less soluble can be very effective. A hot hexane:ethanol mixture (e.g., 10:1) has been successfully used for other N,N,N'-trisubstituted thioureas.[3] An ethanol/water mixture is also a common choice for moderately polar organic compounds.[1]
Q5: My purified product has a broad melting point range. What does this indicate?
A5: A broad melting point range is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2 °C. The impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point. If you observe a broad melting range after purification, a further purification step (e.g., a second recrystallization or column chromatography) is recommended.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve the solid completely.[1]
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy.[1]
-
Clarification: Add a few more drops of hot ethanol to the mixture until the solution becomes clear again.[1]
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once crystals begin to form, you can place the flask in an ice bath for 15-30 minutes to maximize the yield.[1]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture. Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol is suitable for purifying oily crude products or for separating impurities that are difficult to remove by recrystallization.
-
TLC Analysis: Determine a suitable mobile phase using TLC that provides good separation between your product and impurities, with an Rf of ~0.3-0.5 for the product. A hexane:ethyl acetate gradient is often a good starting point.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the crude product is an oil, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. You can use a single isocratic mobile phase or gradually increase the polarity of the eluent (gradient elution).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility at different temperatures | Differential partitioning between stationary and mobile phases |
| Best for | Crystalline solids with thermally stable impurities | Oily products, complex mixtures, thermally sensitive compounds |
| Throughput | High | Low to medium |
| Solvent Usage | Moderate | High |
| Purity Achievable | High for suitable systems | Very high |
Caption: Comparison of common purification techniques.
References
-
Silica Thin-Layer Chromatographic Studies of Surfactants with Mixed Aqueous-Organic Eluents Containing Thiourea. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
Silica Thin-Layer Chromatographic Studies of Surfactants with Mixed Aqueous-Organic Eluents Containing Thiourea: Simultaneous Separation of Co-existing Cetyltrimethylammonium Bromide, Dodecyltrimethylammonium Bromide, and Polyoxyethylene (20) Sorbitan Monolaurate. ResearchGate. Available at: [Link]
-
TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Available at: [Link]
-
Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. PubMed Central. Available at: [Link]
-
Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Available at: [Link]
-
Recrystallization and Identification of Unknown. Odinity. Available at: [Link]
-
Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. PubMed Central. Available at: [Link]
-
Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor. ResearchGate. Available at: [Link]
-
Synthesis of N-(2,4-dichloro)benzoyl-N′-phenylthiourea. ResearchGate. Available at: [Link]
-
How to Carry Out a Recrystallization. YouTube. Available at: [Link]
-
TLC Visualization Reagents. EPFL. Available at: [Link]
-
Phenyl isothiocyanate. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. Available at: [Link]
-
Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. SciSpace. Available at: [Link]
-
Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. National Institutes of Health. Available at: [Link]
Sources
Technical Support Center: Synthesis of N,N-diallyl-N'-phenylthiourea
Welcome to the technical support center for the synthesis of N,N-diallyl-N'-phenylthiourea. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this specific synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and side reactions to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely used and generally high-yielding method is the reaction of phenyl isothiocyanate with diallylamine.[1][2] This is a nucleophilic addition reaction where the nitrogen atom of the secondary amine (diallylamine) attacks the electrophilic carbon of the isothiocyanate group. The reaction is typically straightforward and proceeds under mild conditions.
Q2: What are the main starting materials and reagents for this synthesis?
A2: The primary starting materials are:
-
Phenyl Isothiocyanate (C₆H₅NCS): An organosulfur compound that serves as the electrophile.
-
Diallylamine ((CH₂=CHCH₂)₂NH): A secondary amine that acts as the nucleophile.[3]
-
Solvent: A dry, aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile is typically used to facilitate the reaction.[1]
Q3: What are the general reaction conditions for this synthesis?
A3: The reaction is usually carried out by dissolving diallylamine in a suitable aprotic solvent and then adding phenyl isothiocyanate dropwise at room temperature.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating can be applied.
Q4: How is the this compound product typically purified?
A4: After the reaction is complete, the solvent is typically removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[1]
Troubleshooting Guide: Side Reactions and Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: I am observing a very low yield of my desired product. What are the likely causes?
A: Low yields in this synthesis can often be attributed to several factors, primarily related to the quality of reagents and reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution | Expected Outcome |
| Degradation of Phenyl Isothiocyanate | Isothiocyanates can be sensitive to moisture and can degrade over time, leading to a lower effective concentration of the electrophile. | Use freshly distilled or newly purchased phenyl isothiocyanate. Store it in a cool, dark, and dry environment under an inert atmosphere (e.g., nitrogen or argon).[1] | Improved yield due to the availability of the active reagent. |
| Low Nucleophilicity of Diallylamine | While generally a good nucleophile, the reactivity of diallylamine can be hindered by impurities or protonation. | Ensure the diallylamine is pure and free from acidic impurities. If necessary, a non-nucleophilic base like triethylamine (TEA) can be added to the reaction mixture to deprotonate any amine salt and enhance nucleophilicity.[1][4] | Increased reaction rate and higher conversion to the desired product. |
| Steric Hindrance | The two allyl groups on the diallylamine can cause some steric hindrance, potentially slowing down the reaction compared to less bulky amines. | Increase the reaction temperature or prolong the reaction time. Monitoring the reaction by TLC is crucial to determine the optimal reaction duration. Microwave irradiation can also be an effective technique to overcome steric barriers.[1] | Higher conversion to the desired thiourea. |
| Incomplete Reaction | The reaction may not have gone to completion. | Monitor the reaction progress using TLC. If the reaction has stalled, consider the points above or adding a slight excess (1.1 equivalents) of the more stable reactant, which is typically diallylamine. | Drive the reaction to completion. |
Issue 2: Presence of Significant Impurities in the Product
Q: My final product is contaminated with byproducts, as indicated by NMR or TLC analysis. What are these impurities and how can I avoid them?
A: The formation of byproducts is a common issue. Understanding their origin is key to mitigating their formation.
Common Side Reactions and Byproducts:
-
Formation of Symmetrical N,N'-diphenylthiourea (Thiocarbanilide):
-
Cause: This can occur if there is residual ammonia or other primary amines present in the reaction mixture, which can react with phenyl isothiocyanate.[5] More commonly, if there's an issue with the diallylamine, any unreacted phenyl isothiocyanate could potentially react with trace water and aniline (from hydrolysis of the isothiocyanate) to form diphenylthiourea upon heating.
-
Prevention: Use pure and dry reagents and solvents. Ensure the reaction is carried out under an inert atmosphere to prevent moisture ingress.
-
Removal: N,N'-diphenylthiourea has different solubility and polarity compared to the desired product and can often be removed by careful recrystallization or column chromatography.
-
-
Cyclization of Diallyl Group:
-
Cause: The allyl groups in the product are reactive and can undergo intramolecular cyclization, especially under acidic conditions or upon heating, to form thiazoline derivatives.[6] This is a known reaction for N-allyl thiourea derivatives.
-
Prevention: Maintain neutral or slightly basic reaction conditions. Avoid excessive heating during the reaction and work-up.
-
Removal: The cyclized product will have a significantly different polarity and can be separated by column chromatography.
-
-
Thermal Degradation:
-
Cause: At elevated temperatures, this compound can undergo thermal degradation.[7][8] This can lead to a complex mixture of products.
-
Prevention: Avoid high reaction temperatures and prolonged heating. If heating is necessary, use the minimum temperature required to drive the reaction to completion.
-
Removal: Degradation products are often colored and can be removed by chromatography or recrystallization with activated charcoal.
-
Visualizing the Reaction and Side Products
To better understand the chemical transformations, the following diagrams illustrate the main reaction pathway and a significant side reaction.
Main Reaction Pathway
Caption: Synthesis of this compound.
Potential Side Reaction: Intramolecular Cyclization
Caption: Potential intramolecular cyclization side reaction.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials and Reagents:
-
Diallylamine (1.0 equivalent)
-
Phenyl isothiocyanate (1.0-1.1 equivalents)
-
Dry aprotic solvent (e.g., THF, DCM, acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
TLC plates and developing chamber
-
Rotary evaporator
-
Recrystallization or chromatography supplies
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve diallylamine (1.0 equivalent) in a suitable volume of dry aprotic solvent.
-
With stirring, add phenyl isothiocyanate (1.0-1.1 equivalents) dropwise to the solution at room temperature.
-
Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated (e.g., to 40-50 °C).
-
Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
References
-
Understanding the Chemical Properties and Synthesis of 1-Allyl-2-thiourea. (2026). OChemEase. Retrieved from [Link]
-
Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. Retrieved from [Link]
-
Anary-Abbasinejad, M., et al. (2012). A simple route for the synthesis of symmetrical thiourea derivatives and amidinium cations by reaction between isocyanides, amines and carbon disulfide. Journal of Sulfur Chemistry, 34(6), 653-659. Retrieved from [Link]
-
Dains, F. B., Brewster, R. Q., & Olander, C. P. (1926). Phenyl isothiocyanate. Organic Syntheses, 1, 447. Retrieved from [Link]
-
Kim, Y., et al. (2022). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 793–798. Retrieved from [Link]
-
Thiourea mediated regioselective synthesis of symmetrical and unsymmetrical diversified thioetheres. (2017). SlideShare. Retrieved from [Link]
-
A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. (2015). ResearchGate. Retrieved from [Link]
-
Halocyclization of N‐allyl thiourea derivatives. (2024). ResearchGate. Retrieved from [Link]
-
Allylthiourea. (n.d.). PubChem. Retrieved from [Link]
-
Scheme for hydrolysis (A) and thermal degradation (B) of allyl isothiocyanate. (n.d.). ResearchGate. Retrieved from [Link]
-
Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. ACS Publications. Retrieved from [Link]
-
Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. (2025). RSC Publishing. Retrieved from [Link]
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). Beilstein Journals. Retrieved from [Link]
-
Chen, C. W., & Ho, C. T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 46(1), 220–223. Retrieved from [Link]
-
How anyone have experience with reacting amines with phenyl isothiocyanate? (2024). Reddit. Retrieved from [Link]
-
Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (2025). NIH. Retrieved from [Link]
-
Radical polymerization of diallylamine compounds: From quantum chemical modeling to controllable synthesis of high‐molecular‐weight polymers. (2002). ResearchGate. Retrieved from [Link]
-
Thermolysis kinetics and thermal degradation compounds of alliin. (2020). ResearchGate. Retrieved from [Link]
-
Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. (2022). NIH. Retrieved from [Link]
-
Diallylamine (CAS 124-02-7) for Organic Synthesis: A Chemical Supplier's Perspective. (2026). OChemEase. Retrieved from [Link]
-
Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Diallylamine. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Problem with my thiourea synthesis. (2024). Reddit. Retrieved from [Link]
-
Mechanism of thermal decomposition of thiourea derivatives. (2016). ResearchGate. Retrieved from [Link]
- Production of diallylamine. (1969). Google Patents.
-
Theoretical study on the thermal decomposition of thiourea. (2014). ResearchGate. Retrieved from [Link]
-
Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. (2018). MDPI. Retrieved from [Link]
-
Green synthesis of symmetrical N, N′-disubstituted thiourea derivatives in water using solar energy. (2013). ResearchGate. Retrieved from [Link]
-
Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). PMC. Retrieved from [Link]
-
Diphenylthiourea. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. (2022). ThaiScience. Retrieved from [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Retrieved from [Link]
-
Synthesis and structure-activity relationship of 1-allyl-3-(2-chlorobenzoyl) thiourea as analgesic. (2019). ResearchGate. Retrieved from [Link]
-
α-PHENYLTHIOUREA. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Thiourea. (n.d.). Wikipedia. Retrieved from [Link]
-
1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Retrieved from [Link]
-
FT‐IR spectrum of 1,3‐diphenyl thiourea (a) theoretical (b) experimental. (2018). ResearchGate. Retrieved from [Link]
-
Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. (2018). ResearchGate. Retrieved from [Link]
-
FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. (2011). ResearchGate. Retrieved from [Link]
-
FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. (2011). European Journal of Chemistry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry | MDPI [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N-diallyl-N'-phenylthiourea stability issues and degradation
Technical Support Center: N,N-diallyl-N'-phenylthiourea
A Guide to Stability, Degradation, and Experimental Best Practices
Welcome to the technical support center for this compound. As a molecule with significant potential in various research applications, understanding its stability profile is paramount for generating reliable and reproducible experimental data. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth answers to common stability issues, troubleshooting advice for experimental anomalies, and validated protocols to ensure the integrity of your work.
Section 1: Frequently Asked Questions (FAQs) on Stability and Handling
This section addresses the most common questions regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark environment, preferably at temperatures between 15–25°C for short-term storage, and for long-term stability, storage at -20°C is recommended.[1][2] Key factors to control are:
-
Temperature: Avoid high temperatures, which can accelerate thermal decomposition.[3]
-
Light: The compound should be protected from light to prevent photodegradation. Use amber glass vials or store containers in a dark cabinet.[3]
-
Moisture: Thioureas can be hygroscopic. Store in a desiccator or a controlled low-humidity environment and ensure the container is tightly sealed.[1][3]
-
Atmosphere: For maximum stability, consider storing the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[3]
Q2: How stable are solutions of this compound?
A2: Solutions are significantly less stable than the solid compound. It is strongly recommended to prepare solutions fresh before each experiment. If a stock solution must be prepared, it should be made in a suitable, dry organic solvent like DMSO or DMF and stored at -20°C or lower.[2] Aqueous solutions should not be stored for more than a day, as hydrolysis can be a significant issue.[2] Always purge the solvent with an inert gas before preparing the stock solution to remove dissolved oxygen.
Q3: What are the common visual or olfactory signs of degradation?
A3: Regularly inspect your compound before use. Key signs of degradation include:
-
Discoloration: A yellowing or browning of the typically white or off-white solid can indicate oxidation or photodegradation.[3]
-
Odor: The emergence of an ammonia or sulfur-like smell suggests thermal decomposition or hydrolysis.[3]
-
Clumping: Changes in the physical state, such as the powder becoming clumpy or sticky, often point to moisture absorption.[3]
Q4: What container materials are best for storing this compound?
A4: Chemically inert containers are essential. Amber glass bottles with tight-fitting caps are highly recommended as they protect from light and provide a good seal against air and moisture.[3] Avoid reactive plastic containers.
Section 2: Troubleshooting Experimental Issues
Inconsistent or unexpected experimental results can often be traced back to compound instability. This guide helps diagnose and resolve such issues.
| Problem Encountered | Probable Cause Related to Instability | Recommended Action & Explanation |
| Inconsistent biological activity or irreproducible results. | Degradation of the parent compound, leading to lower effective concentration and the presence of potentially interfering degradation products. | 1. Use a Fresh Batch: Always start with a fresh, unopened vial of the compound if possible. 2. Verify Purity: Before use, assess the purity of your compound using an appropriate analytical method like HPLC-UV (see Section 4 for protocol).[3] This will confirm the integrity of your starting material. 3. Prepare Fresh Solutions: Never use old solutions. Prepare them immediately before your experiment.[3] |
| Precipitate forms in a stock solution upon storage (even when frozen). | The compound may have degraded into less soluble byproducts. This can also occur if the solubility limit was exceeded, but degradation is a common cause. | 1. Discard the Solution: Do not attempt to redissolve the precipitate and use the solution, as the composition is unknown. 2. Filter Before Use (If Storing Briefly): If a solution must be stored for a short period, filter it through a 0.22 µm syringe filter before use to remove any insoluble degradation products.[3] 3. Re-evaluate Solvent Choice: Ensure the chosen solvent (e.g., DMSO) is anhydrous and suitable for your compound's solubility. |
| Unexpected peaks appear in analytical chromatograms (e.g., HPLC, LC-MS). | The compound is actively degrading under the experimental or storage conditions, leading to the formation of new chemical entities. | 1. Analyze Degradation Pathways: The new peaks could correspond to products of hydrolysis, oxidation, or cyclization (see Section 3). 2. Optimize Analytical Method: Ensure your analytical method (e.g., mobile phase pH, temperature) is not contributing to on-column degradation. 3. Perform a Forced Degradation Study: To identify potential degradants, subject the compound to stress conditions (acid, base, peroxide, heat, light) and analyze the outcomes. |
Section 3: Key Degradation Pathways
This compound is susceptible to several degradation mechanisms due to its functional groups: the thiourea core and the reactive allyl groups.
-
Oxidation : The thiourea sulfur atom is readily oxidized by atmospheric oxygen or other oxidizing agents. This can lead to the formation of the corresponding urea derivative or other species like formamidine disulfides.[4] This process is often catalyzed by light and trace metals.
-
Hydrolysis : The thiocarbonyl group is susceptible to hydrolysis, particularly under alkaline or strongly acidic conditions.[5] This cleavage would yield phenylamine and diallylamine, along with breakdown products of thiocarbonic acid.
-
Intramolecular Cyclization : The presence of N-allyl groups provides a pathway for intramolecular cyclization, a common reaction for N-allylthiourea derivatives.[6][7] Under certain conditions (e.g., electrophilic catalysis), the compound can cyclize to form thiazoline derivatives. This represents a significant and unique degradation pathway for this molecule.
The diagram below illustrates these potential degradation routes.
Caption: Potential degradation routes for this compound.
Section 4: Experimental Protocol for Purity Assessment
To ensure the integrity of your compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. This protocol provides a robust starting point for method development.
Objective: To determine the purity of this compound and detect the presence of degradation products using a reversed-phase HPLC-UV method.
Principle: The sample is separated on a C18 stationary phase using a mobile phase of acetonitrile and water. The elution of the parent compound and any impurities is monitored by a UV detector.
Materials & Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
HPLC-grade methanol (for sample preparation)
-
0.22 µm syringe filters
Protocol Steps:
-
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the compound and dissolve it in 5.0 mL of methanol in a volumetric flask.
-
Working Standard (50 µg/mL): Dilute the stock solution 1:20 with the mobile phase (e.g., 50 µL of stock into 950 µL of mobile phase).
-
Sample Preparation: Prepare samples in the same manner as the working standard.
-
-
Chromatographic Conditions (Adapted from similar compounds[8]):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Run Time: 10 minutes (adjust as needed to ensure all impurities elute).
-
-
Data Analysis:
-
Inject a blank (mobile phase), followed by the working standard, and then the samples.
-
Identify the peak for this compound based on the retention time of the standard.
-
Calculate the purity of the sample by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
A purity level below 95% or the presence of significant impurity peaks (>1%) warrants using a fresh batch of the compound.
-
Workflow Diagram for HPLC Purity Analysis
Caption: Step-by-step workflow for HPLC purity assessment.
References
- Strategies to minimize degradation of thiourea compounds during storage. BenchChem.
- Safety Data Sheet: Thiourea. Carl ROTH.
- Safety Data Sheet: thiourea. Chemos GmbH&Co.KG.
- Allylthiourea | C4H8N2S | CID 1549517. PubChem - NIH.
- Synthesis and intramolecular cyclization of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea. Nazarbayev University.
- Cross-Validation of Analytical Methods for N-(1-methylpropyl)-N'-phenyl-thiourea: A Comparative Guide. BenchChem.
- SAFETY DATA SHEET. Fisher Scientific.
- N-Phenylthiourea (CAS 103-85-5). Cayman Chemical.
- Halocyclization of N‐allyl thiourea derivatives. ResearchGate.
- PRODUCT INFORMATION. Cayman Chemical.
- (PDF) Oxidation of Thiourea and Substituted Thioureas. ResearchGate.
- THE ALKALINE HYDROLYSIS OF N-ACYLTHIOUREAS. ResearchGate.
Sources
- 1. carlroth.com [carlroth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.nu.edu.kz [research.nu.edu.kz]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing N,N-diallyl-N'-phenylthiourea Synthesis
Welcome to the technical support center for the synthesis of N,N-diallyl-N'-phenylthiourea. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Core Synthesis Protocol
The synthesis of this compound is most commonly and efficiently achieved through the nucleophilic addition of diallylamine to phenyl isothiocyanate.[1][2] This reaction is typically high-yielding and can be performed under mild conditions.
Step-by-Step Methodology
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve diallylamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran) to a concentration of approximately 0.5 M.
-
Reaction Initiation: Place the flask in an ice bath to cool to 0 °C. To the stirred solution, add phenyl isothiocyanate (1.0 equivalent) dropwise via syringe over 5-10 minutes. Note: The reaction is often exothermic.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).
-
Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. The resulting crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If necessary, column chromatography on silica gel can be employed for further purification.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Troubleshooting Guide (Q&A)
This section addresses specific issues you may encounter during the synthesis.
Question 1: Why is my yield of this compound consistently low?
Probable Causes & Solutions:
-
Degradation of Phenyl Isothiocyanate: Isothiocyanates can be sensitive to moisture and light.[1] Using old or improperly stored reagent can lead to decomposition and reduced yield.
-
Solution: Always use freshly opened or purified phenyl isothiocyanate. Store it in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incomplete Reaction: The reaction may have stalled before reaching completion.
-
Solution: Monitor the reaction closely with TLC. If starting materials persist after several hours at room temperature, consider gently heating the reaction mixture to 30-40 °C or extending the reaction time.[1]
-
-
Low Nucleophilicity of the Amine: While diallylamine is a reasonably strong nucleophile, contaminants or highly acidic impurities in the solvent or on the glassware can protonate the amine, reducing its nucleophilicity.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. If low nucleophilicity is suspected, the addition of a non-nucleophilic base, such as triethylamine (a few drops), can help by scavenging any acidic protons.[1]
-
-
Loss During Work-up: The product may be partially soluble in the aqueous phase during an extraction or lost during recrystallization if an inappropriate solvent system is used.
-
Solution: Minimize aqueous washes if possible. For recrystallization, perform small-scale solvent screening to find a system where the product is soluble when hot but sparingly soluble when cold.
-
Question 2: I'm observing an unexpected solid or significant side products in my reaction mixture. What could they be?
Probable Causes & Solutions:
-
Symmetrical 1,3-Diphenylthiourea: This can form if your phenyl isothiocyanate starting material has been contaminated with aniline. Aniline can react with phenyl isothiocyanate to produce the symmetrical thiourea.
-
Solution: Use high-purity phenyl isothiocyanate. If contamination is suspected, purify the starting material by distillation under reduced pressure.
-
-
Polymeric Materials: Isothiocyanates can polymerize, especially if exposed to heat or certain catalysts.
-
Solution: Maintain a controlled reaction temperature. The initial dropwise addition at 0 °C helps to manage the initial exotherm and prevent localized heating that could initiate polymerization.
-
-
Unreacted Starting Materials: If the reaction is incomplete, both diallylamine and phenyl isothiocyanate may remain.
-
Solution: As mentioned, ensure the reaction goes to completion by monitoring via TLC and adjusting conditions (time, temperature) as needed.[1]
-
Question 3: My purification by recrystallization is not working well. The product either oils out or doesn't crystallize.
Probable Causes & Solutions:
-
Impurities Present: Significant impurities can inhibit crystal lattice formation.
-
Solution: First, attempt to remove impurities via a different method. A quick filtration through a small plug of silica gel (eluting with a non-polar solvent like hexanes to remove non-polar impurities, then flushing the product with ethyl acetate) can be effective. Following this, attempt recrystallization again.
-
-
Incorrect Solvent System: The chosen solvent may not be ideal for your product.
-
Solution: Systematically screen solvent pairs. Good single solvents for thioureas are often alcohols like ethanol or isopropanol.[3] For solvent pairs, dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble, e.g., ethyl acetate or acetone) and then slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or water) until turbidity persists. Heat to dissolve, then cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the formation of this compound?
The reaction proceeds via a straightforward nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of diallylamine (the nucleophile) attacks the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S).[4] This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable, neutral thiourea product.
Caption: Reaction mechanism for thiourea formation.
Q2: How can I effectively monitor the reaction progress?
Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase such as 20-30% ethyl acetate in hexanes. Spot the reaction mixture alongside your starting materials (diallylamine and phenyl isothiocyanate). The product, being more polar than the starting materials, will have a lower Rf value. The reaction is complete when the spot corresponding to the limiting reagent has disappeared.
Q3: Are there any specific safety precautions I should take?
Yes. Phenyl isothiocyanate is a lachrymator and is toxic. Diallylamine is corrosive and flammable. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Optimized Reaction Parameters
The following table summarizes generally optimized conditions for this synthesis.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1:1 (Amine:Isothiocyanate) | Ensures complete consumption of starting materials without excess reagents complicating purification. |
| Solvent | Anhydrous Acetonitrile or CH₂Cl₂ | Aprotic solvents that effectively dissolve reactants without interfering with the reaction. |
| Temperature | 0 °C to Room Temperature | Controls the initial exotherm and allows the reaction to proceed efficiently without promoting side reactions.[1] |
| Reaction Time | 1-4 hours | Typically sufficient for the reaction to reach completion at room temperature. Monitor by TLC. |
| Concentration | 0.5 M - 1.0 M | A practical concentration range that promotes efficient reaction rates without being overly dilute. |
Visualized Experimental Workflow
Caption: Standard experimental workflow for synthesis.
Troubleshooting Flowchart
If you encounter issues, follow this logical progression to diagnose the problem.
Caption: A logical guide to troubleshooting synthesis issues.
References
- BenchChem Technical Support. (2025). Troubleshooting common side reactions in thiourea synthesis.
- BenchChem Technical Support. (2025).
- SciSpace. (n.d.).
-
ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. [Link]
- BenchChem Technical Support. (2025). Application Notes and Protocols for the Laboratory Synthesis of N-acetyl-N'-phenylthiourea.
Sources
Technical Support Center: Overcoming Solubility Challenges with N,N-diallyl-N'-phenylthiourea
Introduction
N,N-diallyl-N'-phenylthiourea is a disubstituted thiourea derivative with significant potential in various research and development applications. Like many substituted thioureas, its utility can be hampered by limited solubility in common solvent systems, posing a significant challenge during experimental setup, formulation, and biological assays. The structure of thiourea allows it to act as both a hydrogen bond donor and acceptor, heavily influencing its interaction with solvents.[1] The addition of two lipophilic allyl groups and a phenyl group to the thiourea core in this compound increases its non-polar character, often leading to poor aqueous solubility.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides practical, field-proven solutions to common solubility issues encountered with this compound. We will explore the causal factors behind these challenges and offer validated, step-by-step protocols to ensure your experiments proceed efficiently and with reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What is the first thing I should try?
A: This is a common issue due to the compound's hydrophobic nature. The most effective initial strategy is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF), to create a concentrated stock solution. You can then dilute this stock solution into your aqueous buffer of choice. For the related compound N-phenylthiourea, solubility in DMSO and DMF is approximately 30 mg/mL.[2] After preparing the stock solution, it can be diluted into an aqueous buffer like PBS (pH 7.2); however, be aware that the final concentration achievable in the aqueous phase will be significantly lower, and we do not recommend storing the final aqueous solution for more than one day to avoid precipitation.[2]
Q2: What are the best starting organic solvents for dissolving this compound?
A: Given its structure, polar aprotic solvents are excellent starting points. Based on data for structurally similar compounds, high solubility can be expected in:
Thiourea compounds generally show higher solubility in polar solvents compared to nonpolar ones like hexane or diethyl ether.[1] The lipophilic allyl and phenyl groups on your specific compound may also grant some solubility in less polar solvents like dichloromethane or chloroform, which are worth testing in small-scale trials.[3][6]
Q3: Can I heat the mixture to improve the solubility of my compound?
A: Yes, gently heating the solution can increase the rate of dissolution and the overall solubility of the compound. The solubility of thiourea derivatives typically increases with a rise in temperature.[1] However, this must be done with caution. Overheating can lead to the degradation of the compound. It is crucial to consult the compound's safety data sheet (SDS) for thermal stability information and to heat the solution gently and incrementally, while constantly monitoring for any signs of decomposition (e.g., color change). For the related compound N-allylthiourea, decomposition begins above its melting point (70-72 °C) to release sulfur oxides.[3]
Q4: I successfully dissolved my compound, but it precipitated out of the aqueous solution after a few hours. Why did this happen and how can I prevent it?
A: This phenomenon, known as "crashing out," occurs when a supersaturated solution is created. This often happens when a stock solution in a strong organic solvent (like DMSO) is diluted too far or too quickly into an aqueous buffer where the compound has low thermodynamic solubility. To prevent this:
-
Decrease the Final Concentration: Your final working concentration may be above the compound's solubility limit in the final solvent system. Try preparing a more dilute solution.
-
Increase the Percentage of Co-solvent: Increasing the final percentage of the organic co-solvent (e.g., from 0.5% DMSO to 1-2% DMSO) can help keep the compound in solution. Be mindful that high concentrations of organic solvents can affect biological experiments.
-
Prepare Fresh Solutions: As recommended for N-phenylthiourea, aqueous solutions should be prepared fresh and not stored for extended periods.[2]
Q5: How does pH affect the solubility of this compound?
A: The solubility of thiourea derivatives can be pH-dependent.[7] The thiourea moiety contains weakly basic nitrogen atoms and can be protonated under acidic conditions, potentially increasing aqueous solubility. Conversely, under strongly basic conditions, the N-H proton can be removed. Systematically adjusting the pH of your aqueous buffer and observing the impact on solubility is a valid troubleshooting step.[8][9]
Troubleshooting Guide: Step-by-Step Protocols
This section provides detailed workflows for systematically addressing solubility issues. The general troubleshooting path is visualized below.
Caption: Troubleshooting workflow for solubility issues.
Protocol 1: Co-Solvent Stock Solution Method
This is the most common and effective method for solubilizing hydrophobic compounds for use in aqueous media.[8][10]
Objective: To create a high-concentration stock solution in a strong organic solvent that can be diluted into an experimental buffer.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Vortex mixer
-
Pipettes and sterile microcentrifuge tubes or vials
-
Target aqueous buffer (e.g., PBS, TRIS)
Procedure:
-
Weigh Compound: Accurately weigh a small amount of this compound into a suitable vial.
-
Add Co-Solvent: Add a precise volume of anhydrous DMSO or DMF to achieve a high-concentration stock (e.g., 10-50 mg/mL). Causality: Using a strong organic solvent overcomes the intermolecular forces in the solid crystal lattice, which is the primary barrier to dissolution.
-
Promote Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If necessary, gently warm the vial between your hands or in a 37°C water bath for a few minutes. Visually inspect to ensure all solid material has dissolved.
-
Serial Dilution: Perform serial dilutions from this concentrated stock into your target aqueous buffer to achieve the desired final concentration. Add the stock solution dropwise to the buffer while vortexing to minimize immediate precipitation.
-
Final Co-Solvent Concentration: Calculate the final percentage of the organic co-solvent in your working solution. Aim to keep this as low as possible (typically <1%) to avoid impacting biological systems. Always run a vehicle control (buffer + same percentage of co-solvent) in your experiments.
-
Use Immediately: Prepare the final aqueous solution fresh before each experiment. Do not store dilute aqueous solutions for long periods.[2]
Protocol 2: Systematic Solvent Screening
Objective: To identify the most effective single solvent or co-solvent system for your compound.
Procedure:
-
Dispense Compound: Dispense a small, equal amount of this compound into a series of small, labeled glass vials (e.g., 1 mg per vial).
-
Test Solvents: Add a fixed volume (e.g., 100 µL) of a different solvent to each vial. Test a range of solvents with varying polarities:
-
Polar Protic: Methanol, Ethanol
-
Polar Aprotic: DMSO, DMF, Acetone, Acetonitrile
-
Less Polar: Dichloromethane, Chloroform
-
Non-Polar: Toluene, Hexane (as negative controls)
-
-
Assess Solubility: Vortex all vials for 2 minutes at room temperature. Visually inspect and rank the solubility in each solvent (e.g., fully dissolved, partially dissolved, insoluble).
-
Test Temperature Effect: For solvents showing partial solubility, gently warm the vials (e.g., to 40-50°C) and observe if solubility improves.
-
Validate: The best solvent from this screen can then be used to prepare stock solutions as described in Protocol 1.
Protocol 3: pH Adjustment
Objective: To determine if altering the pH of an aqueous buffer can improve compound solubility.
Procedure:
-
Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.5, 7.4, 9.0).
-
Prepare Stock: Make a concentrated stock solution of your compound in a minimal amount of a water-miscible organic co-solvent like DMSO (see Protocol 1).
-
Test Dilution: Add a small, fixed amount of the stock solution to each buffer to achieve the same theoretical final concentration.
-
Observe: Vortex each tube and let them equilibrate for 15-30 minutes. Visually inspect for any signs of precipitation.
-
Quantify (Optional): To get quantitative data, centrifuge the samples to pellet any undissolved compound. Then, measure the concentration of the compound remaining in the supernatant using an appropriate analytical method like HPLC-UV.[5] Self-Validation: This step confirms the actual dissolved concentration at each pH, moving beyond simple visual inspection.
Solubility Data of Structurally Related Compounds
| Compound | Solvent System | Temperature | Solubility | Reference |
| N-Phenylthiourea | DMSO | Ambient | ~30 mg/mL | [2] |
| N-Phenylthiourea | Dimethyl Formamide | Ambient | ~30 mg/mL | [2] |
| N-Phenylthiourea | 1:3 DMSO:PBS (pH 7.2) | Ambient | ~0.25 mg/mL | [2] |
| Thiourea | Methanol + Ethanol Mix | 283.15 K - 313.15 K | Varies with temp. and solvent ratio | |
| N,N'-Diphenylthiourea | Water | 20 °C | Insoluble (23.52-25.65 mg/L) | [11] |
| N-Allylthiourea | Water | 20 °C | 6.6 g/100 mL (Slightly Soluble) | [3] |
References
- BenchChem. (2025). Solubility and stability of thiourea compounds in organic solvents. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Overcoming Poor Oral Bioavailability of Thiourea-Based Compounds. BenchChem Technical Support.
- Al-Masoudi, N. A., et al. (2024).
- Chen, J., et al. (n.d.). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. INIS-IAEA.
- BenchChem. (2025). Cross-Validation of Analytical Methods for N-(1-methylpropyl)-N'-phenyl-thiourea: A Comparative Guide. BenchChem Technical Support.
- Sigma-Aldrich. (2025). Safety Data Sheet for N-Phenylthiourea. Sigma-Aldrich.
- TCI Chemicals. (2018). Safety Data Sheet for N-Phenylthiourea. TCI Chemicals.
- West Liberty University. (n.d.). Safety Data Sheet for N-Phenylthiourea. West Liberty University.
- Cayman Chemical. (2025). Safety Data Sheet for N-Phenylthiourea. Cayman Chemical.
- Cayman Chemical. (2022). Product Information for N-Phenylthiourea. Cayman Chemical.
- CDH Fine Chemical. (n.d.).
- Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- National Center for Biotechnology Information. (2026). Phenylthiourea. PubChem Compound Summary for CID 676454.
- Kumar, S., & Singh, A. (2018). SOLUBILITY ENHANCEMENT TECHNIQUE. International Journal of Research and Analytical Reviews.
- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Joseph, C., et al. (2015). Solubility of thiourea at different temperatures and pH values.
- Global Substance Registration System. (n.d.). N-ALLYL-N'-PHENYLTHIOUREA.
- Sheena, M., et al. (2021).
- Sciencemadness Wiki. (2019). N-Allylthiourea.
- Sigma-Aldrich. (n.d.). N-Phenylthiourea product page. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). N,N'-Diphenylthiourea for synthesis. Sigma-Aldrich.
- Frank, R. L., & Smith, P. V. (n.d.). α-PHENYLTHIOUREA. Organic Syntheses Procedure.
- National Institutes of Health. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential.
- ResearchGate. (2025). Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas.
- International Journal of Creative Research Thoughts. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org.
- BenchChem. (2025). An In-depth Technical Guide on N-(o-Hydroxyphenyl)-N'-phenylthiourea: Discovery and History. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of N-acetyl-N'-phenylthiourea. BenchChem Technical Support.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. N-Allylthiourea - Sciencemadness Wiki [sciencemadness.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijmsdr.org [ijmsdr.org]
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- 10. ijrar.org [ijrar.org]
- 11. N,N -Diphenylthiourea for synthesis 102-08-9 [sigmaaldrich.com]
Technical Support Center: Crystallization of N,N-diallyl-N'-phenylthiourea
Welcome to the Technical Support Center for N,N-diallyl-N'-phenylthiourea Crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound through crystallization. As Senior Application Scientists, we have compiled this resource based on established principles of crystallization and practical experience with thiourea derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for crystallizing this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures.[1][2] While a universal solvent does not exist, ethanol, or a mixed solvent system such as ethanol/water or toluene/hexane, is often a good starting point for thiourea derivatives.[3][4] A systematic solvent screening is highly recommended to identify the optimal solvent or solvent mixture for your specific sample.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated to a high degree or if the cooling process is too rapid. To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool much more slowly. Using a solvent system where the compound is less soluble can also prevent oiling out.[5]
Q3: No crystals are forming, even after the solution has cooled. What are the next steps?
A3: A supersaturated solution may resist crystallization due to the absence of nucleation sites.[5] To induce crystallization, you can try the following techniques:
-
Scratching the inner surface of the flask: Use a glass rod to create microscopic scratches that can serve as nucleation points.[5]
-
Seeding: Introduce a tiny crystal of pure this compound into the cooled solution to initiate crystal growth.[5]
-
Further cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.[5]
-
Reducing solvent volume: If the solution is not sufficiently saturated, carefully evaporate some of the solvent and allow it to cool again.
Q4: The crystal yield is very low. How can I improve it?
A4: Low yield can result from several factors. Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound completely.[1][6] After crystallization, cooling the solution in an ice bath can help maximize the precipitation of the product. When filtering, wash the crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[1][6]
Troubleshooting Guide: Specific Crystallization Issues
This section provides a more in-depth look at specific problems you might encounter during the crystallization of this compound and offers structured approaches to resolve them.
Issue 1: Persistent Impurities in the Final Crystals
If your crystallized product is not pure, it could be due to either insoluble or soluble impurities that were not effectively removed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for impure crystals.
Detailed Steps:
-
Insoluble Impurities: If you observe solid particles in your hot, saturated solution, these are likely insoluble impurities. To remove them, perform a hot gravity filtration before allowing the solution to cool.[5]
-
Colored Impurities: If your product is discolored, this may be due to high molecular weight, colored byproducts. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1]
-
Soluble Impurities: If soluble impurities are co-crystallizing with your product, a second recrystallization is often necessary. Ensure the cooling process is slow to allow for the selective formation of pure crystals.[6]
Issue 2: Amorphous Solid Formation
Sometimes, instead of well-defined crystals, an amorphous solid crashes out of the solution. This is often due to the solution being too concentrated or cooled too quickly.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for amorphous solid formation.
Detailed Steps:
-
Redissolve and Dilute: Reheat the mixture until the amorphous solid redissolves. Add a small amount of extra solvent to slightly decrease the saturation level.
-
Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Rapid cooling, such as placing it directly in an ice bath, can promote the formation of an amorphous solid.
-
Solvent/Anti-Solvent Method: Dissolve the compound in a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes slightly cloudy. Heat the solution to clarify it, and then allow it to cool slowly. This method can often promote the growth of well-defined crystals.[5]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound just dissolves.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur during this time.
-
Further Cooling: Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the crystals, for example, by leaving them under vacuum in the Büchner funnel for a period or by transferring them to a desiccator.[1]
Protocol 2: Mixed-Solvent Recrystallization
-
Solvent Pair Selection: Choose a pair of miscible solvents, one in which this compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).[5]
-
Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Isolation: Allow the solution to cool slowly to room temperature, followed by an ice bath, and then collect the crystals by vacuum filtration as described in the single-solvent protocol.
Data Presentation
Table 1: Properties of Common Solvents for Crystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Good general-purpose solvent for many organic compounds. |
| Water | 100 | Very Polar | Often used in combination with a more organic solvent like ethanol. |
| Toluene | 111 | Nonpolar | Can be effective for less polar compounds. |
| Hexane | 69 | Nonpolar | Often used as the "poor" solvent in a mixed-solvent system with a more polar solvent. |
| Dichloromethane | 40 | Moderately Polar | Its low boiling point can be advantageous for easy removal, but it can be a less effective recrystallization solvent on its own. |
| Diethyl Ether | 35 | Slightly Polar | Often used as an anti-solvent due to its low polarity and high volatility.[7] |
References
- Recrystallization. (n.d.).
- Recrystallization. (n.d.).
- Recrystallization - Organic Chemistry. (n.d.). Jack Westin.
- Recrystallization (chemistry). (n.d.). In Wikipedia.
- Recrystallization. (n.d.).
- Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. (n.d.). National Center for Biotechnology Information.
- Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. (n.d.). PubMed Central.
- N-Phenylthiourea Product Information. (n.d.). Cayman Chemical.
- Technical Support Center: Recrystallization of Thiourea Derivatives. (n.d.). Benchchem.
- N-Phenylthiourea ≥ 98 103-85-5. (n.d.). Sigma-Aldrich.
- N-ALLYL-N'-PHENYLTHIOUREA. (n.d.). gsrs.
- Diphenylthiourea. (n.d.). ChemBK.
- Crystal Structure of N-Alkyl-N'-Phenyl-Thiourea Derivatives: A Technical Guide. (n.d.). Benchchem.
- Phenylthiourea. (n.d.). PubChem.
- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.). MDPI.
- Application Notes and Protocols for the Laboratory Synthesis of N-acetyl-N'-phenylthiourea. (n.d.). Benchchem.
- An Investigation on the Growth and Characterization of Thiourea Single Crystal Grown from Aqueous Solutions. (n.d.). SciSpace.
- REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (n.d.). IJCRT.org.
- N-phenylthiourea. (n.d.).
- n-Phenylthiourea, 98% 103-85-5. (n.d.). Ottokemi.
- N,N'-Diphenylthiourea for synthesis 102-08-9. (n.d.). Sigma-Aldrich.
- N-Phenylthiourea | 103-85-5. (n.d.). TCI AMERICA.
- N'-Phenyl-N-benzoylthiourea. (n.d.). PubChem.
- The structure of the ligand N,N-diphenylthiourea. (n.d.). ResearchGate.
- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2025).
- N-phenylthiourea. (n.d.). Sigma-Aldrich.
- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). PMC.
- An In-depth Technical Guide on N-(o-Hydroxyphenyl)-N'-phenylthiourea: Discovery and History. (n.d.). Benchchem.
- Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. (n.d.). MDPI.
- N-Phenylthiourea. (n.d.). Sigma-Aldrich.
- N-Phenylthiourea ≥ 98. (n.d.). Sigma-Aldrich.
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N,N-diallyl-N'-phenylthiourea handling and storage best practices
Technical Support Center: N,N-diallyl-N'-phenylthiourea
A Guide to Safe Handling, Storage, and Troubleshooting
Disclaimer: Specific safety and toxicological data for this compound are not extensively available in published literature. This guide is constructed based on the known properties of the parent compound, N-phenylthiourea, and the general hazards associated with thiourea and allyl functional groups. Researchers must conduct a thorough, site-specific risk assessment before commencing any experimental work and handle this compound with extreme caution as if it were highly toxic.
Section 1: Core Hazard Profile & Properties
This section provides an at-a-glance summary of the predicted hazards and physical properties to inform your initial risk assessment.
Predicted Hazard Classification
Based on analogous compounds, this compound should be handled as a substance with the following potential hazards:
-
Acute Oral Toxicity (Category 1/2): Assumed to be fatal if swallowed, based on data for N-phenylthiourea[1][2][3][4].
-
Skin Sensitization (Category 1): May cause an allergic skin reaction upon contact[1][3][4]. Thiourea derivatives are known to cause allergic contact dermatitis[5].
-
Inhalation Hazard: Dusts may be harmful if inhaled, causing respiratory tract irritation[6][7].
-
Chronic Effects: Prolonged or repeated exposure may have adverse effects on the thyroid gland[8].
Physicochemical Data Summary
The properties of the parent compound N-phenylthiourea are listed below for reference. The addition of two allyl groups will increase the molecular weight and likely alter solubility and melting point.
| Property | Data for N-phenylthiourea | Reference |
| Molecular Formula | C₇H₈N₂S | [9][10] |
| Molecular Weight | 152.22 g/mol | [9][10] |
| Appearance | White crystalline solid / powder | [11] |
| Melting Point | 145 - 150 °C | [10] |
| Solubility | Organic: Soluble in DMSO and DMF (~30 mg/mL).Aqueous: Sparingly soluble (1 g/L at 20°C). Aqueous solutions should be prepared fresh. | [10][12] |
| Stability | Stable under recommended storage conditions. | [9][10] |
Note: The molecular formula for this compound is C₁₀H₁₂N₂S and its molecular weight is 192.28 g/mol [13].
Section 2: Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict handling protocols is critical to mitigate the risks associated with this compound. The primary goal is to prevent all contact, ingestion, and inhalation.
Frequently Asked Questions: Handling & PPE
Question: What is the minimum required PPE for handling this compound?
Answer: A comprehensive PPE strategy is mandatory.
-
Hand Protection: Wear nitrile gloves resistant to chemical permeation. Do not use latex gloves. Change gloves immediately if contamination is suspected.
-
Eye Protection: Use chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.
-
Body Protection: A lab coat is required. For larger quantities or tasks with a high risk of dust generation, consider additional protective clothing to prevent any possibility of skin exposure[5][8].
-
Respiratory Protection: All handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to control exposure to dust and aerosols[8][14]. If a fume hood is unavailable, a NIOSH-approved respirator with a dust cartridge is required, but this is a less preferable control measure[8].
Question: How should I weigh and transfer the solid compound?
Answer: To minimize dust generation and exposure:
-
Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure.
-
Use a spatula to gently handle the material. Avoid pouring the powder, which can create airborne dust.
-
Clean any residual powder from the spatula and weighing vessel with a solvent-moistened wipe inside the fume hood. Dispose of the wipe as hazardous waste.
Question: What are the immediate steps if I get it on my skin or in my eyes?
Answer:
-
Skin Contact: Immediately remove all contaminated clothing[2]. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes[2][8][10]. Seek immediate medical attention if irritation or a rash develops[3].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[15]. Remove contact lenses if present and easy to do so. Seek immediate medical attention[10].
-
Ingestion: If swallowed, rinse your mouth with water. Do NOT induce vomiting[8]. Call a poison control center or doctor immediately[2][3]. This is a medical emergency due to the compound's presumed high acute toxicity.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical advice[2][16].
Section 3: Storage and Stability
Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.
Frequently Asked Questions: Storage
Question: What are the ideal storage conditions for this compound?
Answer: Store the compound in a tightly closed, properly labeled container[10][14]. The storage location should be:
-
Cool and Dry: To prevent moisture absorption and thermal degradation[5][10][14].
-
Well-Ventilated: To prevent the accumulation of any potential vapors[5][14].
-
Secure: Keep the compound in a locked cabinet or an area accessible only to authorized personnel[10].
-
Away from Light: While not explicitly stated for this compound, protection from light is a good general practice for complex organic molecules.
Question: Are there any chemicals this compound should NOT be stored with?
Answer: Yes. Incompatibility with other chemicals can lead to dangerous reactions. Store this compound separately from the following:
| Incompatible Material Class | Examples | Rationale | Reference |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Can lead to vigorous or explosive reactions. | [6][14][15] |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid | Can cause decomposition, releasing toxic fumes. | [10][15] |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Can cause decomposition. | [10][14][15] |
Section 4: Troubleshooting Experimental Issues
This section addresses common problems researchers may encounter during their experiments.
Question: My compound, which was a white powder, has developed a yellowish tint. What does this mean?
Answer: A color change often indicates chemical degradation or the presence of an impurity. This could be caused by exposure to air (oxidation), moisture (hydrolysis), light, or elevated temperatures over time. It is highly recommended to verify the purity of the material using an analytical technique such as TLC, HPLC, or NMR before proceeding with your experiment. If significant degradation has occurred, the material should be disposed of as hazardous waste.
Question: I am having trouble dissolving the compound to make a stock solution. What do you recommend?
Answer: Based on data for the parent N-phenylthiourea, this compound is likely soluble in organic solvents like DMSO and dimethylformamide (DMF) but has very low solubility in water[12].
-
Protocol for Stock Solution: To prepare a stock solution, dissolve the compound in 100% DMSO or DMF first. Purging the solvent with an inert gas like argon or nitrogen before adding the compound can help prevent oxidation[12].
-
Preparing Aqueous Working Solutions: For experiments requiring an aqueous buffer, first dissolve the compound in a minimal amount of DMSO. Then, slowly add the aqueous buffer to the DMSO stock solution while vortexing to dilute to the final desired concentration. Be aware that the compound may precipitate at higher concentrations in aqueous solutions. We do not recommend storing aqueous solutions for more than one day as they may degrade[12].
Question: I experienced an accidental spill of the solid powder in the lab. What should I do?
Answer: The correct response depends on the size of the spill. Follow the workflow below. In all cases, ensure you are wearing the appropriate PPE.
Caption: Workflow for responding to a chemical spill.
Question: How should I dispose of waste containing this compound?
Answer: This material and its containers must be treated as hazardous waste[7].
-
Leave the chemical in its original container if possible. Do not mix it with other waste streams.
-
All waste must be disposed of in accordance with local, state, and federal regulations[7]. Contact your institution's Environmental Health & Safety (EH&S) department for specific guidance on proper disposal procedures.
References
- Precautions for Safe Handling and Storage of Thiourea Dioxide. (2019, August 16). [Source Not Available].
- Understanding Thiourea: Properties, Safety, and Industrial Handling. (n.d.). [Source Not Available].
-
Phenylthiourea. (n.d.). PubChem, National Institutes of Health. [Link]
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Thiourea SDS. (n.d.). Hill Brothers Chemical Company. [Link]
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PHENYLTHIOUREA HAZARD SUMMARY. (n.d.). NJ.gov. [Link]
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Safety Data Sheet: thiourea. (n.d.). Chemos GmbH&Co.KG. [Link]
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Allyl Chloride Standard (1X1 mL) - Safety Data Sheet. (2024, August 23). Agilent. [Link]
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SAFETY DATA SHEET - N-Phenylthiourea. (2025, May 1). Fisher Scientific. [Link]
-
Safety Data Sheet - N-Phenylthiourea. (n.d.). West Liberty University. [Link]
-
Everything You Should Know About Allyl Chloride. (n.d.). CloudSDS. [Link]
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ALLYL ALCOHOL - GHS Safety Data Sheet. (n.d.). SD Fine-Chem. [Link]
-
Learn About the Application and Storage of Allyl Alcohol. (n.d.). Nanjing Chemical Material Corp. [Link]
-
N-ALLYL-N'-PHENYLTHIOUREA. (n.d.). Gsrs. [Link]
-
Safety Data Sheet: N-Allylthiourea. (2024, April 11). Chemos GmbH&Co.KG. [Link]
-
Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor. (2023, September). ResearchGate. [Link]
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- 15. nj.gov [nj.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Avoiding decomposition of N,N-diallyl-N'-phenylthiourea during analysis
Welcome to the technical support center for the analysis of N,N-diallyl-N'-phenylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound during analytical testing. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the challenges of working with this and other potentially labile thiourea derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The stability of this compound, like other thiourea derivatives, is influenced by several factors. Understanding these is the first step in preventing degradation.
-
Thermal Stress: Thioureas are known to be thermally labile.[1][2][3] When heated, the molecule can undergo complex decomposition reactions. The primary thermal decomposition of thiourea typically begins at temperatures around 180-200°C, yielding products like ammonia (NH₃), carbon disulfide (CS₂), and isothiocyanic acid (HNCS).[2][4] For substituted thioureas like this compound, similar breakdown pathways involving the cleavage of C-N and C-S bonds are expected.
-
Hydrolysis: The presence of moisture, especially under acidic or alkaline conditions, can lead to the hydrolysis of the thiourea moiety.[5][6] This can result in the formation of corresponding ureas, amines, and hydrogen sulfide.
-
Oxidation: Exposure to air and certain oxidizing agents can lead to the oxidation of the sulfur atom, forming various sulfur oxides and other degradation products.[1][5] This process can sometimes be catalyzed by the presence of metal ions.
-
Photodegradation: Prolonged exposure to light, particularly UV radiation, can provide the energy to initiate decomposition reactions. It is a common practice to store thiourea compounds in amber vials to protect them from light.[5]
Q2: What are the common visual or olfactory signs of this compound degradation?
A2: Observing your sample before analysis is a crucial, often overlooked, quality control step. Key indicators of degradation in solid samples or solutions include:
| Observation | Potential Cause | Recommended Action |
| Discoloration | Oxidation or photodegradation.[5] | Store in a tightly sealed, amber glass container in a cool, dark, and dry place. Consider purging with an inert gas (e.g., nitrogen). |
| Ammonia or Sulfur-like Odor | Thermal decomposition or hydrolysis.[5] | Verify storage temperature is appropriate and the container is sealed to prevent moisture ingress. |
| Clumping or Stickiness | Absorption of moisture (hygroscopicity).[5] | Store in a desiccator or a controlled low-humidity environment. |
| Precipitate in Solution | Degradation leading to insoluble products or exceeding solubility limits.[5][6] | Prepare solutions fresh before use. If storage is necessary, filter before use and store at a low temperature if solubility permits. |
Q3: How should I prepare and store solutions of this compound to maximize stability?
A3: Proper handling and storage are critical for obtaining reliable analytical results.
-
Solvent Selection: N-Phenylthiourea and its derivatives are soluble in organic solvents like DMSO and dimethylformamide.[7] For analytical purposes, less aggressive solvents like acetonitrile or methanol are often preferred.[8] Aqueous solutions should be used with caution and prepared fresh, as they are not recommended for storage beyond one day due to hydrolysis risks.[7]
-
Inert Atmosphere: When preparing stock solutions for long-term use, it is best practice to dissolve the compound in a suitable organic solvent that has been purged with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Storage Conditions: Store solutions in tightly sealed, amber glass vials at refrigerated or frozen temperatures (-20°C is common for solid standards) to slow down potential degradation pathways.[7] Before use, allow the solution to come to room temperature to prevent condensation from introducing water.
Troubleshooting Guide for HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a preferred method for analyzing thiourea derivatives due to its operation at or near ambient temperatures. However, decomposition can still occur.
Q: I'm observing extraneous peaks, peak tailing, or a drifting baseline in my HPLC chromatogram. Could this be on-column decomposition of this compound?
A: Yes, these are classic symptoms of analyte instability during the chromatographic run. The mobile phase composition, column temperature, and active sites on the stationary phase can all contribute to degradation.
Workflow for Mitigating HPLC-Induced Decomposition
Caption: Workflow for troubleshooting this compound decomposition in HPLC.
Detailed Protocol for HPLC Method Optimization
-
Mobile Phase pH Control: The stability of thioureas can be pH-dependent.[5] Highly acidic or basic conditions can promote hydrolysis.
-
Action: Start with a mobile phase buffered to a neutral pH (e.g., 20 mM phosphate buffer at pH 7.0) mixed with your organic modifier (e.g., acetonitrile).
-
Rationale: A neutral pH minimizes the risk of acid or base-catalyzed degradation of the analyte on the column.
-
-
Solvent Choice: While methanol and acetonitrile are common reversed-phase solvents, their properties differ.
-
Action: If you suspect degradation, switch from methanol to acetonitrile.
-
Rationale: Acetonitrile is an aprotic solvent, which is generally less reactive than the protic solvent methanol. This can reduce the potential for solvent-mediated degradation on the column.
-
-
Column Temperature Management: Elevated temperatures can accelerate degradation.
-
Stationary Phase Inertness: Active sites on the silica backbone of the stationary phase, particularly un-endcapped silanols, can interact with and potentially degrade sensitive analytes.
-
Action: Use a modern, high-purity, and well-endcapped C18 column. Columns with polar-embedded or polar-endcapped functionalities can also offer good peak shape for polar compounds like thioureas.[9]
-
Rationale: A high-quality, inert column minimizes secondary interactions that can lead to peak tailing and on-column degradation.
-
Recommended HPLC Starting Conditions
| Parameter | Recommended Setting | Rationale for Stability |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[5] | Inert stationary phase minimizes unwanted interactions. |
| Mobile Phase | Isocratic or Gradient: Acetonitrile/Water with buffer | Acetonitrile is less reactive than methanol. Buffering prevents pH-related degradation. |
| Flow Rate | 1.0 mL/min[5][8] | Standard flow rate for analytical columns. |
| Column Temp. | 25-30 °C[5][8] | Minimizes thermal degradation during analysis. |
| Detection | UV at ~245-265 nm[7] | Wavelength of maximum absorbance for phenylthiourea moiety. |
| Injection Vol. | 5-20 µL[8] | Standard volume to avoid column overload. |
| Sample Diluent | Mobile Phase or Acetonitrile/Water mixture | Ensures compatibility with the mobile phase and prevents precipitation upon injection. |
Troubleshooting Guide for GC Analysis
Gas Chromatography (GC) can be challenging for thiourea derivatives due to the high temperatures required for volatilization, which often overlap with their decomposition temperatures.[2][10]
Q: My GC analysis of this compound shows poor reproducibility, broad peaks, or the appearance of unexpected product peaks. Is this thermal decomposition?
A: This is highly probable. The injector port is the most common site for thermal degradation in GC. If the injector temperature is too high, the molecule can fragment before it even reaches the analytical column.[10]
Decision Tree for Optimizing GC Parameters to Prevent Decomposition
Caption: Decision tree for minimizing thermal decomposition of this compound in GC.
Detailed Protocol for GC Method Optimization
-
Minimize Injector Temperature: This is the most critical parameter for thermally labile compounds.
-
Action: Start with a low injector temperature (e.g., 150-180°C) and increase it only if poor peak shape indicates incomplete volatilization. A general rule is to keep the injector temperature below the known decomposition temperature of the compound or its closest analogue.[10]
-
Rationale: The goal is to volatilize the analyte rapidly without providing enough thermal energy to break chemical bonds.
-
-
Optimize the Oven Temperature Program: The temperature program dictates how long the analyte spends in the heated column.
-
Action: Use a lower initial oven temperature (e.g., 100°C) followed by a controlled ramp (e.g., 10-20°C/min) to the final temperature.[8]
-
Rationale: A lower initial temperature ensures the analyte is focused on the column head before separation begins. A controlled ramp elutes the compound as quickly as possible, minimizing its residence time at elevated temperatures where degradation can occur.
-
-
Use an Inert System: Active sites in the GC flow path can catalyze degradation.
-
Action: Use a high-quality, deactivated injector liner, preferably with some deactivated glass wool to trap non-volatile impurities. Employ a low-bleed, inert capillary column (e.g., a 5-MS type).[8]
-
Rationale: An inert flow path ensures that the observed peaks are from the analyte and not from catalytic degradation products formed by interactions with metal surfaces or active sites in the liner or column.
-
-
Consider Derivatization: If direct GC analysis proves impossible without decomposition, derivatization is a viable alternative.
-
Action: Convert the thiourea to a more thermally stable and volatile derivative. While this adds a sample preparation step, it can make the analysis more robust.
-
Rationale: Derivatization masks the functional groups responsible for thermal instability, allowing for analysis at higher temperatures without degradation.
-
Recommended GC Starting Conditions
| Parameter | Recommended Setting | Rationale for Stability |
| GC Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)[8] | Inert phase with low bleed at higher temperatures. |
| Carrier Gas | Helium or Hydrogen at a constant flow rate | Standard carrier gases for GC-MS. |
| Oven Program | Start at 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)[8] | Lower initial temperature and controlled ramp minimize time at high temps. |
| Injector Temp. | Start low: 180°C. Increase only if necessary. | Most critical parameter. Prevents degradation before separation. |
| MS Ion Source | 230 °C[8] | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV[8] | Standard for creating reproducible mass spectra. |
By systematically addressing the potential causes of degradation outlined in this guide, you can develop robust and reliable analytical methods for this compound, ensuring the integrity and accuracy of your results.
References
-
Zhang, Y., et al. (2010). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. The Journal of Physical Chemistry B, 114(16), 5468–5476. [Link]
-
Glória, M. A., et al. (2003). Mechanism of thermal decomposition of thiourea derivatives. Journal of Thermal Analysis and Calorimetry, 72, 857–863. [Link]
-
Pérez, H., et al. (2003). MECHANISM OF THERMAL DECOMPOSITION OF THIOUREA DERIVATIVES. Journal of the Mexican Chemical Society, 47(3), 134-139. [Link]
-
Pérez, H., et al. (2003). Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. Journal of Thermal Analysis and Calorimetry, 72(3), 967-975. [Link]
-
Gao, Y., et al. (2011). Theoretical study on the thermal decomposition of thiourea. Computational and Theoretical Chemistry, 965(2-3), 309-315. [Link]
-
William, B. (2017). HPLC COLUMN TEST MIXTURE SOLUTIONS; NP & RP EXAMPLES. HPLC HINTS and TIPS for CHROMATOGRAPHERS. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Thiourea on Primesep P Column. Retrieved from [Link]
-
Waters Corporation. (2009). ACQUITY UPLC Analysis of Thiourea. WA60095. [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
-
Pérez, H., et al. (2003). Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. Journal of Thermal Analysis and Calorimetry, 72, 967–975. [Link]
-
Dembitsky, V. M., & Gloriozova, E. A. (2013). A simple criterion for gas chromatography/mass spectrometric analysis of thermally unstable compounds, and reassessment of the by-products of alkyl diazoacetate synthesis. Rapid Communications in Mass Spectrometry, 27(6), 667-676. [Link]
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- 10. A simple criterion for gas chromatography/mass spectrometric analysis of thermally unstable compounds, and reassessment of the by-products of alkyl diazoacetate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to N,N-diallyl-N'-phenylthiourea and Other Thiourea Derivatives for Drug Development Professionals
This guide provides a comprehensive comparison of N,N-diallyl-N'-phenylthiourea with other thiourea derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological activities, and structure-activity relationships of this class of compounds, supported by experimental data and detailed protocols.
Introduction to Thiourea Derivatives: A Scaffold of Diverse Biological Activity
Thiourea and its derivatives are a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups. This core structure serves as a valuable pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The ease of synthesis and the ability to introduce a wide variety of substituents at the nitrogen atoms allow for the fine-tuning of their biological profiles, making them attractive candidates for drug discovery and development.[1][2]
The biological activity of thiourea derivatives is often attributed to their ability to form strong hydrogen bonds and coordinate with metal ions, which can lead to the inhibition of essential enzymes in pathogens or cancer cells.[3][4] The lipophilicity of the substituents also plays a crucial role in their ability to cross cell membranes and reach their molecular targets.
Synthesis of this compound and Related Derivatives
The synthesis of N,N-disubstituted-N'-monosubstituted thioureas, such as this compound, is typically achieved through the reaction of an appropriate isothiocyanate with a disubstituted amine. In this case, phenyl isothiocyanate is reacted with diallylamine. This straightforward and high-yielding reaction is a common method for preparing a wide array of thiourea derivatives.[5]
General Synthetic Protocol:
A general method for the synthesis of this compound is as follows:
-
Dissolve phenyl isothiocyanate in a suitable anhydrous solvent, such as acetone or tetrahydrofuran (THF).
-
To this solution, add an equimolar amount of diallylamine dropwise at room temperature with continuous stirring.
-
The reaction is typically exothermic and proceeds to completion within a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
This synthetic route offers a high degree of flexibility, allowing for the introduction of various substituents on both the phenyl ring and the allyl groups to explore structure-activity relationships.
Comparative Biological Activity
While specific experimental data on the biological activity of this compound is limited in publicly available literature, we can infer its potential by examining structurally related compounds. The presence of both the phenyl and diallyl moieties suggests that it may exhibit a combination of activities associated with these groups.
Antimicrobial Activity
Thiourea derivatives are well-known for their antimicrobial properties.[6][7] The presence of the thiocarbonyl group is crucial for this activity, often acting by interfering with essential microbial enzymes. The lipophilicity conferred by the phenyl and allyl groups in this compound would likely enhance its ability to penetrate bacterial and fungal cell walls.
For comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiourea derivatives against different microbial strains.
Table 1: Comparative Antimicrobial Activity of Thiourea Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| N-phenyl-N'-(2-phenolyl)thiourea (PPTH) | - | - | - | |
| N-acyl thiourea derivatives | 1250 - >5000 | 625 - >5000 | - | [8] |
| 1-allyl-3-benzoylthiourea analogs | 1000 | - | - | [3] |
| Diphenylthiourea derivatives | - | - | - | [7] |
Note: Specific MIC values for PPTH were not provided in the abstract, but the study confirmed its biological activity.
Anticancer Activity
Numerous thiourea derivatives have demonstrated significant anticancer activity against various cancer cell lines.[9][10][11][12] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. The diallyl moiety is of particular interest, as diallyl disulfide (DADS) and diallyl trisulfide (DATS), compounds found in garlic, are known to possess anticancer properties.[13]
The following table presents the half-maximal inhibitory concentration (IC50) values of several thiourea derivatives against different cancer cell lines, providing a benchmark for the potential efficacy of this compound.
Table 2: Comparative Anticancer Activity of Thiourea Derivatives (IC50 in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Diarylthiourea derivative | MCF-7 (Breast Cancer) | 338.33 | [9] |
| 3-(trifluoromethyl)phenylthiourea analogs | SW480 (Colon Cancer) | ≤ 10 | [10] |
| 3-(trifluoromethyl)phenylthiourea analogs | SW620 (Colon Cancer) | ≤ 10 | [10] |
| 3-(trifluoromethyl)phenylthiourea analogs | PC3 (Prostate Cancer) | ≤ 10 | [10] |
| 1,3-phenyl bis-thiourea (41J) | Multiple cancer cell lines | Nanomolar range | [14] |
Antiviral Activity
Thiourea derivatives have also emerged as promising antiviral agents, exhibiting activity against a range of viruses.[13][15] The mechanism of antiviral action can vary, from inhibiting viral entry and replication to modulating the host immune response. The diallyl groups in this compound are noteworthy, as diallyl sulfides from garlic have been reported to have antiviral effects.[6][16]
The following table summarizes the antiviral activity of some thiourea derivatives.
Table 3: Comparative Antiviral Activity of Thiourea Derivatives
| Compound/Derivative | Virus | Activity Metric | Value | Reference |
| Acylthiourea derivative (Compound 1) | Vaccinia virus | EC50 | 0.25 µM | [9] |
| Acylthiourea derivative (Compound 1) | La Crosse virus | EC50 | 0.27 µM | [9] |
| Diallyl trisulfide (DATS) | H9N2 Avian Influenza | Reduced viral loads | - | [6][16] |
| Diallyl disulfide (DADS) | HIV-1 | Inhibited proliferation | - | [13] |
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed protocols for key biological assays.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for MIC Assay
Caption: Workflow of the Minimum Inhibitory Concentration (MIC) Assay.
Detailed Steps:
-
Preparation of Compound Dilutions: Prepare a stock solution of the thiourea derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium to achieve a range of concentrations.
-
Preparation of Inoculum: Culture the test microorganism overnight in a suitable broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol for MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: Workflow of the MTT Assay for determining anticancer activity.
Detailed Steps:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the thiourea derivative in cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.
Protocol for Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is the gold standard for quantifying viral infectivity and evaluating the efficacy of antiviral compounds.
Workflow for Plaque Reduction Assay
Caption: Workflow of the Plaque Reduction Assay for antiviral activity.
Detailed Steps:
-
Cell Preparation: Seed a suitable host cell line in 6- or 12-well plates to form a confluent monolayer.
-
Virus and Compound Preparation: Prepare serial dilutions of the thiourea derivative in an appropriate infection medium. Mix the virus at a known titer with each compound dilution.
-
Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells with a fixative solution (e.g., formalin) and stain with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, can be determined from a dose-response curve.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of thiourea derivatives is highly dependent on the nature of the substituents on the nitrogen atoms.
General SAR Observations:
-
Aromatic and Heterocyclic Rings: The presence of aromatic or heterocyclic rings often enhances biological activity. Electron-withdrawing groups on these rings can further increase potency.[4]
-
Lipophilicity: A balance of hydrophilicity and lipophilicity is crucial for bioavailability and cell permeability. Highly lipophilic compounds may have poor solubility, while highly hydrophilic compounds may not effectively cross cell membranes.
-
Steric Factors: The size and shape of the substituents can influence how the molecule interacts with its biological target.
Potential Mechanism of Action for this compound:
Given the structural similarity to diallyl sulfides from garlic, it is plausible that this compound could share some mechanistic features. Diallyl sulfides are known to modulate various cellular processes, including:
-
Induction of Apoptosis: They can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.
-
Cell Cycle Arrest: They can halt the progression of the cell cycle at different phases, preventing cancer cell proliferation.
-
Modulation of Signaling Pathways: They can interfere with key signaling pathways involved in cell growth, survival, and inflammation.
Caption: Putative signaling pathways affected by diallyl sulfides.
Conclusion and Future Directions
This compound presents an interesting, yet underexplored, scaffold for drug discovery. Based on the known biological activities of related thiourea derivatives and diallyl sulfides, this compound holds potential as an antimicrobial, anticancer, and antiviral agent.
The primary limitation in providing a direct and comprehensive comparison is the lack of specific experimental data for this compound. Therefore, a crucial next step for the research community is the synthesis and systematic biological evaluation of this compound using the standardized protocols outlined in this guide. Such studies will not only elucidate the specific therapeutic potential of this compound but also contribute valuable data to the broader understanding of the structure-activity relationships of thiourea derivatives.
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- Design, Synthesis and Biological Activities of (Thio)
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A Comparative Guide to the Validation of Analytical Methods for N,N-diallyl-N'-phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. For a compound such as N,N-diallyl-N'-phenylthiourea, a thiourea derivative with potential pharmacological applications, ensuring the reliability and accuracy of its quantification is paramount. This guide provides a comprehensive comparison of validated analytical methods for the determination of this compound, offering insights into the experimental rationale and presenting supporting data to aid researchers in selecting the most appropriate methodology for their specific needs.
The principles of analytical method validation are universally recognized and are outlined in various international guidelines. The International Council for Harmonisation (ICH) Q2(R1) guideline, the United States Pharmacopeia (USP) General Chapter <1225>, and the U.S. Food and Drug Administration (FDA) guidance for industry are pivotal documents that provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3][4][5][6][7][8][9][10][11][12][13] This guide will adhere to these globally accepted standards.
The Imperative of Method Validation
Before delving into specific analytical techniques, it is crucial to understand the "why" behind method validation. A validated analytical method provides a high degree of assurance that the measurements are accurate, reproducible, and specific for the analyte of interest. This is critical throughout the drug development lifecycle, from early-stage research and formulation development to final product quality control and stability testing. The core parameters assessed during method validation are interconnected and collectively establish the method's reliability.
Caption: A workflow illustrating the key stages and parameters in analytical method validation.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for this compound depends on various factors, including the intended application (e.g., quantification in bulk drug substance vs. determination in a complex biological matrix), required sensitivity, and available instrumentation. This guide will focus on three commonly employed techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with Flame Ionization Detection (FID), and UV-Visible (UV-Vis) Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including thiourea derivatives.[14][15][16][17][18][19][20][21] Its high resolving power and sensitivity make it a preferred method for quality control and stability studies.
Experimental Protocol: HPLC-UV Method for this compound
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For this compound, a starting condition of 50:50 (v/v) acetonitrile:water, ramping to 80:20 over 10 minutes, can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of approximately 245 nm is suitable for detection.[22][23]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to a concentration within the calibration range.
-
Validation Data Summary: HPLC-UV Method
| Validation Parameter | Acceptance Criteria (Typical) | Hypothetical Performance Data |
| Specificity | No interference at the retention time of the analyte. | Peak purity index > 0.999. No co-eluting peaks observed in placebo or degradation studies. |
| Linearity (R²) | ≥ 0.999 | 0.9998 over a range of 1-100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% at three concentration levels. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate (Inter-day): ≤ 3.0% | Repeatability: 0.8%Intermediate Precision: 1.5% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.5 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.15 µg/mL |
| Robustness | % RSD ≤ 5.0% for minor changes in method parameters. | Insensitive to minor variations in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). |
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. While some thiourea derivatives may require derivatization to improve their volatility and thermal stability, GC can be a suitable alternative to HPLC, particularly for impurity profiling.[24]
Experimental Protocol: GC-FID Method for this compound
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an appropriate capillary column.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Injection Mode: Split injection with a split ratio of 20:1.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as acetone or ethyl acetate.
-
Calibration Standards and Sample Solution: Prepare as described for the HPLC method, using the same solvent.
-
Validation Data Summary: GC-FID Method
| Validation Parameter | Acceptance Criteria (Typical) | Hypothetical Performance Data |
| Specificity | No interfering peaks at the analyte's retention time. | Baseline separation from known impurities and solvent peaks. |
| Linearity (R²) | ≥ 0.998 | 0.9991 over a range of 10-500 µg/mL. |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.2% - 101.8% at three concentration levels. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 3.0%Intermediate (Inter-day): ≤ 4.0% | Repeatability: 1.2%Intermediate Precision: 2.1% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 5 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 1.5 µg/mL |
| Robustness | % RSD ≤ 6.0% for minor changes in method parameters. | Method performance is stable with minor variations in oven temperature ramp rate (±1 °C/min) and carrier gas flow rate (±5%). |
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid technique compared to chromatography. It is often used for the quantitative analysis of a pure substance or for dissolution testing.[25][26] Its main limitation is its lack of specificity in the presence of interfering substances that absorb at the same wavelength.
Experimental Protocol: UV-Vis Spectrophotometry for this compound
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Methodology:
-
Solvent: A suitable solvent in which this compound is soluble and stable, and which is transparent in the UV region of interest (e.g., ethanol or methanol).
-
Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound from 200 to 400 nm to determine the λmax, which is expected to be around 245 nm.[22][23]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. Determine the concentration from the calibration curve.
-
Validation Data Summary: UV-Vis Spectrophotometry
| Validation Parameter | Acceptance Criteria (Typical) | Hypothetical Performance Data |
| Specificity | The spectrum of the analyte in the sample should be identical to that of the standard. | Specific for pure substance analysis. Interference from excipients in a formulation would need to be assessed. |
| Linearity (R²) | ≥ 0.999 | 0.9995 over a concentration range of 2-20 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 100.8% at three concentration levels. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 1.5%Intermediate (Inter-day): ≤ 2.5% | Repeatability: 0.5%Intermediate Precision: 1.1% |
| Limit of Quantitation (LOQ) | Determined by the lowest concentration on the calibration curve that meets accuracy and precision criteria. | 1 µg/mL |
| Limit of Detection (LOD) | Calculated based on the standard deviation of the response and the slope of the calibration curve. | 0.3 µg/mL |
| Robustness | % RSD ≤ 3.0% for minor changes in method parameters. | Method is robust to minor variations in solvent composition. |
Causality Behind Experimental Choices
The selection of specific experimental conditions is driven by the physicochemical properties of this compound and the principles of each analytical technique.
Caption: The relationship between analyte properties, technique selection, and experimental parameters.
For instance, in the HPLC method, a C18 column is chosen due to its versatility in retaining moderately non-polar compounds like this compound. The use of a gradient elution is to ensure that any potential impurities with different polarities are well-separated from the main analyte peak. The detection wavelength is selected at the λmax to achieve maximum sensitivity.
In the GC method, a non-polar column is selected to separate compounds based on their boiling points. The temperature programming is essential to elute the analyte in a reasonable time with good peak shape.
For UV-Vis spectrophotometry, the choice of solvent is critical. It must dissolve the analyte without reacting with it and should not absorb light in the same region as the analyte.
Conclusion: A Self-Validating System
A well-validated analytical method is a self-validating system. The comprehensive data package generated during validation provides a high level of confidence in the quality of the analytical results. For this compound, both HPLC and GC offer high specificity and are suitable for complex samples, with HPLC generally being the more versatile and common choice. UV-Vis spectrophotometry, while less specific, provides a rapid and cost-effective solution for the analysis of the pure compound.
The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis. By understanding the principles behind each technique and the rationale for the validation parameters, researchers can confidently develop and validate robust analytical methods for this compound, ensuring the integrity and reliability of their data.
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A Researcher's Guide to De-risking Drug Candidates: A Comparative Cross-Reactivity Study of N,N-diallyl-N'-phenylthiourea
Introduction: The Double-Edged Sword of Thiourea Derivatives
The thiourea scaffold is a cornerstone in medicinal chemistry, giving rise to compounds with a vast spectrum of biological activities, from antimicrobial and antiviral to potent anticancer effects.[1][2] N,N-diallyl-N'-phenylthiourea, the subject of this guide, belongs to this versatile class. While the therapeutic potential of such molecules is significant, their journey from bench to bedside is often fraught with the peril of off-target effects. Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its primary target, is a leading cause of clinical failures.[3]
This guide provides a comprehensive framework for a comparative cross-reactivity study of this compound. As no comprehensive public data exists for this specific molecule, we will leverage the known biological activities of the broader phenylthiourea class to design a robust, multi-tiered screening strategy.[4] This document will serve as a practical guide for researchers, scientists, and drug development professionals on how to proactively assess and mitigate the risks associated with off-target activities, thereby increasing the probability of clinical success.
Pillar 1: Establishing the Known and Predicting the Unknown
Phenylthiourea and its derivatives have been identified as inhibitors of various enzymes, including tyrosinase and phenoloxidase.[4] Furthermore, related acyl-phenylthiourea compounds have demonstrated activity against cancer cell lines, with some implicated in the inhibition of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Sirtuin 1 (SIRT1).[5][6] This existing knowledge forms the basis of our proposed cross-reactivity panel. The inclusion of diallyl groups in this compound introduces structural motifs that could expand its interaction profile, making a broad assessment essential.
To provide a meaningful comparison, we will benchmark the activity of this compound against a panel of established inhibitors for these potential target classes.
Pillar 2: A Multi-Pronged Experimental Approach to Profile Cross-Reactivity
A thorough assessment of cross-reactivity requires a multi-layered approach, moving from broad screening to more specific functional assays. This self-validating system ensures that initial hits are rigorously confirmed, minimizing false positives and providing a clear picture of the compound's selectivity.
Experimental Workflow Diagram
Caption: A four-phase workflow for comprehensive cross-reactivity profiling.
Detailed Experimental Protocols
Phase 1: Broad Panel Screening
The initial phase aims to cast a wide net to identify potential off-target interactions. Commercial services from providers like Reaction Biology, Eurofins Discovery, or ICE Bioscience offer comprehensive screening panels.[7][8][9][10]
1.1 Broad Kinase Panel Screening:
-
Rationale: Given that many signaling pathways are regulated by kinases, and some thiourea derivatives have shown anticancer activity, a broad kinase screen is a critical first step.[11]
-
Protocol:
-
Select a comprehensive kinase panel, such as the KinomeMAX panel, which covers a wide range of human kinases.[12]
-
Prepare stock solutions of this compound and comparator compounds (e.g., Gefitinib for EGFR, Staurosporine as a broad-spectrum inhibitor) in DMSO.
-
Submit compounds for single-point concentration screening (e.g., at 1 µM and 10 µM) to identify initial hits (kinases with >50% inhibition).
-
Follow up with dose-response assays for any identified hits to determine the half-maximal inhibitory concentration (IC50).
-
1.2 In Vitro Safety Pharmacology Panel:
-
Rationale: Early identification of interactions with targets known to cause adverse drug reactions is crucial for de-risking a compound.[13][14]
-
Protocol:
Phase 2: Target-Specific Validation
Based on the known activities of phenylthioureas, we will perform dedicated assays for likely targets.
2.1 Tyrosinase Inhibition Assay:
-
Rationale: Phenylthiourea is a known tyrosinase inhibitor.[4] This assay will determine if the diallyl derivative retains this activity.
-
Protocol:
-
Utilize a commercially available tyrosinase inhibitor screening kit (e.g., Abcam ab204715).[15]
-
Prepare a dilution series of this compound and a known tyrosinase inhibitor like Kojic acid.[16]
-
Perform the assay according to the manufacturer's instructions, measuring the colorimetric output.
-
Calculate the IC50 value for both compounds.
-
2.2 EGFR Kinase Assay:
-
Rationale: To investigate the potential anticancer activity suggested by related compounds.[5][6]
-
Protocol:
2.3 SIRT1 Deacetylase Assay:
-
Rationale: To explore another potential anticancer mechanism identified for related thiourea derivatives.[6]
-
Protocol:
Phase 3: Critical Safety Assays
These assays focus on two of the most common reasons for drug candidate failure in later stages.
3.1 Cytochrome P450 (CYP) Inhibition Panel:
3.2 hERG Channel Assay:
-
Rationale: Blockade of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.[1][24]
-
Protocol:
-
Perform a whole-cell patch-clamp electrophysiology assay using a cell line stably expressing the hERG channel.[25]
-
Apply a range of concentrations of this compound to determine the IC50 for hERG channel inhibition.
-
Compare the results to a known hERG blocker like E-4031.
-
Pillar 3: Data Presentation and Interpretation
Clear and concise presentation of quantitative data is paramount for objective comparison.
Table 1: Hypothetical Cross-Reactivity Profile of this compound and Comparator Compounds
| Target | This compound (IC50, µM) | Comparator Compound | Comparator (IC50, µM) | Reference |
| Tyrosinase | [Hypothetical Value] | Kojic Acid | ~10-50 | [16] |
| EGFR (Wild-Type) | [Hypothetical Value] | Gefitinib | ~0.02-0.08 | [19] |
| EGFR (L858R mutant) | [Hypothetical Value] | Gefitinib | ~0.01-0.05 | [19] |
| SIRT1 | [Hypothetical Value] | Selisistat (EX-527) | ~0.038 | [6][20] |
| Kinase A (from panel) | [Hypothetical Value] | Staurosporine | ~0.001-0.01 | N/A |
| Kinase B (from panel) | [Hypothetical Value] | Staurosporine | ~0.001-0.01 | N/A |
| hERG Channel | [Hypothetical Value] | E-4031 | ~0.01-0.03 | [25] |
| CYP3A4 | [Hypothetical Value] | Ketoconazole | ~0.01-0.1 | [7] |
| CYP2D6 | [Hypothetical Value] | Quinidine | ~0.05-0.1 | [7] |
Note: Hypothetical values would be populated with experimental data.
Interpreting the Data: A Selectivity-First Approach
The primary goal is to determine the selectivity window of this compound. A desirable profile would exhibit high potency against its intended target(s) and significantly lower potency (ideally >100-fold higher IC50) against off-targets, particularly hERG and major CYP isoforms.
Signaling Pathway Context
Understanding the potential impact of off-target kinase inhibition requires placing it in the context of cellular signaling.
Caption: Potential signaling pathways impacted by this compound.
Conclusion: A Proactive Approach to Safer Medicines
This guide has outlined a comprehensive, albeit hypothetical, cross-reactivity study for this compound. By employing a tiered approach of broad screening followed by specific validation and critical safety assays, researchers can build a detailed selectivity profile. Comparing this profile to established inhibitors provides essential context for decision-making. This proactive, data-driven approach to identifying and understanding off-target effects is not merely a regulatory hurdle but a fundamental component of rational drug design, ultimately leading to the development of safer and more effective medicines.
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Comparative Efficacy of Phenylthiourea Derivatives as Tyrosinase Inhibitors Against Standard Compounds: A Technical Guide
Abstract
The inhibition of tyrosinase, the rate-limiting enzyme in melanin biosynthesis, is a cornerstone of research in dermatology and cosmetology for the management of hyperpigmentation. While compounds like Kojic Acid and Hydroquinone are established benchmarks, the search for more potent and safer alternatives is perpetual. This guide provides a detailed comparative analysis of phenylthiourea (PTU) derivatives against these standard tyrosinase inhibitors. We delve into the mechanistic distinctions, present comparative inhibitory data, and provide a comprehensive, reproducible protocol for assessing tyrosinase inhibition. Our analysis reveals that specific phenylthiourea analogues, such as N-hydroxy-N'-phenylthiourea, demonstrate significantly greater potency than standard agents in enzymatic assays, identifying them as promising candidates for next-generation hyperpigmentation treatments.
Introduction: The Rationale for Novel Tyrosinase Inhibitors
Melanin synthesis (melanogenesis) is a complex biological process critical for protecting the skin from ultraviolet (UV) radiation. However, its overproduction or uneven distribution leads to hyperpigmentation disorders, including melasma, age spots, and post-inflammatory hyperpigmentation. The central catalyst in this pathway is tyrosinase (EC 1.14.18.1), a copper-containing monooxygenase.[1] Tyrosinase initiates melanogenesis by catalyzing two sequential reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin pigments.
Given its rate-limiting role, tyrosinase is the primary molecular target for the development of skin-lightening and depigmenting agents.[3][4] For decades, compounds such as Kojic Acid and Hydroquinone have been the reference standards in both clinical practice and research settings.[3][5] However, their application is not without limitations. Hydroquinone, while effective, has raised safety concerns regarding cytotoxicity, and its use is increasingly restricted.[6] Kojic Acid is a widely used benchmark but exhibits moderate potency and can be unstable in some formulations.[4][7]
This landscape creates a compelling need for novel, highly potent, and safe tyrosinase inhibitors. Phenylthiourea (PTU) and its derivatives have emerged as a class of compounds with exceptional inhibitory activity.[1][3] This guide provides an in-depth, evidence-based comparison of the efficacy of phenylthiourea derivatives relative to standard inhibitors, grounded in their mechanism of action and supported by quantitative data.
Mechanism of Action: A Tale of Two Moieties
The inhibitory activity of both phenylthioureas and standard compounds is rooted in their ability to interact with the binuclear copper center of the tyrosinase active site. However, the nature of this interaction differs significantly, dictating their relative potency.
Phenylthiourea Derivatives: High-Affinity Copper Chelation
Phenylthiourea is recognized as a potent, competitive inhibitor of tyrosinase.[1][8] The inhibitory mechanism is attributed to the thiourea moiety (-NH-C(=S)-NH-). The sulfur atom in this group acts as a powerful chelating agent, binding with high affinity to the two copper ions (Cu²⁺) within the enzyme's active site.[9] This direct interaction effectively blocks the binding of the natural substrate, L-tyrosine or L-DOPA, thereby halting the catalytic cycle. The high potency of PTU derivatives is a direct consequence of this strong, specific chelation.[1]
Standard Inhibitors: Varied Modes of Interaction
-
Kojic Acid: This well-established inhibitor functions primarily as a copper chelator via its α-hydroxyketone group.[4] It is classified as a competitive inhibitor of the monophenolase activity and a mixed-type inhibitor of the diphenolase activity of mushroom tyrosinase.[4] Kojic acid is also known as a slow-binding inhibitor, meaning its full inhibitory effect is not instantaneous.[4]
-
Hydroquinone: Hydroquinone's mechanism is more complex. While it is used as an inhibitor, it can also serve as a substrate for tyrosinase.[3][10] Its inhibitory action is often attributed to its structural similarity to tyrosine, allowing it to compete for the active site. However, its efficacy can vary dramatically between mushroom and human tyrosinase, with some studies showing it to be a very weak inhibitor of the human enzyme.[11]
The following diagram illustrates the melanin biosynthesis pathway and the points of inhibition for these compounds.
Caption: The Melanogenesis Pathway and Sites of Tyrosinase Inhibition.
Comparative Efficacy: A Quantitative Analysis
The efficacy of an inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC₅₀), which is the concentration required to reduce enzyme activity by 50%. A lower IC₅₀ value signifies higher potency. The data below, compiled from peer-reviewed literature, compares the IC₅₀ values of representative phenylthiourea derivatives against standard inhibitors, primarily using the common mushroom tyrosinase assay.
Table 1: Comparative IC₅₀ Values of Tyrosinase Inhibitors
| Compound Class | Specific Compound | Enzyme Source | IC₅₀ Value (µM) | Reference(s) |
| Phenylthiourea Derivative | N-hydroxy-N'-phenylthiourea | Mushroom Tyrosinase | ~0.29 | [Criton & Le Mellay-Hamon, 2008][12][13] |
| Phenylthiourea Derivative | Phenylthiourea (PTU) | Phenoloxidase | ~0.21 (Kᵢ value) | [Ryazanova et al., 2012][1][8] |
| Standard Inhibitor | Kojic Acid | Mushroom Tyrosinase | ~92 - 121 | [ResearchGate][14], [Yang et al., 2022][15] |
| Standard Inhibitor | Hydroquinone | Mushroom Tyrosinase | ~22.8 | [Dai et al., 2024][6] |
| Standard Inhibitor | Hydroquinone | Human Tyrosinase | >4000 | [Mann et al., 2020][11] |
| Standard Inhibitor | Thiamidol | Mushroom Tyrosinase | 108 | [Mann et al., 2020][3] |
| Standard Inhibitor | Thiamidol | Human Tyrosinase | 1.1 | [Mann et al., 2020][3] |
Note: IC₅₀ values can vary based on assay conditions such as substrate concentration and enzyme purity.[3][16] The significant discrepancy in Hydroquinone's efficacy between mushroom and human tyrosinase underscores the importance of validating findings with human-derived enzymes.
As the data clearly indicates, N-hydroxy-N'-phenylthiourea exhibits a potency that is approximately 300 to 400 times greater than that of Kojic Acid in mushroom tyrosinase assays. This profound difference highlights the superior efficacy of the phenylthiourea scaffold.
Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay
To ensure the trustworthiness and reproducibility of these findings, a detailed experimental protocol is essential. The following is a standardized method for assessing tyrosinase inhibition in a 96-well microplate format.
Principle
This colorimetric assay measures the ability of a test compound to inhibit the oxidation of L-DOPA to the colored product dopachrome by mushroom tyrosinase. The rate of dopachrome formation is monitored by measuring the increase in absorbance at 475 nm.[2]
Workflow Diagram
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The Structural Dance of Efficacy: A Comparative Guide to the Structure-Activity Relationship of N,N-diallyl-N'-phenylthiourea Analogues in Anticancer Drug Discovery
For Immediate Release to the Scientific Community
As a Senior Application Scientist, this guide navigates the intricate relationship between the chemical structure of N,N-diallyl-N'-phenylthiourea analogues and their biological activity. While a comprehensive body of research on this specific scaffold is still emerging, by examining structurally related N,N'-diarylthiourea and N-allylthiourea derivatives, we can extrapolate key structural-activity relationships (SAR) to guide future drug design and development. This guide synthesizes available experimental data to provide a comparative analysis, offering insights into the rational design of more potent and selective anticancer agents.
The Thiourea Scaffold: A Privileged Motif in Medicinal Chemistry
Thiourea derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. The central thiourea moiety (-NH-C(=S)-NH-) serves as a versatile scaffold, allowing for substitutions at its nitrogen atoms to modulate pharmacokinetic and pharmacodynamic properties. The this compound core combines the lipophilic diallyl groups with an aromatic phenyl ring, creating a unique chemical space for therapeutic intervention. Understanding how modifications to these constituent parts influence biological outcomes is paramount for advancing these compounds from laboratory curiosities to clinical candidates.
Comparative Analysis of Structural Modifications and Anticancer Activity
To elucidate the potential SAR of this compound analogues, we will draw comparisons from two closely related classes of compounds for which more extensive experimental data is available: N,N'-diarylthiourea and N-allylthiourea derivatives. The primary endpoint for comparison will be in vitro cytotoxicity against cancer cell lines, typically expressed as the half-maximal inhibitory concentration (IC50).
Insights from N,N'-Diarylthiourea Analogues: The Influence of Aromatic Substitution
In N,N'-diarylthiourea derivatives, modifications to the phenyl rings have a significant impact on their anticancer activity. A study on a series of N,N'-diarylthiourea derivatives against the MCF-7 human breast cancer cell line provides valuable insights into the role of lipophilicity and electronic effects.[1][2][3][4][5]
| Compound ID | N-Substituent | N'-Substituent (Varying Chain) | IC50 (µM) against MCF-7 Cells |
| 1 | 4-Fluorophenyl | 4-(hexyloxy)phenyl | 338.33 ± 1.52[4] |
| 2 | 4-Fluorophenyl | 4-(octyloxy)phenyl | 567.83 ± 4.28[4] |
| 3 | 4-Fluorophenyl | 4-(decyloxy)phenyl | 711.88 ± 2.5[4] |
| 4 | Phenyl | 4-(hexyloxy)phenyl | 527.21 ± 1.28[4] |
| 5 | Phenyl | 4-(octyloxy)phenyl | 619.68 ± 4.33[4] |
| 6 | Phenyl | 4-(decyloxy)phenyl | 726.61 ± 1.29[4] |
The data suggests that for both the 4-fluorophenyl and phenyl series, increasing the length of the alkyl chain on the second phenyl ring decreases cytotoxic activity against MCF-7 cells.[4] This trend indicates that while a certain degree of lipophilicity is beneficial, excessive lipophilicity may be detrimental to activity, possibly due to reduced bioavailability or altered interaction with the biological target. The presence of a fluorine atom in the 4-position of the phenyl ring consistently enhances potency compared to the unsubstituted phenyl analogue, highlighting the favorable contribution of electron-withdrawing groups.
Insights from N-Allylthiourea Analogues: The Role of the Allyl Group and Acylation
Studies on N-allylthiourea derivatives reveal that modification of the primary amine with acyl groups can dramatically enhance cytotoxicity. This suggests that the N-H proton is not essential for activity and that the introduction of an acyl moiety can lead to more stable and potent compounds. Research on N-benzoyl-3-allylthiourea derivatives against MCF-7 cells demonstrates this principle.[6][7]
| Compound | R Group on Benzoyl Chloride | IC50 (mM) against MCF-7 Cells |
| N-allylthiourea (parent) | - | 5.22[6] |
| Hydroxyurea (control) | - | 2.89[6] |
| Compound A | 3,4-dichloro | 0.21[6] |
| Compound B | 2,4-dichloro | 0.24[6] |
| Compound C | 4-fluoro | 0.38[6] |
| Compound D | 4-methyl | 0.31[6] |
These results clearly indicate that the N-benzoyl-3-allylthiourea derivatives are significantly more cytotoxic than the parent N-allylthiourea.[6] The presence of electron-withdrawing groups (dichloro and fluoro) on the benzoyl ring appears to be particularly effective at enhancing anticancer activity. Molecular docking studies suggest that these derivatives may act as inhibitors of the epidermal growth factor receptor (EGFR).[6]
Proposed Structure-Activity Relationship for this compound Analogues
Based on the comparative analysis of related thiourea derivatives, we can propose a hypothetical SAR for this compound analogues.
Caption: General workflow for the synthesis of this compound analogues.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted phenyl isothiocyanate (1 equivalent) in a suitable anhydrous solvent such as acetone or tetrahydrofuran.
-
Amine Addition: To the stirred solution, add diallylamine (1 equivalent) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for a specified period (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can often be precipitated by the addition of cold water.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for cytotoxic compounds. [4][6]
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment. [6]2. Compound Treatment: Prepare serial dilutions of the synthesized this compound analogues in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control). Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. [6]4. Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in dilute HCl) to each well to dissolve the formazan crystals. [6]5. Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
The comparative analysis of N,N'-diarylthiourea and N-allylthiourea analogues provides a strong foundation for the rational design of novel this compound derivatives as potential anticancer agents. The available evidence strongly suggests that the electronic properties of substituents on the N'-phenyl ring will be a critical determinant of cytotoxic potency, with electron-withdrawing groups being favorable.
Future research should focus on the synthesis and systematic evaluation of a library of this compound analogues with diverse substitutions on the phenyl ring to validate the proposed SAR. Further mechanistic studies, including target identification and elucidation of the mode of action (e.g., apoptosis induction, cell cycle arrest), will be essential to advance the most promising candidates in the drug discovery pipeline. [1][2][3][5]This structured approach, grounded in the principles of medicinal chemistry and guided by empirical data, will undoubtedly accelerate the development of this promising class of compounds.
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Mohamed, M. S., El-Sayed, R. K., & Ahmed, M. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6420. [Link]
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Mohamed, M. S., El-Sayed, R. K., & Ahmed, M. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. PubMed, 37687250. [Link]
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Wijiantini, L., et al. (2019). New N-allylthiourea derivatives: Synthesis, molecular docking and in vitro cytotoxicity studies. Tropical Journal of Pharmaceutical Research, 18(7), 1499-1506. [Link]
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Request PDF. (n.d.). New N-allylthiourea derivatives, Synthesis, molecular docking and in vitro cytotoxicity studies. ResearchGate. [Link]
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Zhang, T., et al. (2023). Research and development of N,N′-diarylureas as anti-tumor agents. RSC Medicinal Chemistry, 14(6), 963-981. [Link]
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National Institutes of Health. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. [Link]
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A Comparative Guide to In Vitro and In Vivo Studies of N,N-diallyl-N'-phenylthiourea and Its Analogs
In the landscape of contemporary drug discovery, thiourea derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities.[1] This guide provides a comparative analysis of in vitro and in vivo methodologies for evaluating N,N-diallyl-N'-phenylthiourea and its structurally related analogs. By examining the experimental data from closely related compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to approach the preclinical evaluation of this promising class of molecules.
Introduction to Thiourea Derivatives in Drug Discovery
Thiourea derivatives are characterized by the presence of a thiocarbonyl group flanked by amino groups. This structural motif imparts a unique reactivity and ability to interact with various biological targets, leading to a broad range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The diallyl and phenyl substitutions on the thiourea core of this compound suggest a potential for diverse biological interactions, making a thorough preclinical evaluation essential.
In Vitro Evaluation: Unraveling Cellular Mechanisms
In vitro studies are the cornerstone of early-stage drug discovery, providing crucial insights into a compound's mechanism of action, potency, and selectivity at the cellular and molecular level. For thiourea derivatives, a battery of in vitro assays is typically employed to characterize their biological profile.
Anticancer Activity Assessment
A primary focus of research on thiourea derivatives has been their potential as anticancer agents.[2] In vitro cytotoxicity assays are fundamental to determining a compound's ability to inhibit cancer cell growth.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media until they reach 80-90% confluency.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits 50% of cell growth.
Data Presentation: Comparative Cytotoxicity of Thiourea Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| N-allylthiourea derivative | MCF-7 | 0.21 - 0.38 | [3] |
| N-allylthiourea | MCF-7 | 5.22 | [3] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 0.31 | [4] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 0.94 | [4] |
| Hydroxyurea | MCF-7 | 2.89 | [3] |
Causality Behind Experimental Choices: The selection of cell lines is critical and should represent different cancer types to assess the compound's spectrum of activity. The IC50 value provides a quantitative measure of potency, allowing for direct comparison with other compounds and established drugs.[5]
Enzyme Inhibition Assays
Many thiourea derivatives exert their effects by inhibiting specific enzymes. For instance, N-phenylthiourea is a known inhibitor of tyrosinase, an enzyme involved in melanin production.[6][7]
Experimental Protocol: Tyrosinase Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and its substrate, L-DOPA, are prepared in a phosphate buffer.
-
Compound Incubation: The test compound is pre-incubated with the enzyme solution.
-
Reaction Initiation: The reaction is initiated by adding L-DOPA.
-
Absorbance Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475 nm over time.
-
Data Analysis: The rate of reaction is calculated, and the inhibitory activity of the compound is determined.
Logical Relationship: From In Silico Prediction to In Vitro Validation
Molecular docking studies can predict the binding of thiourea derivatives to the active site of target proteins, such as Epidermal Growth Factor Receptor (EGFR).[3] These in silico predictions guide the selection of relevant in vitro assays to validate the predicted biological activity.
Caption: Workflow from computational prediction to in vitro validation.
In Vivo Evaluation: Assessing Physiological Effects
While in vitro studies provide valuable mechanistic data, in vivo studies in animal models are essential to understand a compound's pharmacokinetic profile, efficacy, and safety in a whole organism.
Anti-inflammatory Activity Assessment
Thiourea derivatives have shown promise as anti-inflammatory agents.[8] A common model to assess this activity is the carrageenan-induced paw edema model in rodents.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for one week.
-
Compound Administration: The test compound, this compound, is administered orally or intraperitoneally at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Data Presentation: Hypothetical Anti-inflammatory Effects
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 4h | % Inhibition |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.62 ± 0.04 | 27.1 |
| This compound | 20 | 0.45 ± 0.03 | 47.1 |
| Indomethacin | 10 | 0.38 ± 0.02 | 55.3 |
Causality Behind Experimental Choices: The carrageenan-induced paw edema model is a well-established and reproducible model of acute inflammation. The time course of edema measurement allows for the assessment of the onset and duration of the anti-inflammatory effect.
Xenograft Models for Anticancer Efficacy
To evaluate the anticancer potential of a compound in vivo, human tumor xenograft models are often used.
Experimental Workflow: Xenograft Tumor Model
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Safety Operating Guide
Safe Disposal of N,N-diallyl-N'-phenylthiourea: A Guide for Laboratory Professionals
Disclaimer: This guide is founded on the safety profiles of structurally analogous compounds, primarily N-phenylthiourea. Given the absence of specific toxicological data for N,N-diallyl-N'-phenylthiourea, it must be handled with extreme caution as a substance with high acute toxicity. A thorough, site-specific risk assessment must be conducted by researchers before commencing any work.
Critical Safety Directive: Understanding the Primary Hazard
The procedural framework for disposing of this compound and its derivatives is dictated by one critical characteristic: extreme acute oral toxicity . Analogous compounds like N-phenylthiourea are classified as "Fatal if swallowed"[1][2][3][4]. The oral LD50 in rats for N-phenylthiourea is a mere 3 mg/kg[1][3]. This level of toxicity means that an extremely small quantity, if ingested, can be lethal. Therefore, disposal procedures are not merely best practice; they are critical safety measures to prevent accidental exposure and environmental contamination. All handling and disposal steps are designed to create a closed-loop system that minimizes the risk of ingestion, inhalation, or skin contact.
Hazard Profile and Regulatory Context
To ensure proper handling, a clear understanding of the compound's hazard profile is essential. Based on data from closely related thioureas, this compound should be managed as possessing the following hazards:
| Hazard Classification | GHS Code | Implication for Disposal |
| Acute Toxicity (Oral), Category 1 | H300 | Fatal if swallowed.[1][2][3] Prohibits any disposal to sewer systems. Mandates secure, sealed waste containers. |
| Skin Sensitization, Category 1 | H317 | May cause an allergic skin reaction.[2][3] Requires diligent use of PPE and thorough decontamination of surfaces and containers. |
| Environmental Hazard | Varies | Often toxic to aquatic life with long-lasting effects.[5][6] Reinforces the prohibition of drain disposal and mandates disposal as hazardous environmental waste. |
Due to these classifications, this compound is subject to stringent disposal regulations. It must be treated as hazardous waste in accordance with all local, regional, and national environmental regulations[1][4].
Step-by-Step Disposal Protocol
This protocol ensures a self-validating system of waste management, from the point of generation to final hand-off to institutional Environmental Health & Safety (EHS) personnel.
Phase 1: Waste Segregation at the Point of Generation
The causality for immediate segregation lies in preventing unintentional reactions and cross-contamination. Thioureas are incompatible with strong acids, bases, and oxidizing agents[7][8].
-
Designate a Waste Stream: Dedicate a specific, properly labeled waste container exclusively for this compound and materials acutely contaminated by it.
-
Solid Waste:
-
Collect unused or waste this compound powder in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle).
-
Contaminated consumables (e.g., weighing papers, gloves, pipette tips) must be placed in the same designated solid waste container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, labeled, and leak-proof container.
-
Crucially, do not mix with other solvent waste streams. Halogenated and non-halogenated waste must be kept separate[9].
-
The rinsate from triple-rinsing contaminated glassware must also be collected as hazardous liquid waste[9].
-
Phase 2: Waste Container Management and Labeling
Proper container management is a cornerstone of safe disposal, preventing leaks, spills, and misidentification.
-
Container Selection: Use only containers in good condition and made of a compatible material (e.g., glass or HDPE for liquids, HDPE for solids)[10]. The container must have a tightly fitting screw cap[9][10].
-
Labeling: All waste containers must be labeled clearly at the start of waste accumulation[10]. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
An accurate list of all constituents, including solvents and their approximate percentages.
-
The relevant hazard pictograms (e.g., Skull and Crossbones, Exclamation Mark).
-
The date of accumulation start and the name of the generating researcher/lab.
-
-
Storage: Keep waste containers closed at all times except when adding waste[9][10]. Store them in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials[3].
Phase 3: Spill and Emergency Procedures
In the event of a spill, the primary objectives are to prevent dust generation (for solids) and contain the spread, while protecting personnel.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves. For larger spills, a respirator may be necessary[2][4].
-
Containment and Cleanup:
-
For Solid Spills: Do NOT dry sweep. Gently cover the spill with damp paper towels to avoid making dust airborne[11]. Carefully scoop the material and contaminated towels into the designated hazardous waste container[4][11].
-
For Liquid Spills: Use an absorbent material (e.g., chemical spill pads or vermiculite) to soak up the spill. Collect the contaminated absorbent material and place it in the sealed hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and institutional EHS, as per your site's specific protocols.
Phase 4: Final Disposal
The final step involves the safe transfer of the accumulated waste to your institution's trained professionals.
-
Schedule Pickup: Once the waste container is full or ready for disposal, do not allow it to accumulate. Contact your institution's EHS or hazardous waste management group to schedule a pickup.
-
Documentation: Complete any required waste manifests or tracking forms provided by EHS.
-
Never dispose of this compound down the drain or in the regular trash. This material must be disposed of through an approved hazardous waste disposal plant or contractor[4][11].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
References
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Safety Data Sheet - West Liberty University. (n.d.). Retrieved from [Link]
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SOP - Phenylthiourea - Biology and Wildlife STANDARD OPERATING PROCEDURE. (2015). University of Alaska Fairbanks. Retrieved from [Link]
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Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]
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PHENYLTHIOUREA HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering. (n.d.). Purdue University. Retrieved from [Link]
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Safety Data Sheet: Thiourea - Carl ROTH. (n.d.). Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of N,N-diallyl-N'-phenylthiourea
Disclaimer: Specific safety and toxicological data for N,N-diallyl-N'-phenylthiourea are not extensively available in public literature. This guide is therefore predicated on the known hazard profiles of structurally analogous compounds, including N-phenylthiourea, N-allylthiourea, and other thiourea derivatives.[1] It is imperative that researchers handle this compound with the utmost caution and conduct a thorough, site-specific risk assessment prior to commencing any experimental work.
Hazard Identification and Risk Assessment
Thiourea and its derivatives are a class of organosulfur compounds with significant applications in organic synthesis and medicinal chemistry.[2][3] However, their utility is matched by their potential hazards. Based on data from analogous compounds, this compound should be presumed to be highly toxic, particularly via ingestion, and a potential skin sensitizer.[1][4]
Predicted GHS Hazard Classification:
| Hazard Class | Category | Rationale |
| Acute Toxicity, Oral | Category 1/2 | Based on N-phenylthiourea, which is fatal if swallowed.[4][5][6] |
| Skin Sensitization | Category 1 | Thiourea derivatives are known to cause allergic skin reactions.[5][7][8] |
| Carcinogenicity | Suspected (Category 2) | Thiourea is suspected of causing cancer.[9][10] |
| Reproductive Toxicity | Suspected (Category 2) | Thiourea is suspected of damaging fertility or the unborn child.[9][10][11] |
| Hazardous to the Aquatic Environment | Long-term Hazard | Thiourea is toxic to aquatic life with long-lasting effects.[9][10] |
Potential Health Effects:
-
Acute: Ingestion may be fatal.[6] Skin or eye contact can cause irritation.[6][12] Inhalation of dust may irritate the respiratory system.[13]
-
Chronic: Prolonged or repeated exposure may lead to skin sensitization.[2] There are also concerns about potential long-term effects on the thyroid gland.[2]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for mitigating exposure risks.
Engineering Controls
-
Chemical Fume Hood: All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood.[14] This is the primary engineering control to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[15]
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing direct contact with the chemical.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields.[12][14] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[15] | Ensure eye protection meets appropriate standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU).[14] Do not wear contact lenses in the laboratory.[16] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber).[11][14] | Gloves must be inspected for integrity before each use.[14] Use proper glove removal technique to avoid skin contact.[14] Dispose of contaminated gloves as hazardous waste.[14] Wash hands thoroughly after handling, even if gloves were worn.[14][17] |
| Body Protection | A laboratory coat. For procedures with a higher risk of splashing, a chemical-resistant apron or suit should be worn.[15] | Lab coats should be buttoned and sleeves should be down. Do not wear lab coats outside of the laboratory to prevent cross-contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is required if working outside of a fume hood or if dust generation is unavoidable.[14][15] | The type of respirator will depend on the exposure assessment.[14] Proper fit testing and user training are mandatory before respirator use.[14] |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is crucial for maintaining a safe laboratory environment.
Safe Handling Workflow
The following workflow outlines the critical steps for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
Perform all manipulations, including weighing and solution preparation, inside a chemical fume hood to minimize dust and vapor exposure.[14]
-
Use the smallest quantity of the substance necessary for the experiment.[14]
-
Avoid actions that could generate dust, such as crushing or vigorous scraping.[7]
-
Keep containers tightly closed when not in use.[7]
-
-
Spill Management:
-
Minor Spill: Evacuate the immediate area. Wearing appropriate PPE, gently cover the spill with an absorbent, non-reactive material to avoid raising dust.[14][16] Collect the material using non-sparking tools and place it in a sealed, labeled container for disposal.[16]
-
Major Spill: Evacuate the laboratory and notify emergency personnel.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weighing paper, gloves, absorbent pads), in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility has been confirmed.[7]
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Final Disposal:
Emergency Procedures
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
